Magnesium oxybate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
82316-98-1 |
|---|---|
Molecular Formula |
C8H14MgO6 |
Molecular Weight |
230.50 g/mol |
IUPAC Name |
magnesium;4-hydroxybutanoate |
InChI |
InChI=1S/2C4H8O3.Mg/c2*5-3-1-2-4(6)7;/h2*5H,1-3H2,(H,6,7);/q;;+2/p-2 |
InChI Key |
QWZIZKOBUUSCLO-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)[O-])CO.C(CC(=O)[O-])CO.[Mg+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Magnesium Oxybate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium oxybate, the magnesium salt of gamma-hydroxybutyric acid (GHB), is a central nervous system depressant. It is a key component of the lower-sodium oxybate formulation, Xywav®, which is approved for the treatment of cataplexy and excessive daytime sleepiness in patients with narcolepsy. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, analytical methods, and the signaling pathways of its constituent ions.
Core Chemical Properties
This compound is an organic magnesium salt consisting of one magnesium cation and two 4-hydroxybutanoate (B1227057) anions.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄MgO₆ | [2] |
| Molecular Weight | 230.50 g/mol | [2] |
| IUPAC Name | magnesium bis(4-hydroxybutanoate) | [2] |
| CAS Number | 82316-98-1 | |
| Melting Point | Anhydrous: 172-174 °C Hydrated (5 H₂O): 76-78 °C Hydrated: 105-107 °C (with effervescence) | [1] |
| Solubility | Water: 1 g in 2 mL at room temperature Methanol: Soluble Ethanol: Soluble Ether: Insoluble Hydrocarbons: Insoluble | [1] |
| pKa (of 4-hydroxybutyric acid) | 4.72 | [3] |
| Appearance | Colorless crystalline solid | [1] |
Synthesis and Purification
This compound can be synthesized through the reaction of gamma-butyrolactone (B3396035) (GBL) with magnesium hydroxide (B78521) in an aqueous solution. The following is a representative laboratory-scale synthesis protocol.
Experimental Protocol: Synthesis of this compound
Materials:
-
Gamma-butyrolactone (GBL)
-
Magnesium hydroxide (Mg(OH)₂)
-
Distilled water
Procedure:
-
Suspend magnesium hydroxide in distilled water in a reaction vessel equipped with a stirrer.
-
Slowly add gamma-butyrolactone to the suspension while stirring.
-
Heat the mixture to approximately 80°C and maintain this temperature with continuous stirring for several hours to facilitate the reaction.
-
Monitor the reaction completion, for example, by observing the dissolution of magnesium hydroxide.
-
Once the reaction is complete, cool the solution.
-
Purify the product by repeated washing with acetone followed by decantation to remove unreacted starting materials and byproducts.
-
The resulting viscous syrup is allowed to crystallize at room temperature.
-
The crystalline mass is then collected, ground, and dried.[1]
Logical Relationship: Synthesis of this compound
References
In-Depth Technical Guide: The Mechanism of Action of Magnesium Oxybate on GABA-B Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Magnesium oxybate, a key component of the low-sodium oxybate formulation, exerts its therapeutic effects through its active moiety, gamma-hydroxybutyrate (GHB). At pharmacological concentrations, GHB functions as a weak partial agonist at the γ-aminobutyric acid type B (GABA-B) receptor. This interaction initiates a cascade of intracellular signaling events that culminate in neuronal inhibition. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound on GABA-B receptors, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and methodologies.
Introduction to this compound and GABA-B Receptors
This compound is a salt of GHB, a naturally occurring neurotransmitter and a metabolite of GABA.[1][2] It is a component of a mixed-cation oxybate product that includes calcium, magnesium, potassium, and sodium oxybates.[1][3] This formulation was developed to provide the therapeutic benefits of oxybate with a reduced sodium load compared to sodium oxybate alone.[1][3] The therapeutic effects of oxybate in treating conditions such as narcolepsy are primarily attributed to its activity at the GABA-B receptor.[2][4]
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission in the central nervous system. They are heterodimers composed of two subunits, GABA-B R1 and GABA-B R2. The GABA-B R1 subunit is responsible for binding GABA and other agonists, while the GABA-B R2 subunit is crucial for G-protein coupling and signaling.[5]
Core Mechanism of Action: this compound as a GABA-B Receptor Agonist
The active component of this compound, GHB, acts as a partial agonist at the GABA-B receptor, binding to the orthosteric site on the GABA-B R1 subunit.[6] This binding event triggers a conformational change in the receptor complex, leading to the activation of associated heterotrimeric G-proteins of the Gi/o family.
G-Protein Coupling and Downstream Signaling
Upon activation by the GHB-bound GABA-B receptor, the Gi/o protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of several downstream effector proteins:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[7] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunit plays a key role in modulating the activity of ion channels:
-
Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: Gβγ subunits bind to and activate GIRK channels, leading to an efflux of potassium ions (K+) from the neuron. This results in hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential.
-
Inhibition of Voltage-Gated Calcium (Ca2+) Channels: Gβγ subunits also inhibit the activity of presynaptic voltage-gated Ca2+ channels (N-type and P/Q-type). This reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, which is a critical step for neurotransmitter release.
-
The net effect of these signaling events is a reduction in neuronal excitability and a decrease in the release of various neurotransmitters.
Quantitative Data
The following tables summarize the quantitative data available for the interaction of GHB with GABA-B receptors.
Table 1: Potency of GHB in Functional Assays
| Assay Type | Preparation | Parameter | Value (mean ± SEM) | Reference |
| Electrophysiology (Hyperpolarization) | Rat Ventral Tegmental Dopamine Neurons | EC50 | 0.88 ± 0.21 mM | |
| Electrophysiology (Input Resistance) | Rat Ventral Tegmental Dopamine Neurons | EC50 | 0.74 ± 0.21 mM | |
| Electrophysiology (K+ Current) | Xenopus Oocytes expressing GABA-B R1/R2 | EC50 | ~5 mM | [6] |
Table 2: Efficacy of GHB in Functional Assays
| Assay Type | Preparation | Parameter | Value (Compared to Baclofen) | Reference |
| Electrophysiology (K+ Current) | Xenopus Oocytes expressing GABA-B R1/R2 | Maximal Stimulation | 69% | [6] |
Table 3: Binding Affinity of GHB
| Assay Type | Preparation | Radioligand | Parameter | Value | Reference |
| Competition Binding | COS cells expressing GABA-B R1 | [125I]CGP64213 | Displacement | 21% at 30 mM GHB | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with GABA-B receptors.
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of unlabeled GHB by measuring its ability to displace a radiolabeled antagonist from the GABA-B receptor.
-
Materials:
-
Membrane Preparation: Rat brain membranes or cell lines expressing recombinant human GABA-B receptors.
-
Radioligand: [3H]-CGP54626 (a high-affinity GABA-B antagonist).
-
Unlabeled Ligands: Gamma-hydroxybutyric acid (GHB), GABA (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and cocktail.
-
-
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in assay buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.[8] Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Setup: In triplicate, prepare tubes for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled GABA), and competition (radioligand + varying concentrations of GHB).
-
Incubation: Add the membrane preparation to the tubes, followed by the radioligand and unlabeled ligands. Incubate at 4°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the GHB concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the functional effects of GHB on neuronal ion channels, specifically GIRK currents, mediated by GABA-B receptor activation.
-
Materials:
-
Cell Preparation: Acutely isolated neurons (e.g., from rat ventral tegmental area) or cultured neurons expressing GABA-B receptors.
-
External Solution (aCSF): Containing (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgCl2, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2ATP, and 0.5 NaGTP, pH adjusted to 7.3 with KOH.
-
Agonist: GHB.
-
Antagonist: CGP 55845 (a selective GABA-B antagonist).
-
-
Procedure:
-
Cell Patching: Obtain a whole-cell patch-clamp recording from a neuron using a glass micropipette filled with the internal solution.
-
Voltage Clamp: Clamp the membrane potential at a holding potential of -60 mV.
-
Baseline Recording: Record the baseline holding current.
-
Drug Application: Perfuse the cell with the external solution containing a known concentration of GHB.
-
Current Measurement: Record the outward current induced by GHB, which is indicative of GIRK channel activation.
-
Antagonist Application: Co-perfuse with GHB and the GABA-B antagonist CGP 55845 to confirm that the observed current is mediated by GABA-B receptors.
-
Data Analysis: Measure the amplitude of the GHB-induced current and construct a dose-response curve to determine the EC50.
-
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of GHB to inhibit the production of cAMP.
-
Materials:
-
Cell Culture: HEK293 cells stably expressing human GABA-B receptors.
-
Stimulant: Forskolin (B1673556) (a direct activator of adenylyl cyclase).
-
Agonist: GHB.
-
Assay Buffer: PBS or other suitable buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF).
-
-
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of GHB for 15-30 minutes.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for a defined period (e.g., 30 minutes).
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using the chosen detection method according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the GHB concentration to determine the IC50 for the inhibition of forskolin-stimulated cAMP production.
-
Conclusion
This compound, through its active moiety GHB, functions as a weak partial agonist at the GABA-B receptor. This interaction triggers a Gi/o-mediated signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of key ion channels, resulting in a net inhibitory effect on neuronal activity. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the pharmacology of this compound and to develop novel therapeutics targeting the GABA-B receptor. Further research is warranted to directly compare the binding kinetics and functional potency of different oxybate salt forms.
References
- 1. Calcium, Magnesium, Potassium, and Sodium Oxybates Oral Solution: A Lower-Sodium Alternative for Cataplexy or Excessive Daytime Sleepiness Associated with Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium Oxybate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Sodium Oxybate? [synapse.patsnap.com]
- 5. Activation mechanism of the heterodimeric GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABA B sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of Magnesium Oxybate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Magnesium oxybate, a key component of the low-sodium oxybate formulation, exerts its therapeutic effects through the pharmacological actions of its active moiety, γ-hydroxybutyrate (GHB). This technical guide provides a comprehensive overview of the in vitro pharmacological profile of the oxybate anion. The primary molecular target is the γ-aminobutyric acid type B (GABA-B) receptor, where it acts as a weak partial agonist. Additionally, oxybate binds with high affinity to a distinct GHB receptor, and has been shown to interact with specific subtypes of the GABA-A receptor. This document details the binding affinities, functional activities, and downstream signaling pathways associated with these interactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development purposes.
Introduction
This compound is the magnesium salt of γ-hydroxybutyric acid (GHB). It is a component of a mixed-cation oxybate product that includes calcium, potassium, and sodium salts, designed to reduce the high sodium load associated with sodium oxybate monotherapy[1]. The pharmacological activity of this compound is attributable to the oxybate anion (GHB), an endogenous neurotransmitter and neuromodulator in the central nervous system (CNS)[2][3]. The cation composition primarily influences the pharmacokinetic profile of the drug, rather than its pharmacodynamic interactions at the receptor level[1]. This guide focuses on the in vitro pharmacology of the oxybate anion to provide a foundational understanding of its mechanism of action.
Primary Molecular Target: GABA-B Receptor
The principal therapeutic and CNS depressant effects of oxybate are mediated through its interaction with the GABA-B receptor[4][5][6]. The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission[7][8].
Receptor Binding and Functional Activity
In vitro studies have consistently demonstrated that GHB is a weak partial agonist at the GABA-B receptor, with a lower affinity compared to the endogenous ligand GABA or the synthetic agonist baclofen[4][9].
Table 1: Quantitative In Vitro Pharmacological Data for Oxybate (GHB)
| Parameter | Receptor/Channel | Value | Experimental System | Reference |
|---|---|---|---|---|
| EC50 | Recombinant GABA-B (GABAB1/GABAB2) | ~5 mM | Xenopus oocytes expressing GABA-B receptors and Kir3 channels | [1] |
| Emax | Recombinant GABA-B (GABAB1/GABAB2) | 69% (relative to L-baclofen) | Xenopus oocytes expressing GABA-B receptors and Kir3 channels | [1] |
| EC50 | Native GABA-B (Membrane Hyperpolarization) | 0.88 ± 0.21 mM | Rat ventral tegmental dopamine (B1211576) neurons (electrophysiology) | [6] |
| EC50 | Native GABA-B (Input Resistance Reduction) | 0.74 ± 0.21 mM | Rat ventral tegmental dopamine neurons (electrophysiology) | [6] |
| IC50 | GABA-B Receptor | 150 - 796 µM | Rat brain membranes (radioligand binding) | [9][10] |
| Kd | High-Affinity GHB Receptor | 114 nM | CHO cells expressing cloned human GHB receptor (C12K32) | [11] |
| EC50 | High-Affinity GHB Receptor | 130 nM | CHO cells expressing cloned human GHB receptor (patch-clamp) | [11] |
| EC50 | GABA-A Receptor (α4β1δ subtype) | 140 nM | Xenopus oocytes expressing recombinant GABA-A receptors |[12] |
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by oxybate initiates a cascade of intracellular events mediated by the Gi/o family of G-proteins[4][7]. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity[7][8].
-
Activation of K+ Channels: The Gβγ subunit directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and subsequent hyperpolarization of the neuronal membrane[7][13]. This increases the threshold for action potential firing, resulting in postsynaptic inhibition.
-
Inhibition of Ca2+ Channels: The Gβγ subunit also inhibits presynaptic N-type and P/Q-type voltage-gated calcium (Ca2+) channels[4][7]. This reduction in Ca2+ influx leads to a decrease in the release of various neurotransmitters.
Other Molecular Targets
While the GABA-B receptor is the primary mediator of oxybate's therapeutic effects, other binding sites contribute to its complex pharmacological profile.
High-Affinity GHB Receptor
Oxybate binds with high affinity to a distinct G-protein coupled receptor, often referred to as the GHB receptor (GHB-R)[3][11][[“]]. The physiological role of this receptor is still under investigation, but it is thought to mediate some of the neuromodulatory and excitatory effects of GHB[3]. Activation of the GHB-R has been linked to the biphasic effects on dopamine release, where low concentrations of GHB stimulate dopamine release via the GHB-R, while higher concentrations are inhibitory via GABA-B receptors[3].
GABA-A Receptor Subtypes
Recent evidence suggests that GHB can act as a partial agonist at specific extrasynaptic GABA-A receptor subtypes, particularly those containing α4 and δ subunits[12]. Notably, GHB exhibits high potency at α4β1δ receptors (EC50 = 140 nM), suggesting that these receptors may be involved in the physiological and pharmacological actions of GHB at concentrations lower than those required to activate GABA-B receptors[12].
Modulation of Neuronal Systems
The activation of GABA-B receptors by oxybate has profound effects on key neuronal circuits involved in sleep-wake regulation.
Dopaminergic and Noradrenergic Systems
Oxybate inhibits the firing of dopaminergic neurons in the ventral tegmental area (VTA) and noradrenergic neurons in the locus coeruleus through GABA-B receptor-mediated hyperpolarization[6]. This inhibitory action during the night is hypothesized to consolidate sleep and allow for the accumulation of these wake-promoting neurotransmitters, leading to reduced daytime sleepiness. The effect on dopamine neurons is biphasic; at lower concentrations, GHB can disinhibit dopamine neurons by preferentially inhibiting GABAergic interneurons, leading to increased dopamine release[3][13].
Thalamocortical Pathways
Oxybate acts on presynaptic GABA-B receptors on both glutamatergic and GABAergic terminals in the thalamus, dose-dependently decreasing excitatory and inhibitory postsynaptic potentials (EPSPs and IPSPs) in thalamocortical neurons[13][15][16]. This modulation of thalamocortical oscillations is thought to contribute to the consolidation of slow-wave sleep[13].
Key Experimental Protocols
The characterization of this compound's (as GHB) in vitro pharmacology relies on a suite of established assays.
Radioligand Binding Assays
These assays quantify the interaction between a ligand and a receptor.
-
Objective: To determine the binding affinity (Kd, Ki) and density of receptors (Bmax).
-
Principle: A radiolabeled ligand (e.g., [125I]CGP64213 for GABA-B receptors) is incubated with a preparation of cell membranes expressing the receptor of interest.
-
Methodology (Competition Assay):
-
Preparation: Prepare cell membranes from tissues or cultured cells expressing the target receptor.
-
Incubation: Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (oxybate).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.
-
-
Key Reagents: Tris-HCl buffer, MgCl2, radiolabeled ligand, unlabeled competitor (oxybate), cell membrane preparation.
[35S]GTPγS Functional Assay
This is a functional assay that measures the activation of G-proteins following agonist binding to a GPCR.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist.
-
Principle: In the inactive state, a G-protein is bound to GDP. Agonist binding promotes the exchange of GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the Gα subunit upon receptor activation. The accumulation of [35S]GTPγS-bound G-proteins is measured as an index of receptor activation[5][17][18][19].
-
Methodology:
-
Preparation: Prepare cell membranes expressing the GPCR of interest (e.g., GABA-B receptor).
-
Incubation: Incubate the membranes with varying concentrations of the agonist (oxybate), GDP, and a fixed concentration of [35S]GTPγS in an assay buffer.
-
Termination & Separation: Terminate the reaction by rapid filtration, separating the membrane-bound [35S]GTPγS from the free radiolabel.
-
Quantification: Measure the radioactivity of the filters.
-
Analysis: Plot the stimulated binding against the log concentration of the agonist to generate a dose-response curve and determine EC50 and Emax values.
-
Electrophysiology
Electrophysiological techniques provide a direct measure of the functional consequences of receptor activation on neuronal activity.
-
Objective: To measure changes in membrane potential, ion channel currents, and synaptic transmission.
-
Principle: Techniques like patch-clamp and two-electrode voltage clamp are used to record electrical activity from single neurons or cells expressing the receptor of interest.
-
Methodology (Whole-Cell Patch-Clamp):
-
Preparation: Prepare acute brain slices (e.g., from the VTA or thalamus) or use cultured neurons.
-
Recording: A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell's interior.
-
Application: The test compound (oxybate) is applied to the slice via perfusion.
-
Measurement: Changes in membrane potential (current-clamp) or ionic currents (voltage-clamp) in response to oxybate application are recorded. For example, activation of GIRK channels by oxybate would be measured as an outward current.
-
Analysis: The magnitude of the electrical response is quantified and plotted against drug concentration to determine potency and efficacy.
-
Conclusion
The in vitro pharmacological profile of this compound is defined by the actions of its active oxybate anion. It is a low-affinity partial agonist at the GABA-B receptor, an interaction that drives its primary therapeutic effects by modulating Gi/o-protein signaling pathways to inhibit neuronal activity. Furthermore, oxybate interacts with a high-affinity GHB receptor and specific GABA-A receptor subtypes, which contribute to its complex neuropharmacological profile. A thorough understanding of these in vitro characteristics, derived from quantitative binding and functional assays, is essential for the continued research and development of oxybate-based therapeutics.
References
- 1. Gamma-hydroxybutyrate is a weak agonist at recombinant GABA(B) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | GABA B receptor activation [reactome.org]
- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 4. neurology.org [neurology.org]
- 5. benchchem.com [benchchem.com]
- 6. Gamma-hydroxybutyrate is a GABAB receptor agonist that increases a potassium conductance in rat ventral tegmental dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. gamma-Hydroxybutyrate conversion into GABA induces displacement of GABAB binding that is blocked by valproate and ethosuximide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. Cloning and functional characterization of a gamma-hydroxybutyrate receptor identified in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. Gamma-hydroxybutyric acid decreases thalamic sensory excitatory postsynaptic potentials by an action on presynaptic GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
The Solubility and Stability of Magnesium Oxybate in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium oxybate, the magnesium salt of gamma-hydroxybutyric acid (GHB), is a central nervous system depressant. It is a component of lower-sodium oxybate formulations, such as Xywav®, developed to treat cataplexy or excessive daytime sleepiness in patients with narcolepsy while reducing the sodium load associated with the monosodium salt formulation.[1][2][3][4] The active moiety, the oxybate anion, mediates its therapeutic effects through action on GABA-B receptors.[2] Understanding the physicochemical properties of this compound, particularly its solubility and stability in aqueous solutions, is critical for formulation development, manufacturing, and ensuring the quality and therapeutic efficacy of the final drug product. This guide provides a comprehensive overview of these characteristics, including relevant data, experimental protocols, and key chemical pathways.
Physicochemical Properties
This compound is an organic magnesium salt. The fundamental structure consists of a divalent magnesium cation coordinated with two 4-hydroxybutanoate (B1227057) anions.[5]
| Property | Data | Reference |
| IUPAC Name | magnesium bis(4-hydroxybutanoate) | [6] |
| Molecular Formula | C₈H₁₄MgO₆ | [5][6] |
| Molecular Weight | 230.50 g/mol | [5][6] |
| Physical Form | Not specified in searches; likely a solid | |
| Hygroscopicity | Moderate (inferred from related compounds) | [7] |
Solubility in Aqueous Solutions
The solubility of a drug substance is a critical factor influencing its dissolution rate and bioavailability. Organic salts of magnesium, like this compound, are generally more soluble in water than their inorganic counterparts.[8]
Quantitative Solubility Data
Specific experimental data on the aqueous solubility of this compound across different temperatures and pH values is limited in publicly available literature. However, computational models provide an estimate.
| Parameter | Value | Method | Reference |
| Predicted Water Solubility | 11.1 mg/mL | ALOGPS (Computational) | [5] |
The pH of the aqueous medium is expected to significantly influence the solubility of magnesium salts.[7] For instance, the solubility of magnesium oxide increases in acidic conditions.[7] While specific data for this compound is not available, a similar pH-dependent behavior can be anticipated.
Stability in Aqueous Solutions
The stability of this compound in aqueous solutions is primarily governed by the chemistry of the oxybate (GHB) anion and its equilibrium with gamma-butyrolactone (B3396035) (GBL), its cyclic ester. This equilibrium is highly dependent on pH and temperature.[9][10]
pH-Dependent Stability and Degradation Pathway
The primary degradation pathway for the oxybate moiety in aqueous solution is the reversible intramolecular esterification to form GBL.[10]
-
Acidic Conditions (pH < 4): Under acidic conditions, the equilibrium shifts to favor the formation of GBL. At a pH of 2.0, the equilibrium mixture consists of approximately 70% GBL and 30% GHB.[10] This equilibrium is typically reached within days.[11]
-
Neutral Conditions (pH 4-7): In this pH range, the interconversion between GHB and GBL is extremely slow, potentially taking several months to reach equilibrium.[9][10] This kinetic stability is crucial for the shelf-life of aqueous formulations.
-
Alkaline Conditions (pH > 7): Under alkaline conditions, the equilibrium strongly favors the open-ring form, the oxybate anion. At a pH of 12, the hydrolysis of GBL to GHB is rapid and nearly complete within minutes.[9][11]
The formation of GBL is a critical quality attribute to monitor in aqueous oxybate formulations. For instance, in the mixed-salt oxybate product, the level of GBL is controlled to be 0.1% or less.[12]
Other Potential Degradation Pathways
In addition to lactonization, forced degradation studies are necessary to investigate susceptibility to other stress conditions such as oxidation, photolysis, and thermal stress.[13] While specific studies on this compound are not published, the degradation of the magnesium ion itself in physiological solutions can lead to the formation of insoluble species like magnesium hydroxide, oxide, or carbonate, which could affect the physical stability of a solution.[14]
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. The following sections provide standardized methodologies that can be adapted for its analysis.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination of this compound in water, a commonly accepted method.[7]
1. Materials:
-
This compound powder
-
Purified water (USP grade)
-
Conical flasks with stoppers
-
Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C and 37°C)
-
Centrifuge
-
0.45 µm syringe filters
-
Calibrated pH meter
-
Validated analytical method for quantification (e.g., HPLC-UV for oxybate, ICP-MS or titration for magnesium)
2. Procedure:
-
Add an excess amount of this compound powder to several conical flasks to ensure a saturated solution is achieved.
-
Add a known volume of purified water to each flask.
-
Tightly stopper the flasks and place them in a shaking incubator set to a constant temperature.
-
Agitate the flasks for a predetermined period (e.g., 24 or 48 hours) sufficient to reach equilibrium.
-
After equilibration, allow the flasks to stand to let undissolved solids settle.
-
Carefully withdraw an aliquot from the supernatant. For accuracy, centrifuge the sample at high speed to pellet any remaining suspended solids.
-
Immediately filter the clear supernatant through a 0.45 µm syringe filter.
-
Accurately dilute the filtered sample to a concentration within the validated range of the analytical method.
-
Measure the pH of the remaining saturated solution.
-
Analyze the concentration of this compound in the diluted sample using the validated analytical method.
-
Calculate the solubility in mg/mL.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[13]
1. General Sample Preparation:
-
Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).
2. Hydrolytic Degradation:
-
Acidic: Mix the stock solution with an equal volume of 0.1 N HCl.
-
Neutral: Use the stock solution as is (in water).
-
Alkaline: Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Store samples at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days), sampling at intermediate time points. Neutralize samples before analysis.
3. Oxidative Degradation:
-
Mix the stock solution with a solution of 3% hydrogen peroxide.
-
Store the sample protected from light at room temperature and analyze at various time points.
4. Photolytic Degradation:
-
Expose the aqueous solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Maintain a control sample protected from light.
5. Thermal Degradation:
-
Store the solid this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Dissolve samples at various time points for analysis.
6. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method (see Protocol 5.3).
-
Assess for the formation of degradation products, loss of parent compound, and mass balance.
Protocol for Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the drug substance from its degradation products, allowing for accurate quantification.
1. Instrument and Columns:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
Screen various C18 and C8 columns of different dimensions and particle sizes.
2. Mobile Phase Selection:
-
Screen different mobile phase compositions, such as acetonitrile (B52724) or methanol (B129727) with various aqueous buffers (e.g., phosphate, acetate) across a range of pH values (e.g., 3.0 to 7.0).
-
Evaluate both isocratic and gradient elution profiles to achieve optimal separation of the parent peak and any degradation products formed during forced degradation.
3. Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze forced degradation samples to demonstrate that the method can resolve the main peak from all degradation products and excipients.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range.
-
Accuracy: Determine the closeness of test results to the true value (recovery studies).
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).
Conclusion
While specific, published quantitative data on the solubility and stability of this compound is scarce, a strong understanding can be built from the well-documented behavior of the oxybate (GHB) moiety and general principles of magnesium salt chemistry. The aqueous stability of this compound is critically dependent on pH, with significant kinetic stability observed in the near-neutral pH range, which is favorable for liquid formulations. The primary chemical instability is the reversible lactonization to GBL, a process that is slow under typical storage conditions but accelerated at acidic or highly alkaline pH. The predicted aqueous solubility of 11.1 mg/mL suggests moderate solubility. For drug development professionals, it is imperative to conduct thorough experimental studies, such as those outlined in the provided protocols, to generate specific solubility and stability data for their particular formulation. This data is essential for ensuring the development of a safe, effective, and stable this compound-containing drug product.
References
- 1. patents.justia.com [patents.justia.com]
- 2. drugs.com [drugs.com]
- 3. Calcium, Magnesium, Potassium and Sodium Oxybates (Xywav®) in Sleep Disorders: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. Buy this compound | 82316-98-1 [smolecule.com]
- 6. This compound | C8H14MgO6 | CID 13117982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
- 9. Qualitative Analysis of Gamma-Bu [mckendree.edu]
- 10. swgdrug.org [swgdrug.org]
- 11. researchgate.net [researchgate.net]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. biomedres.us [biomedres.us]
- 14. Magnesium degradation under physiological conditions – Best practice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystallography and Molecular Structure of Magnesium Oxybate
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the current scientific understanding of magnesium oxybate, with a specific focus on its crystallography and molecular structure. This compound, a key component of the low-sodium narcolepsy treatment XYWAV®, is the magnesium salt of gamma-hydroxybutyric acid (GHB). While detailed crystallographic data for this compound is not publicly available, this guide synthesizes information from existing literature and patents to describe its chemical properties, methods of synthesis, and the analytical techniques employed for its characterization. Furthermore, this guide outlines generalized experimental protocols for the determination of crystal and molecular structure, as would be applicable to this compound, and presents a theoretical molecular structure based on its known chemical composition.
Introduction
This compound, chemically known as magnesium bis(4-hydroxybutanoate) with the molecular formula C8H14MgO6, is a central nervous system depressant[1]. It is one of the active pharmaceutical ingredients in XYWAV®, a mixed-salt oral solution containing calcium, magnesium, potassium, and sodium oxybates, which is approved for the treatment of cataplexy or excessive daytime sleepiness in patients with narcolepsy[2][3]. The development of mixed-salt oxybate formulations was driven by the desire to reduce the sodium load associated with the earlier treatment, sodium oxybate (Xyrem®)[4].
The solid-state properties of an active pharmaceutical ingredient, including its crystal structure and polymorphism, are of critical importance in drug development. These properties can influence solubility, stability, bioavailability, and manufacturability. Patents related to mixed oxybate salts suggest the existence of various polymorphic forms, highlighting the relevance of crystallographic studies for these compounds[5]. However, as of the date of this document, specific crystallographic data such as unit cell parameters, space group, and atomic coordinates for this compound have not been disclosed in the public domain, likely due to their proprietary nature.
This guide aims to provide a detailed technical resource by consolidating the available information on this compound's synthesis and characterization, and by presenting standardized methodologies for crystallographic analysis.
Molecular Structure and Properties
The fundamental molecular structure of this compound consists of a central magnesium ion (Mg²⁺) coordinated to two gamma-hydroxybutyrate (GHB) anions (C4H7O3⁻). The GHB anion possesses both a carboxylate and a hydroxyl functional group, which can participate in coordination with the magnesium ion.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | magnesium bis(4-hydroxybutanoate) | [1] |
| Molecular Formula | C8H14MgO6 | [1] |
| Molecular Weight | 230.50 g/mol | [1] |
| Canonical SMILES | C(CC(=O)[O-])CO.C(CC(=O)[O-])CO.[Mg+2] | [1] |
| InChI Key | QWZIZKOBUUSCLO-UHFFFAOYSA-L | [1] |
A diagram of the likely coordination of the magnesium ion with the two gamma-hydroxybutyrate ligands is presented below.
Caption: Conceptual molecular structure of this compound.
Experimental Protocols
While specific experimental details for the crystallization of this compound are proprietary, this section outlines the general methodologies for its synthesis and subsequent crystallographic analysis based on standard laboratory practices for similar compounds.
Synthesis of this compound
This compound is typically synthesized via a neutralization reaction between gamma-hydroxybutyric acid (GHB) and a magnesium source, such as magnesium hydroxide (B78521) or magnesium carbonate, in an aqueous medium[6].
Materials:
-
Gamma-hydroxybutyric acid (GHB) or its precursor, gamma-butyrolactone (B3396035) (GBL)
-
Magnesium hydroxide (Mg(OH)₂) or Magnesium Carbonate (MgCO₃)
-
Deionized water
-
Ethanol (for precipitation/crystallization)
-
Magnetic stirrer and heating plate
-
pH meter
-
Filtration apparatus
Procedure:
-
If starting from GBL, it is first hydrolyzed to GHB, typically by reaction with a base.
-
GHB is dissolved in deionized water in a reaction vessel.
-
A stoichiometric amount of magnesium hydroxide or magnesium carbonate is slowly added to the aqueous solution of GHB with continuous stirring.
-
The reaction is monitored using a pH meter, with the endpoint being a neutral pH. The reaction may be gently heated to facilitate completion.
-
The resulting solution of this compound is filtered to remove any unreacted starting materials.
-
The this compound can be isolated as a solid by evaporation of the solvent or by precipitation through the addition of a less polar solvent like ethanol.
-
For crystallographic analysis, single crystals can be grown by slow evaporation of the solvent from a saturated solution, or by slow cooling of a hot, saturated solution.
Crystallographic Analysis
The determination of the crystal structure of this compound would involve the use of X-ray diffraction techniques.
3.2.1. Single-Crystal X-ray Diffraction (SC-XRD)
This technique provides the most detailed information about the crystal structure, including bond lengths, bond angles, and the precise arrangement of atoms in the unit cell.
Protocol:
-
A suitable single crystal of this compound is selected and mounted on a goniometer head.
-
The crystal is placed in a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to reduce thermal vibrations of the atoms.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern is collected on a detector.
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.
3.2.2. Powder X-ray Diffraction (PXRD)
PXRD is used to analyze the crystalline nature of a bulk sample and can be used to identify different polymorphic forms.
Protocol:
-
A powdered sample of this compound is prepared and placed on a sample holder.
-
The sample is placed in a powder X-ray diffractometer.
-
The sample is irradiated with a monochromatic X-ray beam over a range of 2θ angles.
-
The intensity of the diffracted X-rays is measured as a function of the 2θ angle.
-
The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the crystalline phase(s) present in the sample.
Spectroscopic and Chromatographic Characterization
In addition to X-ray diffraction, other analytical techniques are crucial for confirming the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the oxybate anion.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Mass Spectrometry (MS): Used to determine the mass-to-charge ratio of the components.
-
High-Performance Liquid Chromatography (HPLC): A primary method for assessing the purity of the compound.
Crystallographic Data
As previously stated, detailed crystallographic data for this compound is not available in the public domain. For a new crystalline compound, the data would typically be presented as follows:
Table 2: Representative Crystallographic Data Table (Hypothetical)
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | [Value] |
| γ (°) | 90 |
| Volume (ų) | [Value] |
| Z | [Value] |
| Calculated Density (g/cm³) | [Value] |
| R-factor (%) | [Value] |
Experimental and logical Workflows
The following diagrams illustrate the general workflows for the synthesis and structural determination of a crystalline pharmaceutical salt like this compound.
Caption: Workflow for the synthesis and crystallization of this compound.
Caption: Generalized workflow for single-crystal structure determination.
Conclusion
This compound is a significant component of a new generation of treatments for narcolepsy. While its fundamental chemical properties are well-documented, detailed information regarding its solid-state structure remains proprietary. This guide has provided a thorough overview of the available knowledge, including synthesis and characterization methodologies, and has outlined the standard procedures for crystallographic analysis. Further research and potential future disclosures from patent holders will be necessary to fully elucidate the specific crystal structures and polymorphic landscape of this important pharmaceutical compound.
References
- 1. This compound | C8H14MgO6 | CID 13117982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. XYWAV Official Healthcare Provider (HCP) Site | XYWAV [xywavhcp.com]
- 3. Xywav - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. patents.justia.com [patents.justia.com]
- 6. This compound [benchchem.com]
Physicochemical Characteristics of Pure Magnesium Oxybate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium oxybate, a key component in mixed-cation oxybate medications, presents a unique profile of physicochemical properties critical for its formulation, stability, and therapeutic efficacy. This technical guide provides a comprehensive overview of the known physicochemical characteristics of pure this compound, including its chemical structure, molecular weight, and thermal properties. While it is primarily utilized as part of a mixture of oxybate salts in pharmaceutical formulations, understanding the properties of the pure compound is essential for research and development. This document summarizes available quantitative data, outlines detailed experimental protocols for characterization, and provides visual representations of relevant pathways and workflows to support further investigation and application of this compound.
Introduction
This compound, the magnesium salt of gamma-hydroxybutyric acid (GHB), is a central nervous system depressant. It is a component of the medication Xywav®, which is approved for the treatment of cataplexy and excessive daytime sleepiness in patients with narcolepsy. In this formulation, this compound is combined with calcium, potassium, and sodium oxybates. This mixed-salt formulation was developed to provide the therapeutic benefits of oxybate with a reduced sodium load compared to sodium oxybate monotherapy. A thorough understanding of the physicochemical properties of pure this compound is fundamental for formulation development, quality control, and regulatory compliance.
Physicochemical Properties
The following table summarizes the known physicochemical properties of pure this compound. It is important to note that while some data for the pure compound is available, much of the research has been conducted on the mixed-salt formulation.
| Property | Value |
| Chemical Name | Magnesium bis(4-hydroxybutanoate) |
| Molecular Formula | C₈H₁₄MgO₆ |
| Molecular Weight | 230.50 g/mol [1][2] |
| Appearance | White crystalline powder |
| Melting Point | Hydrated: 105-107 °C (with effervescence)Anhydrous: 172-174 °C[3] |
| Boiling Point | Data for pure this compound is not available. |
| Solubility | Easily soluble in water, methanol, and ethanol.[3] Insoluble in ether and hydrocarbons.[3] |
| pKa | Specific pKa data for this compound is not publicly available. The pKa of the parent acid, 4-hydroxybutanoic acid, is approximately 4.5. |
| pH of Aqueous Solution | A solution of 1 g in 2 ml of water has a pH of 7.[3] |
| Crystalline Structure | Specific crystallographic data for pure this compound is not publicly available. |
Experimental Protocols
Detailed experimental protocols for the characterization of pure this compound are not extensively published. However, standard methodologies for the analysis of pharmaceutical salts can be applied. The following sections describe representative protocols for determining key physicochemical parameters.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: A small amount of the this compound sample (typically 3-5 mg) is accurately weighed into an aluminum pan. The pan is then hermetically sealed.
-
Methodology:
-
The sample pan and an empty reference pan are placed in the DSC cell.
-
The temperature of the cell is increased at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere.
-
The heat flow to the sample is monitored and plotted against temperature.
-
The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. For hydrated and anhydrous forms, distinct thermal events would be expected.
-
Determination of Aqueous Solubility
The solubility of a compound is a critical parameter for its biopharmaceutical properties.
-
Instrumentation: A temperature-controlled shaker, analytical balance, and a suitable analytical technique for quantification (e.g., HPLC-UV).
-
Methodology:
-
An excess amount of pure this compound is added to a known volume of purified water in a sealed container.
-
The container is placed in a temperature-controlled shaker and agitated until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove any undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection.
-
The experiment is repeated at different temperatures to determine the temperature-dependent solubility profile.
-
Determination of pKa
The pKa is a measure of the strength of an acid in solution. For a salt like this compound, the relevant pKa would be that of the conjugate acid of the oxybate anion (4-hydroxybutanoic acid).
-
Instrumentation: A calibrated pH meter and a potentiometric titrator.
-
Methodology (Potentiometric Titration):
-
A known concentration of this compound is dissolved in purified water.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Characterization of Crystalline Structure by X-Ray Diffraction (XRD)
X-ray powder diffraction is a powerful technique for identifying the crystalline phases of a solid material and can provide information on its crystal structure.
-
Instrumentation: A powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα radiation).
-
Sample Preparation: A finely ground powder of pure this compound is packed into a sample holder.
-
Methodology:
-
The sample is mounted in the diffractometer.
-
The sample is irradiated with monochromatic X-rays at various angles (2θ).
-
The intensity of the diffracted X-rays is recorded by a detector.
-
A diffraction pattern is generated by plotting the diffracted intensity versus the angle 2θ.
-
The resulting pattern of peaks can be used to identify the crystalline form and, with further analysis, to determine the unit cell parameters of the crystal lattice.
-
Signaling Pathway and Experimental Workflow
Signaling Pathway of Oxybate
The therapeutic effects of oxybate are primarily mediated through its action as an agonist at the GABA-B receptor. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of oxybate via the GABA-B receptor.
Experimental Workflow for Physicochemical Characterization
The following diagram outlines a general workflow for the comprehensive physicochemical characterization of a pure pharmaceutical compound like this compound.
References
The Role of Magnesium Oxybate as a Central Nervous System Depressant: A Technical Guide
Affiliation: Google Research
Abstract
Magnesium oxybate, a key component of the lower-sodium oxybate formulation, exerts its therapeutic effects as a central nervous system (CNS) depressant primarily through its active moiety, gamma-hydroxybutyrate (GHB). This document provides a comprehensive technical overview of the mechanisms, pharmacokinetics, pharmacodynamics, and clinical efficacy of this compound. The primary mechanism of action is mediated through agonist activity at the γ-aminobutyric acid type B (GABA-B) receptor, leading to the modulation of key neurotransmitter systems and the consolidation of sleep. This guide summarizes quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of key pathways and processes to support researchers, scientists, and drug development professionals in understanding the multifaceted role of this compound as a CNS depressant.
Introduction
This compound is a salt of gamma-hydroxybutyric acid (GHB), an endogenous compound in the mammalian brain.[1] It is a component of a mixed-cation oxybate product (Xywav®), which also contains calcium, potassium, and sodium oxybates.[2] This formulation was developed to provide the therapeutic benefits of oxybate with a 92% reduction in sodium content compared to sodium oxybate (Xyrem®), thereby mitigating potential cardiovascular risks associated with high sodium intake.[2][3] The active moiety, oxybate, is a potent CNS depressant approved for the treatment of cataplexy and excessive daytime sleepiness (EDS) in patients with narcolepsy and for idiopathic hypersomnia in adults.[2][4] The therapeutic effects are believed to stem from its ability to modulate sleep architecture, leading to an increase in slow-wave sleep and improved sleep consolidation.[5] This guide will delve into the core scientific principles underlying the action of this compound.
Mechanism of Action
The CNS depressant effects of oxybate are complex, involving interactions with at least two distinct receptor systems. The primary pharmacological actions at therapeutic concentrations are mediated by the GABA-B receptor, while a separate high-affinity GHB receptor may also play a role.[5][6]
GABA-B Receptor Agonism
At pharmacological concentrations, oxybate acts as a weak partial agonist at the GABA-B receptor.[2] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects.[7] Activation of these receptors, which are located on noradrenergic, dopaminergic, and thalamocortical neurons, is hypothesized to be the main driver of oxybate's therapeutic effects.[8] This interaction leads to downstream signaling events that ultimately result in neuronal hyperpolarization and inhibition of neurotransmitter release.[2][9]
High-Affinity GHB Receptors
In addition to low-affinity binding to GABA-B receptors, GHB also binds with high affinity to a distinct population of sites.[10][11] Recent evidence suggests that these high-affinity sites may be specific subtypes of GABA-A receptors, particularly those containing α4 and δ subunits (extrasynaptic α4βδ GABA-A receptors).[1][11] GHB acts as a partial agonist at these receptors with an EC50 in the nanomolar range.[1] The functional role of these high-affinity sites in the context of therapeutic doses of oxybate is still under investigation but may contribute to its nuanced effects on the sleep-wake cycle.
Effects on Neurotransmitter Systems
Oxybate exerts a biphasic effect on dopamine (B1211576) release; at lower concentrations, it can stimulate dopamine release via the high-affinity GHB receptor, while at higher, therapeutic concentrations, it inhibits dopamine release through GABA-B receptor activation.[2][12] This initial inhibition is often followed by a rebound increase in dopamine levels.[2] This complex modulation of the dopaminergic system, which is critical for reward and wakefulness, is thought to contribute to its therapeutic effects in narcolepsy.[13] Furthermore, by acting on GABA-B receptors on noradrenergic and serotonergic neurons, oxybate can inhibit the release of these wake-promoting neurotransmitters, thereby facilitating sleep onset and consolidation.[9]
References
- 1. Autoradiographic imaging and quantification of the high-affinity GHB binding sites in rodent brain using 3H-HOCPCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 3. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 7. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. GPCR Signaling Assays [promega.sg]
- 11. researchgate.net [researchgate.net]
- 12. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
Exploration of Magnesium Oxybate in Non-Narcolepsy Neurological Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the exploration of magnesium oxybate, a key component of the low-sodium oxybate formulation, in non-narcolepsy neurological models. The primary focus of clinical development outside of narcolepsy has been on idiopathic hypersomnia, for which it has received regulatory approval. This document summarizes the key findings, experimental protocols, and underlying mechanisms of action to support further research and drug development in this area.
Core Mechanism of Action
The therapeutic effects of this compound are attributed to its active moiety, gamma-hydroxybutyrate (GHB), an endogenous metabolite of the inhibitory neurotransmitter GABA.[1][2] While the precise mechanism is not fully elucidated, it is hypothesized that GHB exerts its effects primarily through the GABAB receptor.[2][3] At therapeutic concentrations, GHB is a weak agonist at the GABAB receptor and may also interact with high-affinity GHB-specific receptors.[2][4] This interaction is thought to modulate the activity of key neuronal circuits involved in sleep-wake regulation.
The proposed mechanism involves the modulation of noradrenergic, dopaminergic, and thalamocortical neurons.[1][5] By acting on GABAB receptors on these neurons, oxybate is thought to promote the consolidation and depth of nighttime sleep, leading to improved daytime alertness.[2][6] In animal studies, GHB has been shown to inhibit dopaminergic and noradrenergic signaling pathways.[4] The effectiveness of this sleep-promoting treatment in idiopathic hypersomnia suggests that altered sleep architecture may be a contributing factor to the disorder.[2]
Pivotal Clinical Trial in a Non-Narcolepsy Model: Idiopathic Hypersomnia
The most robust data for this compound in a non-narcolepsy neurological model comes from a Phase 3, multicenter, placebo-controlled, double-blind, randomized withdrawal study in adults with idiopathic hypersomnia.[3][7]
Experimental Protocol
Study Design: The trial consisted of an open-label titration and optimization period, a stable-dose period, and a double-blind, randomized withdrawal period.[4][7]
Participants: Adults aged 18-75 years meeting the diagnostic criteria for idiopathic hypersomnia according to the International Classification of Sleep Disorders, 2nd or 3rd editions.[3][7]
Intervention:
-
Open-Label Titration and Optimization (10-14 weeks): Participants initiated treatment with a low-sodium oxybate oral solution (containing calcium, magnesium, potassium, and sodium oxybates) once or twice nightly. The dosage was adjusted to an optimal, individualized level.[7][8]
-
Stable-Dose Period (2 weeks): Participants continued on their optimized dose.[7][8]
-
Double-Blind Randomized Withdrawal (2 weeks): Participants were randomized 1:1 to either continue their optimized dose of low-sodium oxybate or switch to a placebo that was matched in volume, appearance, and taste.[3] The optimized dose ranged from 2.5 to 9.0 g/night .[9]
Primary and Key Secondary Endpoints:
-
Primary: Change in the Epworth Sleepiness Scale (ESS) score from the end of the stable-dose period to the end of the double-blind period.[4]
-
Key Secondary: Patient Global Impression of Change (PGIc) and the Idiopathic Hypersomnia Severity Scale (IHSS).[4][8]
Quantitative Data Summary
The following tables summarize the key efficacy data from the Phase 3 trial in idiopathic hypersomnia.
Table 1: Epworth Sleepiness Scale (ESS) Scores
| Timepoint | Low-Sodium Oxybate (n=56) | Placebo (n=59) | Least Squares Mean Difference (95% CI) | p-value |
| Baseline (Mean, SD) | 15.7 (3.8) | 15.7 (3.8) | - | - |
| End of Stable-Dose Period (Mean, SD) | 6.1 (4.0) | 6.1 (4.0) | - | - |
| Change from End of Stable-Dose to End of Double-Blind Period | Remained Stable | Increased (Worsened) | -6.5 (-8.0 to -5.0) | <0.0001[3][7] |
Table 2: Idiopathic Hypersomnia Severity Scale (IHSS) Scores
| Timepoint | Low-Sodium Oxybate | Placebo |
| Baseline (Mean, SD) | 31.6 (8.3) | 31.6 (8.3) |
| End of Stable-Dose Period (Mean, SD) | 15.3 (8.5) | 15.3 (8.5) |
| Change from End of Stable-Dose to End of Double-Blind Period | Clinically meaningful improvements maintained | Significant worsening of symptoms |
Data from the open-label portion of the study.[8]
Table 3: Patient Global Impression of Change (PGIc)
| Timepoint | Low-Sodium Oxybate | Placebo |
| End of Double-Blind Period (% reporting "much" or "very much" worse) | 21% | 66% |
Data from the randomized withdrawal period.
Table 4: Sleep Inertia (Visual Analog Scale - VAS-SI)
| Group | Baseline (Mean, SD) | Change from Baseline to End of Stable-Dose Period (Mean, SD) |
| Mild Sleep Inertia | - | -9.7 (4.8) in ESS, -13.4 (8.1) in IHSS |
| Severe Sleep Inertia | - | -10.8 (4.5) in ESS, -20.8 (9.3) in IHSS |
Post-hoc analysis showing improvement regardless of baseline sleep inertia severity.[10]
Table 5: Polysomnography (PSG) Data from the DUET Study (Idiopathic Hypersomnia Cohort)
| Parameter | Baseline (Mean, SD) | End of Treatment (Mean, SD) | LSM Change (95% CI) | p-value |
| Total Sleep Time (min) | 467.5 (111.9) | 413.4 (97.9) | -54.1 (-81.3, -26.9) | 0.0003 |
| Shifts from Deeper to Lighter Sleep Stages (n) | 60.8 (30.1) | 43.7 (27.0) | -17.1 (-23.7, -10.5) | <0.0001 |
| Time in N1 Sleep (min) | 47.8 (26.1) | 33.0 (22.4) | -14.8 (-20.3, -9.3) | <0.0001 |
| Time in N2 Sleep (min) | 270.0 (64.8) | 225.8 (72.8) | -44.3 (-66.7, -21.9) | 0.0003 |
| Time in N3 Sleep (min) | 51.9 (35.3) | 92.5 (53.5) | - | - |
Data from the Phase 4 open-label DUET study.[11]
Exploration in Other Non-Narcolepsy Neurological Models
While idiopathic hypersomnia is the most studied non-narcolepsy condition, preclinical and early clinical research suggests potential applications of GHB in other neurological disorders.
Preclinical Animal Models
-
Cerebral Ischemia and Excitotoxicity: In rat models of focal cerebral damage induced by endothelin-1 (B181129) (ischemia) or kainic acid (excitotoxicity), GHB administration demonstrated a protective effect. Treatment initiated 2 hours after the lesion limited both histological damage and functional impairments in sensory-motor orientation, coordinated limb use, and memory.[12]
-
Sedative and Rewarding Effects: In mice, acute administration of GHB induced hypolocomotion and catalepsy, with tolerance developing after repeated administration. These sedative effects may be linked to hypodopaminergic activity.[13]
-
Sleep-Wake Regulation: In mice, higher doses of GHB caused electroencephalographic hypersynchronization and a coma-like state, but not a clear sleep-promoting effect.[14] In a primate model, GHB-induced sleep was associated with a decrease in cerebrospinal fluid hypocretin-1 concentrations.[15]
It is important to note that the effects of GHB in animal models can vary depending on the species, dose, and experimental paradigm.
Safety and Tolerability
The safety profile of low-sodium oxybate in the idiopathic hypersomnia trial was consistent with its known profile in narcolepsy.[3] The most common treatment-emergent adverse events during the open-label period were nausea (22%), headache (18%), dizziness (12%), anxiety (11%), and vomiting (11%).[3] The incidence of adverse events tended to decrease over the course of the open-label titration and optimization period.[8]
Conclusion and Future Directions
The successful clinical development and approval of a this compound-containing formulation for idiopathic hypersomnia marks a significant advancement in the treatment of this debilitating neurological disorder. The robust data from the Phase 3 randomized withdrawal study demonstrates its efficacy in improving excessive daytime sleepiness and other key symptoms.
The underlying mechanism, while not fully understood, is believed to involve the modulation of GABAergic neurotransmission, leading to improved sleep consolidation. Preclinical studies in other neurological models, such as cerebral ischemia, suggest that the therapeutic potential of GHB may extend beyond sleep disorders.
Future research should focus on:
-
Further elucidating the precise molecular mechanisms of GHB action on different neuronal populations.
-
Exploring the efficacy and safety of this compound in other neurological conditions characterized by disrupted sleep or altered neuronal excitability.
-
Conducting long-term studies to assess the durability of treatment effects and the long-term safety profile in non-narcolepsy populations.
This technical guide provides a foundation for researchers and drug development professionals to build upon as the exploration of this compound in a wider range of neurological disorders continues.
References
- 1. A Patient-centric Clinical Trial Design to Comprehensively Evaluate Low-Sodium Oxybate in People with Idiopathic Hypersomnia or Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcsm.aasm.org [jcsm.aasm.org]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. Jazz Pharmaceuticals Announces Positive Top-line Results from Phase 3 Study of Xywav™ (calcium, magnesium, potassium, and sodium oxybates) Oral Solution in Adult Patients with Idiopathic Hypersomnia - BioSpace [biospace.com]
- 5. A Patient-centric Clinical Trial Design to Comprehensively Evaluate Low-Sodium Oxybate in People with Idiopathic Hypersomnia or Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cmeoutfitters.com [cmeoutfitters.com]
- 7. Safety and efficacy of lower-sodium oxybate in adults with idiopathic hypersomnia: a phase 3, placebo-controlled, double-blind, randomised withdrawal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Lancet Neurology Publishes Positive, Pivotal Phase 3 Data of Xywav® (calcium, magnesium, potassium, and sodium oxybates) Oral Solution for Idiopathic Hypersomnia | Jazz Pharmaceuticals plc [investor.jazzpharma.com]
- 10. neurology.org [neurology.org]
- 11. researchgate.net [researchgate.net]
- 12. Effect of gamma-hydroxybutyrate in two rat models of focal cerebral damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Repeated administration of gamma-hydroxybutyric acid (GHB) to mice: assessment of the sedative and rewarding effects of GHB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modafinil and γ-hydroxybutyrate have sleep state-specific pharmacological actions on hypocretin-1 physiology in a primate model of human sleep - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Hygroscopic Nature of Magnesium Oxybate Powder: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium oxybate, a salt of gamma-hydroxybutyric acid (GHB), is a central nervous system depressant and a key component in medications for sleep disorders.[1][2][3] The physical stability of its powdered form, particularly its tendency to absorb moisture from the atmosphere (hygroscopicity), is a critical parameter in drug development, manufacturing, and storage. While qualitatively described as having "moderate hygroscopicity," a detailed quantitative understanding is essential for ensuring product quality and efficacy. This guide provides a comprehensive overview of the hygroscopic nature of this compound powder, including detailed experimental protocols for its characterization and an exploration of potential moisture-induced degradation pathways.
Introduction to Hygroscopicity in Pharmaceuticals
Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. In the pharmaceutical industry, the hygroscopicity of an active pharmaceutical ingredient (API) like this compound can significantly impact its physical and chemical stability, affecting everything from powder flow and compaction during manufacturing to dissolution rates and bioavailability of the final dosage form. Understanding and quantifying this property is therefore a cornerstone of pre-formulation and formulation development.
Physicochemical Properties of this compound
This compound is the magnesium salt of gamma-hydroxybutyric acid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄MgO₆ | [4] |
| Molecular Weight | 230.50 g/mol | [4] |
| IUPAC Name | magnesium bis(4-hydroxybutanoate) | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Very soluble in aqueous solutions | [5] |
Quantitative Analysis of Hygroscopicity
The hygroscopic nature of this compound powder can be quantitatively assessed using various analytical techniques. The data obtained from these methods are crucial for determining appropriate storage conditions, packaging requirements, and formulation strategies.
Dynamic Vapor Sorption (DVS) Analysis
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[6][7] This allows for the generation of a moisture sorption isotherm, which is a key indicator of a material's hygroscopicity.[8]
Table 1: Illustrative Dynamic Vapor Sorption (DVS) Data for a Moderately Hygroscopic Pharmaceutical Powder (Hypothetical Data for this compound)
| Relative Humidity (%) | % Weight Gain (Sorption) | % Weight Gain (Desorption) |
| 0 | 0.00 | 0.10 |
| 10 | 0.15 | 0.25 |
| 20 | 0.30 | 0.45 |
| 30 | 0.50 | 0.70 |
| 40 | 0.80 | 1.05 |
| 50 | 1.20 | 1.50 |
| 60 | 1.80 | 2.10 |
| 70 | 2.50 | 2.80 |
| 80 | 3.50 | 3.80 |
| 90 | 5.00 | 5.00 |
Note: This table presents hypothetical data for illustrative purposes, as specific DVS data for this compound is not publicly available. The trend reflects the behavior of a moderately hygroscopic powder.
Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[9][10] It can be used to measure the initial water content of this compound powder and to monitor changes in water content after exposure to various humidity conditions.
Table 2: Illustrative Karl Fischer Titration Data for a Moderately Hygroscopic Powder (Hypothetical Data for this compound)
| Condition | Water Content (% w/w) |
| Initial (as received) | 0.5 |
| After 24h at 25°C / 40% RH | 1.0 |
| After 24h at 25°C / 75% RH | 3.8 |
| After 24h at 40°C / 75% RH | 4.5 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible data. The following sections outline the standard operating procedures for the key analytical techniques used to characterize the hygroscopicity of this compound powder.
Dynamic Vapor Sorption (DVS) Protocol
This protocol describes the general procedure for obtaining a moisture sorption-desorption isotherm.[11][12]
Objective: To determine the moisture sorption and desorption characteristics of this compound powder.
Apparatus: Dynamic Vapor Sorption (DVS) analyzer.
Procedure:
-
Accurately weigh 10-20 mg of this compound powder into a DVS sample pan.
-
Load the sample pan into the DVS instrument.
-
Dry the sample in the DVS chamber under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002%/min).
-
Begin the sorption analysis by incrementally increasing the relative humidity in steps of 10% from 0% to 90% RH.
-
At each RH step, allow the sample to equilibrate until a stable weight is reached.
-
Once 90% RH is reached and the sample has equilibrated, begin the desorption analysis by incrementally decreasing the relative humidity in 10% steps back to 0% RH.
-
Allow the sample to equilibrate at each step.
-
Record the percentage change in mass at each RH step for both sorption and desorption phases.
Karl Fischer Titration Protocol
This protocol provides a standard procedure for determining the water content of a solid sample using volumetric Karl Fischer titration.[9][10]
Objective: To accurately determine the water content of this compound powder.
Apparatus: Volumetric Karl Fischer titrator.
Reagents:
-
Karl Fischer reagent (one-component or two-component system)
-
Anhydrous methanol (B129727)
-
Water standard
Procedure:
-
Titrator Preparation:
-
Fill the burette with the Karl Fischer reagent.
-
Add anhydrous methanol to the titration vessel to a level that covers the electrode.
-
Titrate the methanol to a stable endpoint to remove any residual water.
-
-
Standardization:
-
Accurately add a known amount of water standard to the conditioned methanol.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
Calculate the titer of the KF reagent (mg H₂O / mL reagent).
-
-
Sample Analysis:
-
Accurately weigh approximately 100-200 mg of this compound powder.
-
Quickly transfer the sample into the conditioned titration vessel.
-
Allow the sample to dissolve or disperse completely.
-
Titrate the sample with the Karl Fischer reagent to the endpoint.
-
Record the volume of KF reagent consumed.
-
-
Calculation:
-
Calculate the percentage of water in the sample using the following formula: % Water = (Volume of KF reagent (mL) * Titer (mg/mL)) / Sample weight (mg) * 100
-
Powder X-ray Diffraction (PXRD) Protocol
PXRD is used to analyze the crystalline structure of a material and can detect changes in this structure, such as the formation of hydrates, upon exposure to moisture.[13][14]
Objective: To assess the solid-state form of this compound powder before and after exposure to humidity.
Apparatus: Powder X-ray Diffractometer.
Procedure:
-
Sample Preparation:
-
Gently grind a small amount of the this compound powder to ensure a random orientation of crystals.
-
Mount the powdered sample onto a sample holder.
-
-
Data Collection:
-
Place the sample holder into the diffractometer.
-
Set the instrument parameters (e.g., 2θ range, step size, scan speed). A typical range for pharmaceuticals is 2-40° 2θ.
-
Initiate the X-ray scan.
-
-
Data Analysis:
-
Analyze the resulting diffractogram for the positions and intensities of the diffraction peaks.
-
Compare the diffractogram of the sample exposed to humidity with that of the initial, dry sample to identify any new peaks or shifts in existing peaks, which may indicate the formation of a hydrate.
-
Moisture-Induced Degradation Pathways
The presence of water can facilitate chemical degradation of pharmaceutical compounds. For this compound, a potential degradation pathway is hydrolysis.
Hydrolysis of the Oxybate Anion
While the oxybate anion itself is relatively stable in aqueous solution, prolonged exposure to moisture in the solid state, especially at elevated temperatures, could potentially lead to degradation. A plausible, though not definitively established for the solid state, is the slow conversion of gamma-hydroxybutyrate back to its lactone form, gamma-butyrolactone (B3396035) (GBL), through intramolecular esterification.[5] This is a reversible reaction that is influenced by pH and water content.
Interaction with Magnesium Cation
In the presence of sufficient water, the magnesium cation can undergo hydration to form magnesium hydroxide (B78521) [Mg(OH)₂].[15][16] This process would alter the chemical and physical nature of the powder. The formation of magnesium hydroxide could also influence the local pH of the microenvironment within the powder, which in turn could affect the stability of the oxybate anion.
Conclusion
A thorough understanding of the hygroscopic nature of this compound powder is paramount for the successful development of stable and effective pharmaceutical products. This guide has outlined the key analytical techniques and experimental protocols necessary for a comprehensive characterization of its moisture-related properties. While specific quantitative data for this compound remains proprietary, the methodologies and illustrative data presented here provide a robust framework for researchers and drug development professionals to conduct their own investigations. By carefully controlling for moisture throughout the manufacturing, packaging, and storage processes, the integrity and performance of this compound-containing medications can be assured.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Calcium, Magnesium, Potassium and Sodium Oxybates (Xywav®) in Sleep Disorders: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium, Magnesium, Potassium, and Sodium Oxybates Oral Solution: A Lower-Sodium Alternative for Cataplexy or Excessive Daytime Sleepiness Associated with Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. WO2014096984A1 - Stable pharmaceutical composition of sodium oxybate - Google Patents [patents.google.com]
- 6. Synthesis, Characterisation and Detection of Gamma-Hydroxybutyrate Salts. - Kent Academic Repository [kar.kent.ac.uk]
- 7. Reaction Layer Formation on MgO in the Presence of Humidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]
- 9. This compound [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pharmaceutical sodium oxybate: Topics by Science.gov [science.gov]
- 12. Jazz Pharmaceuticals Presents New Data at Psych Congress 2024 Confirming Xywav® (calcium, magnesium, potassium, and sodium oxybates) Oral Solution Treatment Benefits in Narcolepsy and Idiopathic Hypersomnia | Jazz Pharmaceuticals plc [investor.jazzpharma.com]
- 13. researchgate.net [researchgate.net]
- 14. US20180263936A1 - Gamma-hydroxybutyrate compositions and their use for the treatment of disorders - Google Patents [patents.google.com]
- 15. Mechanism of Magnesium Oxide Hydration Based on the Multi-Rate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Magnesium degradation under physiological conditions – Best practice - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Modeling of Magnesium Oxybate Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium oxybate, a salt of gamma-hydroxybutyric acid (GHB), exerts its therapeutic effects through complex interactions with the central nervous system. Its active moiety, GHB, is an endogenous neurotransmitter with at least two distinct receptor binding sites: the high-affinity GHB receptor and the low-affinity GABA-B receptor. This technical guide provides an in-depth exploration of the theoretical modeling of this compound's receptor binding, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the intricate signaling pathways involved. The primary therapeutic effects of oxybates are attributed to their activity as weak partial agonists at the GABA-B receptor.[[“]][2]
Receptor Targets and Binding Affinity
The pharmacological effects of this compound are mediated by its active component, gamma-hydroxybutyrate (GHB). GHB interacts with at least two distinct receptors in the central nervous system:
-
GABA-B Receptor (Low Affinity): GHB is a weak partial agonist at the GABA-B receptor.[[“]] This interaction is considered to be the primary mediator of the therapeutic effects of oxybates, including sedation and the treatment of narcolepsy.[3][4] The affinity of GHB for the GABA-B receptor is in the micromolar to millimolar range.[5]
-
High-Affinity GHB Receptor: This receptor is a distinct entity from the GABA-B receptor and binds GHB with much higher affinity.[3][6] Recent evidence suggests that this high-affinity binding site may be a specific subtype of the GABA-A receptor, namely the α4βδ subtype.[7] The GHB receptor is an excitatory G protein-coupled receptor (GPCR).[8]
Quantitative data on the binding affinities of GHB for these receptors are summarized in the table below. Specific binding affinity data for this compound is limited; however, the data for GHB is considered a strong proxy as it is the active moiety.
| Ligand | Receptor | Binding Affinity Metric | Value | Reference |
| GHB | α4β1δ GABA-A (High-Affinity GHB Receptor) | EC50 | 140 nM | [7] |
| GHB | GABA-B Receptor | Affinity | µM to mM range | [5] |
Signaling Pathways
The binding of this compound's active component, GHB, to its respective receptors initiates distinct downstream signaling cascades.
GABA-B Receptor Signaling
Activation of the GABA-B receptor by GHB is coupled to inhibitory G proteins (Gi/o). This interaction leads to a cascade of intracellular events aimed at reducing neuronal excitability. The key signaling events include:
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The βγ-subunits of the G protein directly bind to and activate GIRK (or Kir3) channels, causing an efflux of potassium ions and hyperpolarization of the cell membrane.[10][11][12]
-
Inhibition of Voltage-Gated Calcium Channels: The βγ-subunits also inhibit high-voltage-activated Ca2+ channels, which reduces calcium influx and subsequently decreases neurotransmitter release.[12]
References
- 1. consensus.app [consensus.app]
- 2. Gamma-hydroxybutyric acid (GHB) and the mesoaccumbens reward circuit: evidence for GABA(B) receptor-mediated effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GHB receptor targets in the CNS: focus on high-affinity binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sites of action of gamma-hydroxybutyrate (GHB)--a neuroactive drug with abuse potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GHB receptor - Wikipedia [en.wikipedia.org]
- 9. gamma-aminobutyric acid B receptors are negatively coupled to adenylate cyclase in brain, and in the cerebellum these receptors may be associated with granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gamma-hydroxybutyrate increases a potassium current and decreases the H-current in hippocampal neurons via GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gamma-hydroxybutyrate is a GABAB receptor agonist that increases a potassium conductance in rat ventral tegmental dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation and modulation of neuronal K+ channels by GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial In Vitro Toxicity Screening of Magnesium Oxybate
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific in vitro toxicity studies on magnesium oxybate in a broad range of cell lines are not publicly available. This guide, therefore, provides a comprehensive framework and detailed methodologies for conducting an initial toxicity screening, based on the known pharmacology of the oxybate moiety (gamma-hydroxybutyrate, GHB) and the cellular effects of magnesium.
Introduction
This compound is a salt of gamma-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant. It is a component of the low-sodium oxybate medication, Xywav®, approved for the treatment of narcolepsy and idiopathic hypersomnia.[1][2] The active moiety, oxybate, is known to exert its effects primarily through the GABA-B receptor.[3][4][5] An initial toxicity screening is a critical step in the preclinical assessment of any new chemical entity. This guide outlines a robust in vitro strategy for evaluating the cytotoxic potential of this compound across various cell lines, which is essential for predicting potential adverse effects and establishing a preliminary safety profile.
The screening process detailed herein focuses on three key indicators of cytotoxicity: metabolic activity, cell membrane integrity, and apoptosis. By employing a battery of standardized assays, researchers can obtain a multi-faceted view of the potential toxicological impact of this compound at the cellular level.
Experimental Protocols
A tiered approach to in vitro cytotoxicity testing is recommended, starting with assays that measure overall cell health and progressing to more specific mechanisms of cell death. The following protocols for MTT, LDH, and Annexin V/PI assays provide a fundamental basis for this screening.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[6] The concentration of these crystals, once solubilized, is directly proportional to the number of metabolically active cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle-treated wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing for the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity test that measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[8] The amount of LDH in the supernatant is proportional to the number of damaged cells.
Protocol:
-
Cell Seeding and Exposure: Follow steps 1-3 as described in the MTT assay protocol. It is crucial to have a control for maximum LDH release, which is achieved by treating a set of wells with a lysis buffer.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well flat-bottom plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate), a cofactor (NAD+), and a tetrazolium salt.
-
Enzymatic Reaction: Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, which in turn leads to the reduction of the tetrazolium salt into a colored formazan product.
-
Stop Reaction: Add a stop solution (e.g., 50 µL of 1 M acetic acid) to each well to terminate the enzymatic reaction.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is typically used to correct for background.[9]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in the maximum LDH release control wells, after subtracting the background LDH activity from the vehicle control.
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can therefore identify late apoptotic and necrotic cells where membrane integrity is compromised.
Protocol:
-
Cell Seeding and Exposure: Seed cells in 6-well plates and treat with this compound for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold PBS and then with 1X Annexin V binding buffer.
-
Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution.
-
Incubation: Gently vortex the cell suspension and incubate for 15-20 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Four populations of cells can be distinguished:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (or cells with damaged membranes)
-
Data Presentation
Quantitative data from the initial toxicity screening should be summarized in a clear and concise format to facilitate comparison across different cell lines and time points.
Table 1: Hypothetical Cytotoxicity of this compound in Various Human Cell Lines
| Cell Line | Type | Assay | 24h IC50 (mM) | 48h IC50 (mM) | 72h IC50 (mM) |
| HepG2 | Hepatocellular Carcinoma | MTT | >100 | 85.2 ± 7.4 | 62.5 ± 5.1 |
| HEK293 | Embryonic Kidney | MTT | >100 | 95.1 ± 8.9 | 78.3 ± 6.5 |
| SH-SY5Y | Neuroblastoma | MTT | 75.6 ± 6.8 | 50.1 ± 4.3 | 35.8 ± 3.9 |
| A549 | Lung Carcinoma | MTT | >100 | >100 | 91.4 ± 8.2 |
| HepG2 | Hepatocellular Carcinoma | LDH | >100 | 98.5 ± 10.1 | 75.2 ± 7.8 |
| SH-SY5Y | Neuroblastoma | LDH | 88.3 ± 9.2 | 65.4 ± 5.9 | 48.9 ± 5.3 |
Data are presented as mean ± standard deviation from three independent experiments. IC50 values represent the concentration of this compound that causes a 50% reduction in cell viability (MTT) or a 50% increase in LDH release relative to the maximum control.
Theoretical Toxicological Considerations
The primary pharmacological and potential toxicological effects of this compound are expected to be driven by the oxybate (GHB) anion. GHB is a neurotransmitter that acts on two main receptor types in the central nervous system: the high-affinity GHB receptor and the low-affinity GABA-B receptor.[4][11]
-
GABA-B Receptor Agonism: At therapeutic and higher concentrations, GHB is a weak agonist of the GABA-B receptor, which is responsible for its sedative and CNS depressant effects.[5][11] In an in vitro setting, particularly with neuronal cell lines expressing GABA-B receptors, high concentrations of oxybate could lead to metabolic and functional changes that may result in cytotoxicity.
-
GHB Receptor: The role of the specific GHB receptor is more complex. Its activation can lead to the release of glutamate, an excitatory neurotransmitter.[11] Chronic or high-level stimulation of this pathway could potentially lead to excitotoxicity in neuronal cultures.
In vivo studies in rats have suggested that chronic administration of GHB can lead to neurotoxicity, including neuronal loss in the hippocampus and prefrontal cortex, possibly through oxidative stress.[11][12] While direct translation to an in vitro model is complex, these findings suggest that neuronal cell lines may be particularly sensitive to oxybate.
The contribution of the magnesium cation to the overall toxicity profile must also be considered. While magnesium is an essential ion for numerous cellular processes, high extracellular concentrations can have significant biological effects.
-
Effects on Cell Proliferation: Studies have shown that high concentrations of magnesium (in the range of 2-10 mM) can stimulate the proliferation of certain cell types, such as vascular endothelial cells.[2] Conversely, very high concentrations (10-15 mM) have been shown to cause cell loss in cultured neonatal rat neocortical explants.[13]
-
NMDA Receptor Antagonism: Magnesium is a known non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key receptor in synaptic plasticity and excitotoxicity. By blocking the NMDA receptor, elevated magnesium could potentially offer a neuroprotective effect against glutamate-induced excitotoxicity, which might counteract some of the effects of GHB receptor activation.
-
Modulation of Inflammation: High magnesium concentrations have been shown to decrease the activation of leukocytes in vitro, suggesting an anti-inflammatory effect.[14]
The net effect of this compound in any given cell line will therefore be a complex interplay between the actions of the oxybate anion and the magnesium cation. The specific sensitivities of different cell lines to these components will likely determine the overall cytotoxic outcome.
Conclusion
This technical guide provides a foundational framework for conducting the initial in vitro toxicity screening of this compound. By employing a combination of assays that assess metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Annexin V/PI), researchers can build a comprehensive preliminary safety profile. The provided protocols and workflows offer a standardized approach to generating reliable and reproducible data. Given the absence of specific published data, it is crucial to consider the distinct and potentially interacting effects of both the oxybate anion and the magnesium cation when designing experiments and interpreting results. This structured approach will enable a thorough and mechanistically informed evaluation of the cytotoxic potential of this compound in relevant cell line models.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. High concentrations of magnesium modulate vascular endothelial cell behaviour in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. What is the mechanism of Sodium Oxybate? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Effect of chronic exposure to high magnesium on neuron survival in long-term neocortical explants of neonatal rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Foundational Research on the Metabolic Pathway of Magnesium Oxybate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research concerning the metabolic pathway of magnesium oxybate. The active moiety of this compound is gamma-hydroxybutyrate (GHB), a neurotransmitter and central nervous system depressant. This document details its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Introduction
This compound is a component of a mixed-cation salt medication, also containing calcium, potassium, and sodium oxybates, marketed as Xywav®. This formulation was developed to provide the therapeutic effects of oxybate with a significant reduction in sodium content compared to sodium oxybate (Xyrem®)[1][2]. The pharmacological and metabolic properties of this compound are primarily dictated by the GHB molecule. GHB is an endogenous compound found in the mammalian brain and other tissues, where it functions as a neurotransmitter and neuromodulator[3][4].
Pharmacokinetics
The pharmacokinetic profile of GHB is characterized by rapid absorption, wide distribution, extensive metabolism, and minimal renal excretion of the unchanged drug.
Absorption
Following oral administration, GHB is rapidly absorbed from the gastrointestinal tract. The time to reach maximum plasma concentration (Tmax) is typically between 0.5 and 1.3 hours[5][6]. The absorption of oxybate is thought to be mediated by monocarboxylate transporters (MCTs) and sodium-coupled monocarboxylate transporters (SMCTs)[4]. The presence of food, particularly a high-fat meal, can significantly decrease the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC), delaying absorption[5].
Distribution
GHB is a hydrophilic compound with a volume of distribution (Vd) ranging from 190 to 384 mL/kg[5][7]. It exhibits low plasma protein binding, at less than 1%[5][6]. GHB readily crosses the blood-brain barrier, a process also thought to be mediated by MCTs[4].
Metabolism
The metabolism of GHB is the primary route of its elimination, with over 95% of an administered dose being biotransformed[8]. The two main metabolic pathways are:
-
Primary Pathway: Krebs Cycle (Citric Acid Cycle) : GHB is first oxidized to succinic semialdehyde (SSA) by the enzyme GHB dehydrogenase in the cytosol[4][8]. SSA is then further oxidized to succinic acid by succinic semialdehyde dehydrogenase (SSADH) within the mitochondria. Succinic acid subsequently enters the Krebs cycle, where it is ultimately metabolized to carbon dioxide and water[8][9].
-
Secondary Pathway: Beta-Oxidation : Evidence also suggests that GHB can undergo β-oxidation, a metabolic process typically associated with fatty acids[10]. This pathway leads to the formation of metabolites such as 3,4-dihydroxybutyrate[10].
Excretion
Less than 5% of an administered dose of GHB is excreted unchanged in the urine[1][5]. The majority of the drug is eliminated through metabolism into carbon dioxide, which is then expired[5][6]. The elimination half-life of GHB is short, typically ranging from 30 to 60 minutes (approximately 0.5 to 1 hour)[5][8].
Data Presentation: Pharmacokinetic Parameters of Gamma-Hydroxybutyrate (GHB)
The following tables summarize the key pharmacokinetic parameters of GHB from various studies in healthy adult volunteers.
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.3 hours | [5] |
| Elimination Half-Life (t½) | 30 - 60 minutes (0.5 - 1 hour) | [5][8] |
| Volume of Distribution (Vd) | 190 - 384 mL/kg | [5][7] |
| Plasma Protein Binding | < 1% | [5][6] |
| Urinary Excretion (unchanged) | < 5% | [1][5] |
Table 1: General Pharmacokinetic Parameters of GHB in Adults
| Study Population | Dose | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | t½ (hours) | Reference |
| Healthy Volunteers | 25 mg/kg (oral) | 39.4 ± 25.2 | 0.33 - 0.75 | Not Reported | 0.51 ± 0.04 | |
| Healthy Volunteers | 4.5 g (oral) | 90 ± 31 | Not Reported | Not Reported | 0.72 | [6] |
| Healthy Volunteers | 20 mg/kg (oral) | 218 nmol/mL | Not Reported | 15,747 nmol·min/mL | 0.6 | [11] |
| Healthy Volunteers | 35 mg/kg (oral) | 453 nmol/mL | Not Reported | 40,113 nmol·min/mL | 0.65 | [11] |
Table 2: Dose-Specific Pharmacokinetic Parameters of GHB in Adults
Experimental Protocols
This section details the methodologies for key experiments cited in the foundational research of GHB metabolism and pharmacokinetics.
Human Pharmacokinetic Study of Oral GHB
Objective: To determine the pharmacokinetic profile of orally administered GHB in healthy human subjects.
Methodology:
-
Subject Recruitment: Healthy adult volunteers are recruited for the study. Exclusion criteria typically include a history of substance abuse, current use of CNS-active medications, and pregnancy.
-
Dosing: A single oral dose of GHB (e.g., 25 mg/kg body weight) is administered to fasted subjects. The GHB is typically dissolved in water.
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points before and after dosing. A typical sampling schedule includes pre-dose (0 hours) and multiple post-dose time points (e.g., 10, 20, 30, 45, 60, 90, 120, 180, 240, 360 minutes)[12].
-
Urine Collection: Total urine is collected at specified intervals before and after dosing (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours)[12].
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis. Urine samples are also stored frozen[12].
-
Bioanalysis: Plasma and urine concentrations of GHB are quantified using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, and Vd, using non-compartmental analysis[11].
Quantification of GHB in Plasma and Urine by GC-MS
Objective: To accurately and precisely quantify the concentration of GHB in biological matrices.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of plasma or urine, an internal standard (e.g., deuterated GHB, GHB-d6) is added[13].
-
The sample is acidified (e.g., with sulfuric acid)[13].
-
An organic solvent (e.g., ethyl acetate (B1210297) or acetonitrile) is added to extract the GHB[5][13].
-
The mixture is vortexed and then centrifuged to separate the organic and aqueous layers.
-
The organic layer containing the GHB is transferred to a clean tube and evaporated to dryness under a stream of nitrogen[5].
-
-
Derivatization:
-
The dried extract is reconstituted in a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[5].
-
The sample is heated (e.g., at 70°C for 20-30 minutes) to facilitate the formation of a volatile trimethylsilyl (B98337) (TMS) derivative of GHB[5][14].
-
-
GC-MS Analysis:
-
An aliquot of the derivatized sample is injected into a gas chromatograph equipped with a mass spectrometer.
-
The GC separates the GHB derivative from other components in the sample based on its retention time.
-
The mass spectrometer identifies and quantifies the GHB derivative based on its characteristic mass-to-charge ratio (m/z) of specific ions[10].
-
-
Quantification:
-
A calibration curve is generated using standards of known GHB concentrations.
-
The concentration of GHB in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve[5].
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of gamma-hydroxybutyrate (GHB).
Caption: Workflow for a human pharmacokinetic study of GHB.
Caption: Workflow for GHB quantification by GC-MS.
References
- 1. Determination of gamma-hydroxybutyric acid (GHB) in plasma and urine by headspace solid-phase microextraction and gas chromatography/positive ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. XYWAV® Clinical Trials & Efficacy in Narcolepsy | XYWAV HCP [xywavhcp.com]
- 4. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of GHB Using SPE & LC-MS/MS | Phenomenex [phenomenex.com]
- 10. GC-MS determination of gamma-hydroxybutyric acid (GHB) in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of γ‐hydroxybutyrate in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. ovid.com [ovid.com]
- 14. nyc.gov [nyc.gov]
Navigating New Frontiers in Magnesium Oxybate Synthesis: A Technical Guide
For Immediate Release
A comprehensive technical guide exploring established and novel synthesis routes for magnesium oxybate, a key component in advanced therapeutic formulations. This document is intended for researchers, scientists, and drug development professionals.
This whitepaper provides an in-depth analysis of the synthesis of this compound, a critical component of the low-sodium oxybate formulation, Xywav®, used in the treatment of narcolepsy and idiopathic hypersomnia.[1] The guide details established manufacturing processes and explores promising novel synthetic strategies, offering a valuable resource for researchers in pharmaceutical development and organic synthesis.
Established Synthesis Routes
The primary industrial synthesis of this compound is achieved through two well-documented pathways: the hydrolysis of gamma-butyrolactone (B3396035) (GBL) and the direct neutralization of gamma-hydroxybutyric acid (GHB).
Synthesis from Gamma-Butyrolactone (GBL)
The most common and economically viable route to this compound involves the base-catalyzed hydrolysis of gamma-butyrolactone (GBL) using a magnesium base, typically magnesium hydroxide (B78521) (Mg(OH)₂).[2][3] This reaction is generally performed in an aqueous medium. The process leverages the hydrolysis of the lactone to form the gamma-hydroxybutyrate anion, which is then neutralized by the magnesium cation.[2]
Reaction Scheme:
This method is integral to the industrial production of mixed-cation oxybate salts, where a precisely controlled mixture of cationic hydroxides (including magnesium hydroxide) is reacted with GBL.[1]
Synthesis from Gamma-Hydroxybutyric Acid (GHB)
An alternative, more direct laboratory-scale synthesis involves the neutralization of gamma-hydroxybutyric acid (GHB) with a suitable magnesium source.[1] Commonly used magnesium sources include magnesium hydroxide (Mg(OH)₂) and magnesium carbonate (MgCO₃).[1] This acid-base reaction is typically carried out in an aqueous solution under controlled conditions to yield the magnesium salt.[1]
Reaction Scheme:
or
Experimental Protocols and Data
While specific industrial protocols are proprietary, the following sections provide detailed experimental procedures derived from patent literature and analogous syntheses of magnesium carboxylates.
Protocol 1: Synthesis of this compound from GBL and Mg(OH)₂
This protocol is based on established methods for the hydrolysis of lactones with alkaline earth hydroxides.
Methodology:
-
Reaction Setup: A suspension of magnesium hydroxide in deionized water is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Addition of GBL: Gamma-butyrolactone is added to the magnesium hydroxide suspension.
-
Heating and Reaction: The mixture is heated to facilitate the hydrolysis of the lactone. The reaction progress can be monitored by the dissolution of the magnesium hydroxide.
-
Filtration: Once the reaction is complete, the solution is filtered to remove any unreacted starting material or insoluble impurities.
-
Crystallization and Isolation: The resulting aqueous solution of this compound is concentrated, and the product is crystallized. The crystals are then isolated by filtration and dried.
| Parameter | Value/Range | Notes |
| **Molar Ratio (GBL:Mg(OH)₂) ** | 2:1 | Stoichiometric ratio for the reaction. |
| Solvent | Deionized Water | An aqueous medium is standard. |
| Reaction Temperature | 50-100 °C | Heating is required to drive the reaction. |
| Reaction Time | Several hours | The reaction can be slow to reach completion. |
| Purification | Recrystallization | To obtain a pure, crystalline product. |
Protocol 2: Synthesis of this compound from GHB and MgCO₃
This protocol outlines the direct neutralization of GHB.
Methodology:
-
Dissolution of GHB: Gamma-hydroxybutyric acid is dissolved in deionized water in a reaction vessel.
-
Addition of Magnesium Carbonate: Magnesium carbonate is added portion-wise to the GHB solution to control the effervescence of carbon dioxide.
-
Reaction: The mixture is stirred until the cessation of gas evolution, indicating the completion of the reaction.
-
Filtration: The solution is filtered to remove any insoluble impurities.
-
Isolation: The this compound can be isolated by evaporation of the solvent or by precipitation followed by filtration.
| Parameter | Value/Range | Notes |
| Molar Ratio (GHB:MgCO₃) | 2:1 | Stoichiometric ratio for the reaction. |
| Solvent | Deionized Water | Aqueous medium is typical. |
| Reaction Temperature | Room Temperature to 50 °C | The reaction is typically exothermic. |
| Reaction Time | 1-3 hours | Reaction is generally faster than the GBL route. |
| Purification | Filtration and Crystallization | To ensure the purity of the final product. |
Novel Synthesis Routes
The exploration of novel synthetic pathways is crucial for improving efficiency, reducing costs, and enhancing the sustainability of this compound production. Two promising areas of investigation are mechanochemical and electrochemical synthesis.
Proposed Novel Route 1: Mechanochemical Synthesis
Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical energy (e.g., ball milling), offers a solvent-free and potentially more efficient alternative to traditional solution-phase synthesis. This approach could be adapted for the synthesis of this compound.
Conceptual Reaction:
This method could potentially reduce reaction times and simplify purification processes.
Proposed Novel Route 2: Electrochemical Synthesis
Electrochemical methods offer another green and highly controllable route for the synthesis of metal carboxylates. An electrochemical approach could involve the use of a sacrificial magnesium anode in the presence of GHB.
Conceptual Process:
In an electrochemical cell, a magnesium anode would be oxidized to Mg²⁺ ions, which would then react with the deprotonated GHB in the electrolyte to form this compound. This method would allow for precise control over the reaction rate and could potentially be adapted for continuous manufacturing processes.
Visualizing Synthesis Pathways and Workflows
To further elucidate the synthetic processes, the following diagrams, generated using the DOT language, illustrate the reaction pathways and a general experimental workflow.
Caption: Synthesis routes to this compound.
Caption: General experimental workflow for synthesis.
Characterization and Analytical Methods
The purity and identity of synthesized this compound are confirmed using a variety of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of this compound and for identifying and quantifying any impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure of the oxybate anion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups present in this compound, such as the hydroxyl and carboxylate groups.
-
Elemental Analysis: This technique is used to determine the magnesium content and confirm the empirical formula of the synthesized salt.
-
X-ray Powder Diffraction (XRPD): XRPD can be used to characterize the crystalline structure of the final product.
Conclusion
The synthesis of this compound is well-established through the hydrolysis of GBL and the neutralization of GHB. These methods are robust and scalable for industrial production. However, the exploration of novel, greener synthetic routes such as mechanochemical and electrochemical methods presents exciting opportunities for future process optimization. A thorough understanding of the synthesis and characterization of this compound is essential for the continued development of advanced therapeutic agents with improved patient outcomes.
References
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for Purity Analysis of Magnesium Oxybate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium oxybate is the magnesium salt of gamma-hydroxybutyric acid (GHB), a neurotransmitter precursor that acts as a central nervous system depressant.[1][2] It is a component of approved pharmaceutical products for the treatment of cataplexy and excessive daytime sleepiness in patients with narcolepsy.[3][4] The purity of this compound is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a robust, stability-indicating analytical method is required to quantify the active pharmaceutical ingredient (API) and to detect and quantify any process-related impurities and degradation products.
This application note describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. The method is designed to separate this compound from its potential impurities and degradation products, making it suitable for quality control, stability studies, and formulation development.
Potential Impurities and Degradation Pathway
The primary potential impurities in this compound are related to its synthesis and degradation. The synthesis may involve the reaction of gamma-butyrolactone (B3396035) (GBL) with a magnesium source or the neutralization of gamma-hydroxybutyric acid (GHB) with a magnesium base.[5] Therefore, unreacted starting materials like GHB and GBL are potential process-related impurities.
The primary degradation pathway for oxybate is intramolecular esterification (lactonization) to form GBL, a reaction that is favored under acidic conditions. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to identify other potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[6]
Synthesis and Degradation of this compound
Experimental Protocol: Stability-Indicating HPLC Method
This protocol outlines a reversed-phase HPLC method with UV detection for the purity analysis of this compound.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | Agilent Polaris C18-A, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 98% A / 2% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
Reagents and Solutions
-
This compound Reference Standard and Sample
-
Potassium Dihydrogen Phosphate (KH₂PO₄) , HPLC grade
-
Phosphoric Acid (H₃PO₄) , HPLC grade
-
Acetonitrile , HPLC grade
-
Water , HPLC grade
Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution (1.0 mg/mL of this compound): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
-
Sample Solution (1.0 mg/mL of this compound): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
System Suitability
Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections of the standard) |
Forced Degradation Studies Protocol
To demonstrate the stability-indicating nature of the method, perform forced degradation studies on the this compound sample.
-
Acid Hydrolysis: Reflux 1 mL of the sample solution with 1 mL of 0.1 M HCl at 60°C for 4 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Reflux 1 mL of the sample solution with 1 mL of 0.1 M NaOH at 60°C for 4 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Treat 1 mL of the sample solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 105°C for 24 hours. Prepare a sample solution from the stressed solid.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours. Prepare a sample solution from the stressed solid.
Analyze the stressed samples using the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak and from each other.
Data Presentation
The following table summarizes the expected retention times and resolution for this compound and a key potential impurity, gamma-butyrolactone (GBL).
| Compound | Expected Retention Time (min) | Resolution (Rs) from this compound |
| This compound | ~ 4.5 | - |
| Gamma-Butyrolactone (GBL) | ~ 8.2 | ≥ 2.0 |
Experimental Workflow Visualization
The logical flow of the HPLC method development and analysis is depicted in the following diagram.
HPLC Method Development Workflow
Conclusion
The described HPLC method provides a reliable and robust approach for the purity analysis of this compound. The method is simple, accurate, and stability-indicating, making it suitable for routine quality control and stability testing in a pharmaceutical setting. The isocratic nature of the method allows for a shorter run time and less complex instrumentation. The use of a low pH mobile phase ensures the protonation of the oxybate, leading to good peak shape and retention on a reversed-phase column. The forced degradation studies confirm that the method can effectively separate the main component from its degradation products, ensuring the accurate assessment of the drug substance's purity and stability over time.
References
- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H14MgO6 | CID 13117982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Calcium, Magnesium, Potassium and Sodium Oxybates (Xywav®) in Sleep Disorders: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Application Note: Quantification of Magnesium Oxybate in Plasma using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium oxybate is a pharmaceutical compound comprised of magnesium and γ-hydroxybutyrate (GHB), the active moiety. It is essential in both clinical and research settings to have a robust and accurate analytical method for the simultaneous quantification of both magnesium and oxybate in plasma. This application note provides detailed protocols for the quantification of both components using two distinct mass spectrometric techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the oxybate component and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the magnesium cation. These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Quantification of Oxybate (GHB) by LC-MS/MS
The analysis of γ-hydroxybutyrate (GHB) in plasma is well-established using LC-MS/MS. This method offers high sensitivity and specificity.
Experimental Protocol
A detailed protocol for a protein precipitation-based sample preparation followed by LC-MS/MS analysis is provided below. This method is advantageous due to its simplicity and speed.
2.1.1. Materials and Reagents
-
GHB and GHB-d6 (internal standard) reference standards
-
HPLC-grade methanol (B129727) and acetonitrile (B52724)
-
Formic acid
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., EDTA)
2.1.2. Sample Preparation (Protein Precipitation)
-
Allow plasma samples to thaw to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of GHB-d6 internal standard working solution.
-
Add 400 µL of chilled acetonitrile or acidic methanol to precipitate proteins.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected, or evaporated to dryness and reconstituted in mobile phase.[2]
2.1.3. Liquid Chromatography Conditions
-
Column: A reverse-phase C18 column (e.g., 150 x 2.0 mm, 3 µm) is commonly used.[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
2.1.4. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI), typically in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions:
-
GHB: Precursor ion (m/z) → Product ion (m/z) - Specific values to be optimized based on instrumentation.
-
GHB-d6 (IS): Precursor ion (m/z) → Product ion (m/z) - Specific values to be optimized based on instrumentation.
-
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of GHB in plasma using LC-MS/MS, as reported in various studies.
Table 1: Linearity and Sensitivity of GHB Quantification
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 100 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Limit of Quantification (LOQ) | ~1 mg/kg | [1] |
Table 2: Accuracy and Precision of GHB Quantification
| Quality Control Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |
| Low | < 15% | < 15% | 85-115% | [3] |
| Medium | < 15% | < 15% | 85-115% | [3] |
| High | < 15% | < 15% | 85-115% | [3] |
Table 3: Recovery of GHB from Plasma
| Extraction Method | Recovery (%) | Reference |
| Protein Precipitation | 54 - 82% | [1] |
| Solid Phase Extraction | ~75% | [2] |
Quantification of Magnesium by ICP-MS
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for the quantification of metals in biological matrices due to its high sensitivity and ability to perform isotopic analysis.
Experimental Protocol
A simple "dilute-and-shoot" method is often sufficient for the analysis of magnesium in plasma.
3.1.1. Materials and Reagents
-
Magnesium standard solutions
-
Internal standard (e.g., Scandium (⁴⁵Sc), Gallium (⁷¹Ga), or an enriched Magnesium isotope like ²⁶Mg)
-
High-purity nitric acid (for digestion, if necessary)
-
Ultrapure water
-
Alkaline diluent (e.g., containing 0.1% Triton X-100, 0.1% EDTA, and 1% ammonium (B1175870) hydroxide)[1][3]
3.1.2. Sample Preparation (Dilution)
-
Allow plasma samples to thaw to room temperature.
-
Perform a dilution of the plasma sample (e.g., 1:50 or 1:100) with the alkaline diluent containing the internal standard.[1]
-
Vortex the mixture to ensure homogeneity.
-
The diluted sample is then ready for introduction into the ICP-MS.
Note: For some applications, acid digestion with nitric acid may be employed to remove the organic matrix completely, though this is a more time-consuming process.[4]
3.1.3. ICP-MS Conditions
-
RF Power: ~1500 W
-
Plasma Gas Flow: ~15 L/min
-
Nebulizer Gas Flow: ~1 L/min
-
Monitored Isotopes:
-
Magnesium: ²⁴Mg, ²⁵Mg
-
Internal Standard: e.g., ⁴⁵Sc
-
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of magnesium in plasma/serum using ICP-MS.
Table 4: Linearity and Sensitivity of Magnesium Quantification
| Parameter | Value | Reference |
| Correlation Coefficient (r²) | > 0.9999 | [4] |
| Analytical Measurement Range | Varies, but typically covers physiological and therapeutic concentrations | [1][3] |
Table 5: Accuracy and Precision of Magnesium Quantification
| Parameter | Value | Reference |
| Intra-assay Precision (%CV) | < 5% | [1][3] |
| Inter-assay Precision (%CV) | < 5% | [1][3] |
| Accuracy (%) | Within ±15% | [1][3] |
Table 6: Recovery of Magnesium from Serum
| Method | Recovery (%) | Reference |
| Dilution/Digestion | ~100.11% | [4] |
Experimental Workflow and Signaling Pathways
The overall analytical workflow for the quantification of this compound in plasma involves two parallel processes for the separate analysis of the magnesium cation and the oxybate anion.
Caption: Workflow for this compound Quantification in Plasma.
Conclusion
The quantification of this compound in plasma requires a dual-platform approach. LC-MS/MS provides a sensitive and specific method for the determination of the oxybate component, while ICP-MS offers accurate and precise measurement of the magnesium cation. The protocols and performance data presented in this application note provide a comprehensive guide for researchers and scientists in the field of drug development and clinical analysis. The validation of these methods according to regulatory guidelines is essential before their implementation for sample analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Measurement of Magnesium, Zinc, and Copper in Human Serum by Using Isotope Dilution Inductively Coupled Plasma Mass Spectrometry (ID ICP-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method validation of an inductively coupled plasma mass spectrometry (ICP-MS) assay for the analysis of magnesium, copper and zinc in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Serum Sodium and Magnesium by Inductively Coupled Plasma Mass Spectrometry with Aluminum as Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization and Purification of Magnesium Oxybate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium oxybate, the magnesium salt of gamma-hydroxybutyric acid (GHB), is a central nervous system depressant.[1] It is a component of mixed-salt oxybate formulations used in the treatment of narcolepsy and idiopathic hypersomnia.[1][2][3] The effective crystallization and purification of this compound are critical for ensuring the purity, stability, and safety of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the synthesis, crystallization, and purification of this compound, intended for use in research and development settings.
Data Presentation
Table 1: Synthesis Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | Gamma-Butyrolactone (B3396035) (GBL) | [4] |
| Reagent | Magnesium Hydroxide (B78521) | [4][5] |
| Solvent | Ethanol or Water | [4][5] |
| Reaction Temperature | 80 °C (in water) | [5] |
| Reaction Time | ~4 hours (until pH 8.5) | [5] |
| Product | This compound Trihydrate | [4] |
| Reported Yield | 91% | [4] |
Table 2: Purification and Crystallization Parameters
| Parameter | Method 1: Precipitation/Washing | Method 2: Aqueous Crystallization | Reference |
| Crude Product Form | Solid precipitate | Aqueous solution | [4][5] |
| Purification Solvent | Acetone (B3395972) | Water | [4] |
| Washing | Multiple portions of acetone | N/A | [4] |
| Drying Temperature | Room Temperature | N/A | [4] |
| Drying Time | 48 hours | N/A | [4] |
| Filtration | Büchner funnel | 0.45µ PVDF Stericup | [4][5] |
Table 3: Analytical Characterization of this compound
| Analytical Method | Purpose | Reference |
| Elemental Analysis | Confirmation of elemental composition (C, H) | [4] |
| FT-IR Spectroscopy | Identification of functional groups and confirmation of hydrated form | [4] |
| X-ray Powder Diffraction | Discrimination between different salt forms | [4] |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and identification of impurities | [1] |
| Gas Chromatography (GC) | Analysis of residual solvents | [1] |
| Inductively Coupled Plasma (ICP) | Quantitative determination of elemental composition | [1] |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound Trihydrate via Precipitation
This protocol is adapted from the method described by Ferris and Went (2017).[4]
Materials:
-
Gamma-Butyrolactone (GBL)
-
Magnesium Hydroxide (Mg(OH)₂)
-
Ethanol
-
Acetone
-
Stir plate and magnetic stir bar
-
Reaction flask
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a suitable reaction flask equipped with a magnetic stir bar, prepare a suspension of magnesium hydroxide in ethanol.
-
Addition of GBL: While stirring, slowly add gamma-butyrolactone to the magnesium hydroxide suspension.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the dissolution of the magnesium hydroxide.
-
Precipitation: After the reaction is complete (indicated by the formation of a clear solution or no further dissolution of the solid), the product may begin to precipitate. The solution can be left to stand for a couple of hours to maximize precipitation.[4]
-
Filtration and Initial Washing: Collect the resulting white precipitate by filtration through a Büchner funnel.
-
Purification by Washing:
-
Drying: After the final wash, collect the solid by filtration and allow it to dry at room temperature for 48 hours to yield this compound trihydrate.[4]
Protocol 2: Synthesis of this compound in Aqueous Solution
This protocol is based on a method described in a U.S. Patent Application.[5]
Materials:
-
Gamma-Butyrolactone (GBL)
-
Magnesium Hydroxide (Mg(OH)₂)
-
Deionized Water
-
Stir plate and magnetic stir bar
-
Reaction vessel (e.g., glass bottle)
-
Heating mantle or hot plate
-
pH meter
-
Centrifuge
-
0.45µ PVDF Stericup filter
Procedure:
-
Reaction Setup: In a glass reaction vessel, combine deionized water and magnesium hydroxide.
-
Addition of GBL: While stirring, add gamma-butyrolactone to the aqueous suspension of magnesium hydroxide.
-
Heating and Reaction: Heat the mixture to 80°C with continuous stirring.[5]
-
Monitoring Reaction Completion: Monitor the reaction by checking the pH of the mixture. The reaction is considered complete when the pH reaches approximately 8.5. This may take around 4 hours.[5]
-
Volume Adjustment: Add water to compensate for any evaporation that occurred during heating.[5]
-
Purification by Centrifugation and Filtration:
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound via precipitation.
Caption: Workflow for the synthesis of this compound in an aqueous solution.
References
Application Note and Protocols for the Analytical Profiling of Impurities in Magnesium Oxybate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium oxybate is a central nervous system depressant and the magnesium salt of gamma-hydroxybutyric acid (GHB). It is a component of mixed-salt oxybate medications approved for the treatment of cataplexy and excessive daytime sleepiness in patients with narcolepsy. The control of impurities in active pharmaceutical ingredients (APIs) like this compound is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product.
Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[1][2][3] This application note provides a comprehensive overview of the analytical techniques and detailed protocols for the impurity profiling of this compound. The methodologies described herein are designed to detect, identify, and quantify potential impurities, including process-related impurities and degradation products, in accordance with ICH guidelines.
The primary analytical technique detailed is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection for the quantification of impurities. Additionally, Liquid Chromatography-Mass Spectrometry (LC-MS) is described for the identification and structural elucidation of unknown impurities. A protocol for forced degradation studies is also included to identify potential degradation pathways and to demonstrate the stability-indicating nature of the analytical methods.
Potential Impurities
Impurities in this compound can originate from the synthesis process, degradation, or storage. Potential impurities may include:
-
Starting Materials: Unreacted gamma-hydroxybutyric acid (GHB) or gamma-butyrolactone (B3396035) (GBL).[4]
-
By-products: Compounds formed during the synthesis of this compound.
-
Degradation Products: Impurities formed due to exposure to stress conditions such as acid, base, oxidation, heat, or light.[5]
-
Residual Solvents: Organic volatile compounds used in the manufacturing process.[2]
-
Inorganic Impurities: Metallic or non-metallic elemental impurities.[1][6]
Experimental Protocols
Protocol 1: Impurity Profiling by High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a stability-indicating HPLC-UV method for the separation and quantification of organic impurities in this compound.
3.1.1 Materials and Reagents
-
This compound API
-
Reference standards for known impurities (if available)
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Phosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
3.1.2 Equipment
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3.1.3 Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 40 mM Potassium Dihydrogen Phosphate (pH adjusted to 2.4 with phosphoric acid) : Acetonitrile (98:2, v/v)[7] |
| Flow Rate | 0.8 mL/min[7] |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm[7][8] |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
3.1.4 Preparation of Solutions
-
Mobile Phase: Dissolve an appropriate amount of potassium dihydrogen phosphate in water to make a 40 mM solution. Adjust the pH to 2.4 with phosphoric acid. Filter and degas. Prepare the final mobile phase by mixing with acetonitrile in a 98:2 ratio.
-
Diluent: Mobile phase.
-
Standard Solution (for known impurities): Accurately weigh and dissolve the reference standards of known impurities in the diluent to achieve a final concentration of approximately 1 µg/mL.
-
Sample Solution: Accurately weigh and dissolve approximately 50 mg of this compound in the diluent in a 50 mL volumetric flask. Sonicate to dissolve and make up the volume. This results in a 1 mg/mL solution. Filter an aliquot through a 0.45 µm syringe filter before injection.
3.1.5 Data Analysis and Quantification
The percentage of each impurity is calculated using the following formula:
% Impurity = (Area_impurity / Area_main_peak) * 100
For known impurities with available reference standards, a calibration curve should be generated to ensure linearity and for more accurate quantification.
Protocol 2: Identification of Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for the identification and structural elucidation of unknown impurities detected by the HPLC-UV method.
3.2.1 Materials and Reagents
-
As per Protocol 3.1, with the use of LC-MS grade solvents.
3.2.2 Equipment
-
LC-MS system with an Electrospray Ionization (ESI) source.
-
Chromatographic conditions similar to Protocol 3.1, with potential modifications to the mobile phase to ensure compatibility with the MS detector (e.g., using volatile buffers like ammonium (B1175870) acetate).
3.2.3 Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | ESI Positive and Negative |
| Mass Range | 50-500 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow | As per instrument recommendation |
3.2.4 Data Analysis
The mass-to-charge ratio (m/z) of the parent ion of each impurity is determined. Fragmentation patterns (MS/MS) are then generated to aid in the structural elucidation of the unknown impurities.
Protocol 3: Forced Degradation Studies
Forced degradation studies are conducted to demonstrate the stability-indicating capability of the analytical method and to identify potential degradation products.[5][9]
3.3.1 Sample Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in an appropriate solvent (e.g., water or a mixture of water and acetonitrile).
3.3.2 Stress Conditions
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 30 minutes.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for an appropriate duration as per ICH Q1B guidelines.
3.3.3 Analysis
After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the HPLC-UV method (Protocol 3.1) and the LC-MS method (Protocol 3.2) to identify and quantify the degradation products.
Data Presentation
The quantitative data from the impurity profiling and forced degradation studies should be summarized in tables for clarity and easy comparison.
Table 1: Impurity Profile of a Representative Batch of this compound
| Peak No. | Retention Time (min) | Relative Retention Time | % Area |
| 1 | 4.2 | 0.85 | 0.08 |
| 2 | 5.0 (Main Peak) | 1.00 | 99.75 |
| 3 | 6.8 | 1.36 | 0.12 |
| 4 | 8.1 | 1.62 | 0.05 |
| Total Impurities | 0.25 |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | No. of Degradation Products | Major Degradation Product (RRT) |
| 0.1 M HCl, 60°C, 2h | 5.2 | 2 | 1.15 |
| 0.1 M NaOH, 60°C, 30min | 12.8 | 3 | 0.78 |
| 3% H₂O₂, RT, 24h | 2.1 | 1 | 1.25 |
| Heat, 105°C, 24h | 1.5 | 1 | 1.10 |
| Photolytic (UV/Vis) | 0.8 | 1 | 1.40 |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows for impurity profiling and identification.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
- 7. canadacommons.ca [canadacommons.ca]
- 8. Determination of Gamma-Hydroxybutyrate (GHB) and Gamma-Butyrolactone (GBL) by HPLC/UV-VIS Spectrophotometry and HPLC/Thermospray Mass Spectrometry [store.astm.org]
- 9. ijrpp.com [ijrpp.com]
Application of NMR Spectroscopy for the Structural Elucidation of Magnesium Oxybate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium oxybate, a key component of the low-sodium narcolepsy medication Xywav®, is the magnesium salt of gamma-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant.[1] Its therapeutic effects are primarily mediated through agonist activity at the GABA-B receptor.[1] For researchers and pharmaceutical scientists, confirming the chemical structure and purity of this compound is critical for drug development, quality control, and formulation studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous structural elucidation and quantitative analysis of this compound.[1][2] This application note provides a detailed overview of the use of ¹H and ¹³C NMR for the structural characterization of this compound, including experimental protocols and data interpretation.
Structural Elucidation via ¹H and ¹³C NMR
NMR spectroscopy provides a detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei, such as ¹H (protons) and ¹³C. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique spectral fingerprint.
For this compound, the active moiety is the gamma-hydroxybutyrate anion. The structure consists of a four-carbon chain with a hydroxyl group at one end (γ-position) and a carboxylate group at the other (α-position). The presence of the magnesium cation (Mg²⁺) does not significantly alter the chemical shifts of the oxybate anion compared to other salt forms like sodium oxybate.
The proton (¹H) NMR spectrum of oxybate is characterized by three distinct signals corresponding to the methylene (B1212753) (-CH₂-) groups at the α, β, and γ positions.[3] The carbon (¹³C) NMR spectrum shows four unique resonances, one for each carbon atom in the oxybate molecule.
Quantitative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and coupling constants for the oxybate anion, based on data for sodium oxybate in D₂O. These values serve as a reliable reference for the structural confirmation of this compound.
Table 1: ¹H NMR Data for Oxybate in D₂O
| Position | Chemical Shift (δ) ppm | Multiplicity | J-Coupling (Hz) |
| α-CH₂ | ~2.25 | Triplet (t) | Jαβ ≈ 7.0 |
| β-CH₂ | ~1.81 | Multiplet (m) | Jβα ≈ 7.0, Jβγ ≈ 6.5 |
| γ-CH₂ | ~3.61 | Triplet (t) | Jγβ ≈ 6.5 |
Table 2: ¹³C NMR Data for Oxybate in D₂O
| Position | Chemical Shift (δ) ppm |
| α-C (C=O) | ~181.5 |
| β-CH₂ | ~31.0 |
| γ-CH₂ | ~61.5 |
| δ-CH₂ (adjacent to OH) | ~42.5 |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and pH.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines the steps for preparing a this compound sample for NMR spectroscopy.
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O) to the vial. D₂O is the solvent of choice for water-soluble salts like this compound.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any potential microparticulates, carefully transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Internal Standard (Optional for Quantitative Analysis): For quantitative NMR (qNMR), a known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or maleic acid, should be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: ¹H NMR Data Acquisition
This protocol provides a general procedure for acquiring a standard ¹H NMR spectrum.
-
Instrument Setup: Insert the prepared NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the D₂O solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay (D1): A delay of 1-5 seconds is recommended to allow for full relaxation of the protons.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for ¹H NMR.
-
-
Data Acquisition: Start the acquisition.
-
Data Processing: After acquisition, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual HDO peak at approximately 4.79 ppm.
Protocol 3: ¹³C NMR Data Acquisition
This protocol describes the acquisition of a proton-decoupled ¹³C NMR spectrum.
-
Instrument Setup and Shimming: Follow the same initial steps as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A spectral width of approximately 200-240 ppm is suitable for ¹³C NMR.
-
-
Data Acquisition: Begin the data acquisition.
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR spectroscopy.
Signaling Pathway of this compound
This compound acts as an agonist at the GABA-B receptor, which is a G-protein coupled receptor (GPCR). The binding of oxybate to the GABA-B receptor initiates a signaling cascade that leads to neuronal inhibition.
Conclusion
NMR spectroscopy is an essential analytical technique for the definitive structural elucidation of this compound. By utilizing a combination of ¹H and ¹³C NMR, researchers can confidently verify the chemical structure, assess purity, and quantify the compound in various matrices. The provided protocols and data serve as a comprehensive guide for scientists and professionals in the pharmaceutical industry engaged in the analysis of this important therapeutic agent.
References
Application Notes and Protocols for Industrial Scale-Up of Mixed-Cation Oxybate Salt Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial scale-up for the production of mixed-cation oxybate salts. The content covers key data, detailed experimental protocols, and visual workflows to guide researchers and professionals in the development and manufacturing of these pharmaceutical products.
Introduction
Mixed-cation oxybate salts, such as the combination of calcium, magnesium, potassium, and sodium oxybates, represent a significant therapeutic advancement, particularly in the treatment of sleep disorders like narcolepsy.[1][2] The industrial scale-up of their production is a critical process that requires careful consideration of chemical synthesis, purification, process control, and quality assurance to ensure a safe, effective, and consistent final product. A notable example of such a product is JZP-258, marketed as Xywav®, which offers a reduced sodium load compared to sodium oxybate alone.[1]
The fundamental chemical reaction involves the saponification of gamma-butyrolactone (B3396035) (GBL) with a precise mixture of cationic hydroxides.[1][3] Scaling this process from the laboratory to an industrial setting presents numerous challenges, including maintaining batch-to-batch consistency, ensuring efficient heat and mass transfer, and adhering to stringent regulatory standards.[4][5]
Data Presentation
Quantitative data is essential for monitoring and controlling the manufacturing process. The following tables summarize key parameters for both laboratory-scale and industrial-scale production of a mixed-cation oxybate salt solution, targeting a composition similar to Xywav®.
Table 1: Comparison of Key Process Parameters and Yields
| Parameter | Laboratory Scale (1 L Batch) | Industrial Scale (1000 L Batch) |
| Reactants | ||
| Gamma-Butyrolactone (GBL) | ~86.1 g | ~86.1 kg |
| Calcium Hydroxide (B78521) | ~43.4 g | ~43.4 kg |
| Magnesium Hydroxide | ~11.2 g | ~11.2 kg |
| Potassium Hydroxide | ~25.8 g | ~25.8 kg |
| Sodium Hydroxide | ~7.4 g | ~7.4 kg |
| Purified Water | q.s. to 1 L | q.s. to 1000 L |
| Reaction Conditions | ||
| Initial Temperature | 20-25°C | 20-25°C |
| Peak Exotherm Temperature | 80-90°C | 70-80°C (controlled) |
| Reaction Time | 2-4 hours | 4-6 hours |
| pH of Final Solution | 7.3-9.0 | 7.3-9.0 |
| Yield and Purity | ||
| Theoretical Yield of Total Salts | ~164 g | ~164 kg |
| Actual Yield (in solution) | >98% | >99% |
| Purity of Oxybate | >99.5% | >99.8% |
| Residual GBL | <0.1% | <0.05% |
Table 2: Quality Control Specifications for Final Product (Aqueous Solution)
| Analyte | Specification | Analytical Method |
| Total Oxybate Salts | 0.5 g/mL | HPLC, Titration |
| Oxybate (active moiety) | 0.413 g/mL | HPLC |
| Calcium Oxybate | 0.234 g/mL | Ion Chromatography, ICP-MS |
| Magnesium Oxybate | 0.096 g/mL | Ion Chromatography, ICP-MS |
| Potassium Oxybate | 0.130 g/mL | Ion Chromatography, ICP-MS |
| Sodium Oxybate | 0.040 g/mL | Ion Chromatography, ICP-MS |
| pH | 7.3 - 9.0 | Potentiometry |
| Residual GBL | ≤ 0.1% w/w | GC-MS, HPLC |
| Heavy Metals | ≤ 10 ppm | ICP-MS |
| Microbial Limits | Conforms to USP <61> and <62> | Microbial Enumeration |
Experimental Protocols
Laboratory-Scale Synthesis of Mixed-Cation Oxybate Salt Solution (1 L Batch)
Objective: To synthesize a 1 L batch of mixed-cation oxybate salt solution with a target concentration of 0.5 g/mL of total salts.
Materials:
-
Gamma-Butyrolactone (GBL): 86.1 g
-
Calcium Hydroxide (Ca(OH)₂): 43.4 g
-
Magnesium Hydroxide (Mg(OH)₂): 11.2 g
-
Potassium Hydroxide (KOH): 25.8 g
-
Sodium Hydroxide (NaOH): 7.4 g
-
Purified Water, USP grade
-
1N Hydrochloric Acid (for pH adjustment)
Equipment:
-
1.5 L jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser
-
Heating/cooling circulator
-
Digital pH meter
-
Analytical balance
Procedure:
-
Charge the reactor with 600 mL of purified water.
-
While stirring, slowly add the calcium hydroxide, magnesium hydroxide, potassium hydroxide, and sodium hydroxide to the reactor. Stir until a uniform suspension is formed.
-
Slowly add the gamma-butyrolactone (GBL) to the hydroxide slurry over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be monitored. Maintain the temperature below 90°C using the cooling circulator if necessary.
-
After the addition of GBL is complete, heat the reaction mixture to 80-85°C and maintain for 2-3 hours to ensure complete saponification.
-
Monitor the reaction completion by checking for the disappearance of the GBL layer (if any) and by in-process control (IPC) using HPLC or GC to quantify residual GBL (target: <0.1%).
-
Cool the reaction mixture to room temperature (20-25°C).
-
Check the pH of the solution. Adjust the pH to between 7.3 and 9.0 using 1N hydrochloric acid if necessary.
-
Add purified water to bring the final volume to 1 L.
-
Filter the solution through a 0.22 µm filter to remove any particulates.
-
Collect samples for quality control testing as per the specifications in Table 2.
Industrial-Scale Production of Mixed-Cation Oxybate Salt Solution (1000 L Batch)
Objective: To produce a 1000 L batch of mixed-cation oxybate salt solution for pharmaceutical use, adhering to cGMP guidelines.
Materials:
-
Gamma-Butyrolactone (GBL): 86.1 kg
-
Calcium Hydroxide (Ca(OH)₂): 43.4 kg
-
Magnesium Hydroxide (Mg(OH)₂): 11.2 kg
-
Potassium Hydroxide (KOH): 25.8 kg
-
Sodium Hydroxide (NaOH): 7.4 kg
-
Water for Injection (WFI)
-
Hydrochloric Acid, USP grade (for pH adjustment)
Equipment:
-
1500 L stainless steel, jacketed, and agitated reactor with a validated Cleaning-in-Place (CIP) system
-
Automated raw material addition system
-
In-line Process Analytical Technology (PAT) probes (e.g., FTIR or Raman for reaction monitoring, pH probe)
-
Heat exchanger for temperature control
-
Validated filtration system (e.g., cartridge filters)
-
Calibrated weighing scales and flow meters
Procedure:
-
Pre-production: Ensure the reactor and all associated equipment have been cleaned, sanitized, and sterilized according to validated procedures.
-
Charging the Reactor: Charge the reactor with 600 L of WFI.
-
Hydroxide Slurry Preparation: Using the automated addition system, sequentially add the weighed amounts of calcium hydroxide, magnesium hydroxide, potassium hydroxide, and sodium hydroxide to the reactor with constant agitation to form a homogenous slurry.
-
GBL Addition and Reaction:
-
Slowly feed the GBL into the reactor at a controlled rate over 1-2 hours.
-
Monitor the reaction temperature continuously. The saponification reaction is exothermic, and the reactor's cooling system should be engaged to maintain the temperature within the validated range (e.g., 70-80°C).
-
After the GBL addition is complete, maintain the reaction temperature for 4-6 hours to drive the reaction to completion.
-
-
In-Process Monitoring (PAT):
-
Continuously monitor the disappearance of GBL using an in-line FTIR or Raman probe to determine the reaction endpoint.
-
The target for residual GBL should be less than 0.05%.
-
-
Cooling and pH Adjustment:
-
Once the reaction is complete, cool the batch to 20-25°C through the reactor jacket.
-
Monitor the pH of the solution using an in-line pH probe. Adjust the pH to the target range of 7.3-9.0 by adding a calculated amount of hydrochloric acid.
-
-
Final Volume Adjustment and Filtration:
-
Add WFI to reach the final batch volume of 1000 L.
-
Mix for a specified period to ensure homogeneity.
-
Filter the final solution through a series of validated filters, including a final sterilizing-grade filter, into a sterile holding tank.
-
-
Quality Control and Release:
-
Take samples from the holding tank for full quality control testing against the specifications outlined in Table 2.
-
The batch is released for filling and packaging only after all specifications are met.
-
Mandatory Visualizations
Signaling Pathway of Oxybate
Caption: Oxybate's mechanism of action via GABA-B receptor activation.
Experimental Workflow for Industrial Scale-Up
Caption: Workflow for the industrial production of mixed-cation oxybate salt solution.
References
Formulation of Magnesium Oxybate for Preclinical In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium oxybate, the magnesium salt of gamma-hydroxybutyric acid (GHB), is a central nervous system depressant. It is a component of the mixed-cation oxybate product, Xywav®, which is approved for the treatment of cataplexy and excessive daytime sleepiness in patients with narcolepsy.[1][2] The investigation of this compound as a single agent in preclinical in vivo studies is crucial for elucidating its unique pharmacokinetic and pharmacodynamic properties, as well as its safety profile. This document provides detailed application notes and protocols for the formulation and administration of this compound in preclinical research settings.
I. Quantitative Data Summary
The following tables summarize key quantitative data for the formulation and administration of this compound in preclinical in vivo studies.
Table 1: Solubility and Formulation Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄MgO₆ | [1][3] |
| Molecular Weight | 230.50 g/mol | [1][3] |
| Solubility in Water | 1 g in 2 ml (500 mg/ml) | [4] |
| Recommended pH for Aqueous Solutions | 6.0 - 9.0 | [1] |
| Appearance of Aqueous Solution | Clear to slightly opalescent | [1] |
Table 2: Recommended Administration Volumes and Needle Sizes for Rodents
| Species | Administration Route | Maximum Dosing Volume | Recommended Needle Gauge | Reference |
| Mouse | Oral Gavage | 10 ml/kg | 18-20 G | |
| Intraperitoneal (IP) | 10 ml/kg | 25-27 G | ||
| Intravenous (IV) - Tail Vein | 5 ml/kg (bolus), 10 ml/kg (slow) | 27-30 G | [4] | |
| Rat | Oral Gavage | 10-20 ml/kg | 16-18 G | |
| Intraperitoneal (IP) | 10 ml/kg | 23-25 G | ||
| Intravenous (IV) - Tail Vein | 0.5 ml | 25-27 G | [5] |
Table 3: Comparative Pharmacokinetics of Oxybate Salts in Rats (Oral Gavage)
| Oxybate Formulation | Relative Oxybate Exposure (AUC) |
| Sodium Oxybate | Greatest |
| This compound | Lowest |
| Mixed-Cation Oxybate | Lowest |
| Data derived from a preclinical pharmacokinetic study in rats comparing individual and mixed-cation oxybate formulations. | [1][6] |
II. Experimental Protocols
A. Preparation of this compound Solution for In Vivo Administration
This protocol describes the synthesis of this compound from gamma-butyrolactone (B3396035) (GBL) and magnesium hydroxide (B78521), followed by its formulation into a solution for administration.
Materials:
-
Gamma-butyrolactone (GBL)
-
Magnesium hydroxide (Mg(OH)₂)
-
Sterile, purified water
-
0.1 M Hydrochloric acid (HCl) and 0.1 M Sodium hydroxide (NaOH) for pH adjustment
-
Sterile filters (0.22 µm)
-
Sterile glass vials
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Synthesis:
-
In a fume hood, slowly add a stoichiometric amount of magnesium hydroxide to a solution of gamma-butyrolactone in sterile, purified water. The reaction of GBL with a hydroxide source leads to the hydrolysis of the lactone and formation of the corresponding salt.
-
Gently heat the mixture while stirring to facilitate the reaction. The reaction is complete when the magnesium hydroxide has fully dissolved, and the solution is clear.
-
-
Formulation:
-
Allow the solution to cool to room temperature.
-
Measure the pH of the solution using a calibrated pH meter. Adjust the pH to a range of 7.0-7.5 using 0.1 M HCl or 0.1 M NaOH as needed. A pH within this range helps ensure stability.[1]
-
Calculate the final concentration of this compound in the solution. For in vivo studies, a common practice is to prepare a stock solution that can be diluted to the desired final concentration for dosing.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile glass vial.
-
-
Storage:
-
Store the sterile this compound solution at 2-8°C. Aqueous solutions of oxybate are generally stable under these conditions.
-
B. Administration Protocols for Rodents
1. Oral Gavage (PO)
Procedure:
-
Weigh the animal to determine the accurate dosing volume (refer to Table 2).
-
Select the appropriate size gavage needle. To ensure the correct length, measure the distance from the animal's mouth to the last rib.
-
Properly restrain the animal to immobilize its head and straighten the esophagus.
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The animal should swallow as the needle is advanced.
-
Administer the this compound solution slowly.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress.
2. Intraperitoneal (IP) Injection
Procedure:
-
Weigh the animal to calculate the correct dosing volume (see Table 2).
-
Use a new, sterile needle and syringe for each animal.
-
Restrain the animal to expose the abdomen.
-
The recommended injection site is the lower right quadrant of the abdomen to avoid major organs.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate to ensure no fluid or blood is drawn back, confirming the needle is in the peritoneal cavity.
-
Inject the solution and withdraw the needle.
-
Return the animal to its cage and monitor for any adverse reactions.
3. Intravenous (IV) Injection (Tail Vein)
Procedure:
-
Warm the animal to dilate the tail veins. This can be done using a heat lamp or by placing the cage on a warming pad.
-
Place the animal in a restraint device to secure the tail.
-
Clean the tail with an alcohol wipe.
-
Identify one of the lateral tail veins.
-
Insert a small gauge needle (refer to Table 2), bevel up, into the vein at a shallow angle.
-
Inject the this compound solution slowly.[7] If there is resistance or swelling, the needle is not in the vein.
-
Withdraw the needle and apply gentle pressure to the injection site to stop any bleeding.
-
Return the animal to its cage and observe its condition.
III. Signaling Pathways and Experimental Workflows
A. Signaling Pathway of this compound (GHB)
The therapeutic and psychoactive effects of oxybate are primarily mediated through its action on two distinct receptors in the central nervous system: the GABAB receptor and the high-affinity GHB receptor.[8]
-
GABA-B Receptor Activation: At pharmacological doses, oxybate acts as a weak agonist at the GABAB receptor, a G-protein coupled receptor (GPCR).[8] Activation of the GABAB receptor leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron.[7][9] The Gαi/o subunit inhibits adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of protein kinase A (PKA).[10] Gβγ subunits also inhibit voltage-gated calcium channels, reducing calcium influx and neurotransmitter release.[11]
-
GHB Receptor Activation: Oxybate also binds to its own high-affinity GHB receptor. The precise downstream signaling of this receptor is still under investigation, but it is known to be a GPCR that can also modulate neurotransmitter release.[10] Recent research has identified the α-subunit of Ca2+/calmodulin-dependent protein kinase II (CaMKIIα) as a high-affinity binding site for GHB, suggesting a role in neuroprotection.[12]
B. Experimental Workflow for Preclinical In Vivo Studies
The following diagram illustrates a typical workflow for conducting preclinical in vivo studies with this compound.
References
- 1. This compound [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Magnesium bis(4-hydroxybutanoate) | C8H14MgO6 | CID 145798336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4393236A - Production of nonhygroscopic salts of 4-hydroxybutyric acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 9. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 10. Calcium and cAMP signaling induced by gamma-hydroxybutyrate receptor(s) stimulation in NCB-20 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gamma-hydroxybutyrate is a GABAB receptor agonist that increases a potassium conductance in rat ventral tegmental dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GHB analogs confer neuroprotection through specific interaction with the CaMKIIα hub domain - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing the Permeability of Magnesium Oxybate In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium oxybate is the magnesium salt of gamma-hydroxybutyrate (GHB), a neurotransmitter and central nervous system depressant. Understanding its permeability across biological barriers is crucial for predicting its absorption, distribution, and potential central nervous system effects. This document provides detailed application notes and protocols for assessing the in vitro permeability of this compound using established models: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell model, and the Madin-Darby Canine Kidney (MDCK) cell model.
This compound is anticipated to be transported across cellular membranes via monocarboxylate transporters (MCTs), particularly MCT1, and sodium-coupled monocarboxylate transporters (SMCTs), such as SMCT1, which are known to transport GHB.[1][2] The presence of the magnesium cation may also influence membrane permeability.[3][4][5] Therefore, the following protocols are designed to assess both passive diffusion and carrier-mediated transport.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay that predicts passive transcellular permeability.[6][7][8] It is a valuable initial screening tool to assess the lipophilicity and passive diffusion characteristics of this compound.
Experimental Protocol: PAMPA
-
Preparation of the Donor Plate:
-
Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the desired concentration (e.g., 10-100 µM).
-
Add the this compound solution to the donor wells of a 96-well microplate.
-
-
Preparation of the Acceptor Plate:
-
The acceptor plate contains a filter membrane coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to mimic a biological membrane.[7][8]
-
Fill the wells of the acceptor plate with buffer solution.
-
-
Assay Assembly and Incubation:
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).[9]
-
-
Sample Analysis:
-
After incubation, separate the plates and measure the concentration of this compound in both the donor and acceptor wells using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / (A * (VD + VA) * t)) * ln(1 - ([C]A / [C]eq))
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]A = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
Data Presentation: PAMPA
| Compound | Concentration (µM) | Incubation Time (h) | Papp (x 10-6 cm/s) |
| This compound | 50 | 16 | Example Value |
| Propranolol (High Permeability Control) | 50 | 16 | > 10 |
| Atenolol (Low Permeability Control) | 50 | 16 | < 1 |
Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and expresses various transporters, making it the gold standard for predicting intestinal drug absorption.[10][11][12][13] This assay will evaluate both passive and active transport of this compound.
Experimental Protocol: Caco-2 Assay
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[11]
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer Yellow rejection assay.[1][2][6][14][15] TEER values should be >200 Ω·cm².[16]
-
-
Transport Studies (Bidirectional):
-
Apical to Basolateral (A-B) Transport (Absorption):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).
-
Add the this compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Transport (Efflux):
-
Add the this compound solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with 5% CO2.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.[11]
-
Data Presentation: Caco-2 Assay
| Compound | Direction | Papp (x 10-6 cm/s) | Efflux Ratio |
| This compound | A-B | Example Value | Example Value |
| B-A | Example Value | ||
| Propranolol (High Permeability) | A-B | > 10 | ~1 |
| Atenolol (Low Permeability) | A-B | < 1 | ~1 |
| Digoxin (Efflux Substrate) | A-B | < 5 | > 2 |
MDCK Cell Permeability Assay
Madin-Darby Canine Kidney (MDCK) cells form a polarized monolayer with tight junctions and are often used to study the role of specific transporters by using transfected cell lines.[17][18] To investigate the involvement of MCT1 and SMCT1 in this compound transport, wild-type (MDCK-WT) and transporter-overexpressing cell lines (e.g., MDCK-MCT1, MDCK-SMCT1) should be utilized.
Experimental Protocol: MDCK Assay
-
Cell Culture:
-
Culture MDCK-WT, MDCK-MCT1, and MDCK-SMCT1 cells on Transwell® inserts until a confluent monolayer is formed (typically 4-7 days).[17]
-
Verify monolayer integrity using TEER measurements and a Lucifer Yellow rejection assay.
-
-
Transport Studies:
-
Perform bidirectional transport studies (A-B and B-A) as described for the Caco-2 assay.
-
To confirm transporter-mediated activity, conduct inhibition studies by co-incubating this compound with known MCT1 inhibitors (e.g., α-cyano-4-hydroxycinnamate) or in a sodium-free buffer for SMCT1.
-
-
Incubation, Sampling, and Analysis:
-
Follow the same procedures as outlined for the Caco-2 assay.
-
-
Data Analysis:
-
Calculate Papp values and efflux ratios for each cell line.
-
Compare the permeability of this compound across the different cell lines to determine the contribution of each transporter. A significantly higher permeability in the transporter-overexpressing lines compared to the wild-type suggests that this compound is a substrate for that transporter.
-
Data Presentation: MDCK Assay
| Cell Line | Compound | Direction | Papp (x 10-6 cm/s) | Efflux Ratio |
| MDCK-WT | This compound | A-B | Example Value | Example Value |
| B-A | Example Value | |||
| MDCK-MCT1 | This compound | A-B | Example Value | Example Value |
| B-A | Example Value | |||
| MDCK-SMCT1 | This compound | A-B | Example Value | Example Value |
| B-A | Example Value |
Visualizations
Caption: Experimental workflow for assessing this compound permeability.
Caption: Potential transport pathways of this compound.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts [sigmaaldrich.com]
- 3. Magnesium Reduces Blood-Brain Barrier Permeability and Regulates Amyloid-β Transcytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. nanoanalytics.com [nanoanalytics.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. altisbiosystems.com [altisbiosystems.com]
- 15. Video: Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier [jove.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. youtube.com [youtube.com]
Application Notes and Protocols for Measuring Magnesium Ion Concentration in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium (Mg²⁺) is the second most abundant intracellular divalent cation and plays a crucial role as a cofactor in numerous enzymatic reactions essential for cellular processes, including ATP metabolism, nucleic acid and protein synthesis, and neuromuscular function.[1] The dysregulation of intracellular Mg²⁺ homeostasis is implicated in a variety of pathological conditions, such as cardiovascular diseases, metabolic syndrome, and neurodegenerative disorders.[1][2] Consequently, the accurate and reliable measurement of magnesium ion concentration in biological samples is of paramount importance for both basic research and clinical diagnostics.
This document provides detailed application notes and protocols for several widely used techniques for the quantification of magnesium ions in various biological matrices. The methods covered range from gold-standard elemental analysis techniques to advanced fluorescence microscopy for intracellular measurements.
I. Overview of Measurement Techniques
A variety of methods are available for the determination of magnesium concentration in biological samples, each with its own advantages and limitations. The choice of technique often depends on the specific research question, the type of biological sample, and the required sensitivity and spatial resolution. The primary methods include Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), fluorescence microscopy using specific probes, colorimetric assays, and ion-selective electrodes (ISEs).[3]
Data Presentation: Comparison of Key Techniques
The following table summarizes the key quantitative parameters of the most common techniques for magnesium ion measurement in biological samples.
| Technique | Sample Type(s) | Detection Principle | Typical Detection Limit | Throughput | Key Advantages | Key Limitations |
| Atomic Absorption Spectroscopy (AAS) | Serum, plasma, urine, tissues, hair, nails[4][5] | Absorption of light by free atoms in a flame or graphite (B72142) furnace | ~0.01 mg/L[6] | Moderate | High accuracy and precision, established reference method[7] | Requires sample mineralization, potential for chemical interferences[4][5] |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Plasma, urine, tissues[8][9] | Ionization of atoms in an argon plasma and separation by mass-to-charge ratio | Sub-µg/L | High | Excellent sensitivity and specificity, isotopic analysis capability[8][9] | High instrument cost, requires specialized expertise |
| Fluorescence Microscopy (e.g., Mag-fura-2) | Live cells, tissues[10][11] | Change in fluorescence properties of a specific probe upon binding to Mg²⁺ | Nanomolar to millimolar range | Low to Moderate | Real-time measurement of intracellular free Mg²⁺, high spatial resolution[10][11] | Potential for probe phototoxicity, interference from other ions (e.g., Ca²⁺)[12] |
| Colorimetric Assays (e.g., Calmagite) | Serum, plasma, urine[13][14] | Formation of a colored complex between Mg²⁺ and a chromogenic agent | ~0.2 mg/L[13] | High | Simple, inexpensive, suitable for automation[13][14] | Lower specificity, potential for interference from other substances[4][14] |
| Enzymatic Assays | Serum, plasma, urine[15][16] | Mg²⁺-dependent enzymatic reaction leading to a measurable product | Varies by kit | High | High specificity, can be automated[15][16] | Indirect measurement, potential for enzyme inhibition |
| Ion-Selective Electrodes (ISEs) | Blood, serum, plasma, urine[17][18] | Potentiometric measurement of ionized Mg²⁺ activity | Micromolar range | Moderate to High | Direct measurement of biologically active ionized Mg²⁺[4] | Interference from other ions, particularly Ca²⁺, requires careful calibration[19] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the measurement of magnesium ion concentration.
Protocol 1: Determination of Total Magnesium in Serum by Atomic Absorption Spectroscopy (AAS)
This protocol is a standard method for the accurate determination of total magnesium concentration in serum samples.[20]
Materials:
-
Atomic Absorption Spectrophotometer with a magnesium hollow cathode lamp
-
Class A volumetric flasks and pipettes
-
Magnesium standard solution (1000 ppm)
-
Lanthanum chloride (LaCl₃) solution (5% w/v in deionized water)
-
Deionized water
-
Serum samples
Procedure:
-
Preparation of Standards:
-
Prepare a series of working standard solutions of magnesium (e.g., 0.1, 0.25, 0.5, 1.0 ppm) by diluting the 1000 ppm stock solution with deionized water in volumetric flasks.
-
To each standard, add the lanthanum chloride solution to a final concentration of 0.5% LaCl₃ to suppress chemical interferences.[5][20]
-
-
Sample Preparation:
-
Dilute the serum sample 1:50 with the 0.5% LaCl₃ solution. For example, add 0.1 mL of serum to a 5 mL volumetric flask and bring to volume with the LaCl₃ solution.
-
-
Instrument Setup:
-
Set the atomic absorption spectrophotometer to the magnesium wavelength of 285.2 nm.[5]
-
Optimize the instrument parameters (e.g., lamp current, slit width, fuel and oxidant flow rates) according to the manufacturer's instructions.
-
-
Measurement:
-
Aspirate the blank solution (0.5% LaCl₃) and zero the instrument.
-
Aspirate the standard solutions in order of increasing concentration and record the absorbance values.
-
Aspirate the diluted serum samples and record their absorbance.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus magnesium concentration for the standard solutions.
-
Determine the magnesium concentration in the diluted serum samples from the calibration curve.
-
Calculate the original serum magnesium concentration by multiplying the measured value by the dilution factor (50).
-
AAS workflow for serum magnesium measurement.
Protocol 2: Measurement of Intracellular Free Magnesium using Mag-fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Mag-fura-2 AM to measure intracellular free magnesium concentration in cultured cells.[1][21]
Materials:
-
Mag-fura-2 AM (acetoxymethyl ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured cells on coverslips or in a 96-well plate
-
Fluorescence microscope or plate reader with excitation wavelengths of 340 nm and 380 nm and an emission wavelength around 510 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of Mag-fura-2 AM in high-quality, anhydrous DMSO.[21] Store in small, single-use aliquots at -20°C, protected from light.
-
On the day of the experiment, thaw one aliquot of the Mag-fura-2 AM stock solution.
-
-
Cell Loading:
-
Grow cells to 80-90% confluency on a suitable imaging substrate.
-
Prepare the loading buffer by diluting the Mag-fura-2 AM stock solution into pre-warmed physiological buffer to a final concentration of 1-10 µM. To aid in dye solubilization, the Mag-fura-2 AM/DMSO solution can be mixed with an equal volume of 20% Pluronic® F-127 before dilution.[22]
-
Remove the cell culture medium and wash the cells once with the loading buffer.
-
Add the loading solution to the cells and incubate for 15-60 minutes at 20-37°C.[21] The optimal loading time and temperature should be determined empirically for each cell type.
-
-
De-esterification:
-
After loading, remove the loading solution and wash the cells three times with indicator-free medium.
-
Incubate the cells for an additional 30 minutes in fresh, indicator-free medium to allow for complete de-esterification of the AM ester by intracellular esterases.[21]
-
-
Fluorescence Measurement:
-
Mount the coverslip on the fluorescence microscope or place the 96-well plate in the plate reader.
-
Acquire fluorescence images or readings by alternately exciting the cells at 340 nm and 380 nm and collecting the emission at approximately 510 nm.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (Ratio = F₃₄₀ / F₃₈₀).[1]
-
The intracellular free Mg²⁺ concentration can be calculated using the Grynkiewicz equation, which requires calibration with solutions of known Mg²⁺ concentrations to determine the minimum ratio (Rmin), maximum ratio (Rmax), and the dissociation constant (Kd) of the indicator.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Biological functions and detection strategies of magnesium ions: from basic necessity to precise analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. karger.com [karger.com]
- 5. csun.edu [csun.edu]
- 6. nemi.gov [nemi.gov]
- 7. The Laboratory and Clinical Perspectives of Magnesium Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magnesium isotopic abundance measurement in humans: comparison of two mass spectrometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular magnesium detection by fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. atlas-medical.com [atlas-medical.com]
- 14. medichem-me.com [medichem-me.com]
- 15. Enzymatic assay of magnesium through glucokinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Mini Magnesium ISE Electrode - NT Sensors [ntsensors.com]
- 18. agscientific.com [agscientific.com]
- 19. Selectivity coefficients of ion-selective magnesium electrodes used for simultaneous determination of magnesium and calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. benchchem.com [benchchem.com]
- 22. interchim.fr [interchim.fr]
Application Notes and Protocols for Long-term Stability Testing of Magnesium Oxybate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive protocol for conducting long-term stability testing of magnesium oxybate oral solutions. Adherence to these guidelines is crucial for ensuring the safety, efficacy, and quality of the drug product throughout its shelf life. The protocol is designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances and products.[1]
This compound is a salt of gamma-hydroxybutyric acid (GHB).[2] The stability of its aqueous solution is critical, as degradation can lead to loss of potency and the formation of potentially harmful impurities. This protocol outlines the necessary procedures to evaluate the thermal stability and sensitivity to moisture of this compound solutions under controlled long-term storage conditions.[1]
Scope
This protocol applies to the long-term stability testing of this compound oral solutions packaged in their proposed commercial container closure system. The objective is to establish a re-test period or shelf life and recommend storage conditions.
Stability-Indicating Analytical Methods
Validated stability-indicating analytical procedures must be used to provide accurate and reliable data.[1] The chosen methods must be able to distinguish the intact active pharmaceutical ingredient (API) from any degradation products and quantify them.
Assay and Quantification of this compound
A High-Performance Liquid Chromatography (HPLC) method is recommended for the quantification of the oxybate anion.
-
Principle: Separation of the oxybate anion from potential degradation products on a suitable stationary phase, followed by UV detection.[3]
-
Instrumentation: HPLC system with a UV/PDA detector.[4]
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Quantification of Magnesium Ion
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption (AA) Spectroscopy are suitable for quantifying the magnesium ion concentration.[5][6]
-
Principle (ICP-OES): Measurement of the light emitted by excited magnesium atoms in a high-temperature plasma.[5]
-
Validation: The method must be validated for specificity, linearity, range, accuracy, and precision.
Identification of Degradation Products
Forced degradation studies should be conducted to identify potential degradation products and to demonstrate the specificity of the analytical methods.[4] Stress conditions should include acid and base hydrolysis, oxidation, and photolysis.[1][4]
Experimental Protocol
A systematic workflow is essential for a successful long-term stability study.
Batches to be Tested
Data from stability studies should be provided on at least three primary batches of the drug product.[1] These batches should be of the same formulation and packaged in the same container closure system as proposed for marketing.[1] The manufacturing process for these primary batches should simulate that to be applied to production batches.[1]
Storage Conditions
The selection of storage conditions is based on the climatic zones defined by ICH.[7] For long-term stability testing, the following conditions are recommended:
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Table 1: ICH Recommended Storage Conditions for Stability Studies.[7] |
Intermediate testing is recommended if a significant change occurs during the six-month accelerated study.
Testing Frequency
For long-term studies, the frequency of testing should be sufficient to establish the stability profile of the drug product.[1] The recommended testing frequency is as follows:
| Storage Condition | Testing Time Points (Months) |
| Long-term | 0, 3, 6, 9, 12, 18, 24, and annually thereafter through the proposed shelf life. |
| Accelerated | 0, 3, 6 |
| Table 2: Recommended Testing Frequency.[1][8] |
Stability Specifications
Stability studies should include testing of attributes of the drug product that are susceptible to change during storage and are likely to influence quality, safety, and/or efficacy.[1] The acceptance criteria should be established based on the product's characteristics and clinical relevance.
| Test Parameter | Acceptance Criteria | Analytical Method |
| Appearance | Clear to slightly opalescent solution, free from visible particles. | Visual Inspection |
| Assay (Oxybate) | 90.0% - 110.0% of label claim | Validated Stability-Indicating HPLC-UV Method |
| Assay (Magnesium) | 90.0% - 110.0% of label claim | ICP-OES or AA Spectroscopy |
| pH | Within a specified range (e.g., 7.0 - 8.5) | Potentiometry |
| Degradation Products | Individual Impurity: ≤ 0.2%Total Impurities: ≤ 1.0% | Validated Stability-Indicating HPLC-UV Method |
| Microbial Limits | Meet the requirements of USP <61> and <62> for oral solutions. | Microbial Enumeration and Tests for Specified Microorganisms |
| Table 3: Example Stability Specification for this compound Solution. |
Data Presentation and Evaluation
All quantitative data should be summarized in tables to facilitate comparison and trend analysis. The evaluation should consider not only the assay of the active substance but also the levels of degradation products and other relevant attributes.[1]
Statistical analysis, such as regression analysis, can be used to estimate the re-test period or shelf life. The proposed shelf life should not exceed the period covered by long-term data if no significant changes are observed.[9]
Conclusion
A well-designed long-term stability testing protocol is fundamental to the development and registration of a safe and effective this compound solution. This protocol provides a framework based on current regulatory expectations and scientific principles. All testing should be performed in a GMP-compliant laboratory, and all results should be thoroughly documented.
References
- 1. database.ich.org [database.ich.org]
- 2. This compound | C8H14MgO6 | CID 13117982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. snscourseware.org [snscourseware.org]
- 9. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
Application Notes and Protocols: Magnesium Hydroxide vs. Magnesium Carbonate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium hydroxide (B78521) (Mg(OH)₂) and magnesium carbonate (MgCO₃) are inorganic compounds widely utilized in chemical synthesis due to their basic properties, thermal stability, and roles as catalyst supports. While chemically related, their distinct properties dictate their suitability for different synthetic applications. Magnesium hydroxide, a stronger base, is often employed in reactions requiring robust base catalysis, such as condensations and transesterifications. In contrast, magnesium carbonate offers milder basicity, making it ideal for pH regulation and as a base in sensitive organic transformations where stronger bases might cause unwanted side reactions.[1][2] Both compounds also serve as precursors for magnesium oxide (MgO), a material of significant industrial and catalytic importance.[3][4][5] This document provides a detailed comparison of their applications, experimental protocols for their use, and decision-making workflows for their selection in a synthesis setting.
Physicochemical Properties
The selection between magnesium hydroxide and magnesium carbonate for a specific synthetic application is heavily influenced by their fundamental physicochemical properties.
| Property | Magnesium Hydroxide | Magnesium Carbonate | Significance in Synthesis |
| Chemical Formula | Mg(OH)₂ | MgCO₃ | Determines stoichiometry and reaction byproducts (H₂O vs. H₂O + CO₂). |
| Molar Mass | 58.32 g/mol | 84.31 g/mol [4] | Important for calculating molar equivalents in reaction setups. |
| Appearance | White crystalline powder[6] | White solid[4] | Physical form can influence dispersion and reaction kinetics. |
| Basicity | Stronger base (weak base overall)[2][7] | Weaker, mild base[1] | Critical for catalyst activity and preventing side reactions in sensitive substrates. |
| Solubility in Water | Very low (Ksp = 5.61×10⁻¹²)[3] | Low (0.0139 g/100 ml at 25 °C)[4] | Low solubility is advantageous for heterogeneous catalysis and easy product separation. |
| Thermal Decomposition | Decomposes at ~350°C to MgO and H₂O[4][7] | Decomposes at ~350°C to MgO and CO₂[4] | Determines the temperature limits for its use and its suitability as a precursor for MgO. The release of CO₂ from MgCO₃ can be a critical factor in closed systems. |
Applications in Synthesis
Role as a Base
Magnesium Hydroxide: As a solid base, Mg(OH)₂ is effective in promoting various base-catalyzed reactions. Its strong alkalinity makes it suitable for:
-
Knoevenagel Condensations: A key reaction in organic synthesis for forming C=C bonds.[2]
-
Transesterification Reactions: Utilized in processes like biodiesel production.[2]
-
Acid Neutralization: Widely used for neutralizing acidic wastewater and flue gases due to its safe handling and slow reaction rate compared to stronger bases.[7][8] In synthesis, it can act as an acid scavenger.
Magnesium Carbonate: The mild basicity of MgCO₃ makes it a preferred choice for reactions involving sensitive functional groups where stronger bases could lead to degradation or undesired side reactions.[1] It is often used as:
-
A pH Regulator: Its buffering capacity helps maintain a specific pH range during a reaction.[8]
-
A Mild Base in Organic Transformations: Suitable for reactions requiring precise pH control.[1]
-
A Base in Pharmaceutical Synthesis: Employed in the creation of drug intermediates and active pharmaceutical ingredients (APIs).[1]
Role as a Catalyst and Catalyst Support
Both compounds provide a high surface area and thermal stability, making them excellent supports for dispersing active catalytic metals.[2][8][9][10]
Magnesium Hydroxide:
-
Direct Catalyst: The alkaline surface of hexagonal Mg(OH)₂ can directly catalyze reactions like aldol (B89426) condensations.[2]
-
Catalyst Support: It can support various metal nanoparticles (e.g., Pt, Pd, Ni, Cu) for hydrogenation, oxidation, and reforming reactions.[2] For instance, a ruthenium catalyst supported on magnesium hydroxide (Ru/Mg(OH)₂) has shown high efficiency in the hydrogenolysis of glycerol.[11]
Magnesium Carbonate:
-
Catalyst Support: MgCO₃ is a well-established catalyst support, valued for being chemically inert.[8] It is used in reactions such as hydrogenation and esterification.[8] Its porous structure enhances the dispersion and stability of active metal particles.[12]
-
Chiral Catalyst Synthesis: It can serve as a precursor or support material in the synthesis of chiral catalysts, leveraging its basic nature and high surface area.[13]
Role as a Precursor in Material Synthesis
Both Mg(OH)₂ and MgCO₃ are primary precursors for the industrial production of magnesium oxide (MgO), a versatile material used in refractory products, cements, and as a catalyst itself.[3][4][5] The choice between them depends on the desired properties of the final MgO product and the tolerance of the process to the gaseous byproducts (water vs. carbon dioxide).
Comparative Summary
| Feature | Magnesium Hydroxide | Magnesium Carbonate |
| Advantages | Stronger basicity for robust catalysis.[2] Byproduct is only water.[14] High thermal stability.[10] | Milder basicity for sensitive substrates.[1] Low cost and environmentally friendly.[12] High surface area and porosity as a support.[8] |
| Disadvantages | Stronger basicity may cause side reactions with sensitive molecules. | Releases CO₂ upon reaction with acid or upon thermal decomposition, which may be undesirable in closed systems.[4][14] Weaker basicity may not be sufficient for all base-catalyzed reactions. |
| Best For | Base-catalyzed reactions like Knoevenagel condensations, transesterifications, and as an acid scavenger. | pH control, reactions with base-sensitive functional groups, and as a general-purpose catalyst support. |
Diagrams and Workflows
Logical Workflow for Reagent Selection
This diagram illustrates the decision-making process for choosing between Mg(OH)₂ and MgCO₃ for a given synthesis.
Caption: Decision tree for selecting Mg(OH)₂ vs. MgCO₃ in synthesis.
Experimental Workflow: Preparation of a Supported Metal Catalyst
This workflow outlines the general steps for preparing a metal catalyst using either magnesium hydroxide or magnesium carbonate as the support material.
Caption: General workflow for supported metal catalyst preparation.
Synthetic Pathway: Use in Pharmaceutical Intermediate Synthesis
This diagram shows a simplified pathway for the synthesis of a β-keto ester, a common intermediate in pharmaceuticals, highlighting the role of a magnesium-based reagent. Magnesium ethoxide is shown as a representative strong base, a role for which magnesium hydroxide could also be considered in certain applications, while magnesium carbonate could be used in subsequent pH adjustment or purification steps.
Caption: Synthesis of a β-keto ester intermediate using a magnesium base.
Experimental Protocols
Protocol 1: Knoevenagel Condensation using Magnesium Hydroxide
This protocol describes a solvent-free Knoevenagel condensation between benzaldehyde (B42025) and malononitrile (B47326) catalyzed by magnesium hydroxide.
Materials:
-
Magnesium Hydroxide (Mg(OH)₂)
-
Benzaldehyde
-
Malononitrile
-
Ethanol (B145695) (for recrystallization)
-
Round-bottom flask, magnetic stirrer, heating mantle, TLC plates
Procedure:
-
In a 50 mL round-bottom flask, combine benzaldehyde (10 mmol), malononitrile (10 mmol), and magnesium hydroxide (1 mmol, 10 mol%).
-
Place a magnetic stir bar in the flask and heat the mixture to 80°C with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 20 mL of cold ethanol to the solid mixture and stir for 10 minutes.
-
Filter the solid product and wash with a small amount of cold ethanol.
-
The solid catalyst (Mg(OH)₂) can be recovered from the filtrate if desired.
-
Recrystallize the crude product from hot ethanol to obtain pure 2-benzylidenemalononitrile.
Protocol 2: Synthesis of Magnesium Glycerophosphate using Magnesium Hydroxide
This protocol details the synthesis of magnesium glycerophosphate, a pharmaceutical supplement, highlighting a clean reaction with water as the only byproduct.[14]
Materials:
-
Magnesium Hydroxide (Mg(OH)₂)
-
Glycerophosphoric acid (or its salt)
-
Deionized water
-
Reaction vessel with stirring capability, pH meter, filtration apparatus
Procedure:
-
Prepare a solution of glycerophosphoric acid in deionized water in the reaction vessel.
-
Slowly add high-purity magnesium hydroxide powder to the solution under constant stirring at room temperature. The reaction is a neutralization and complexation process.[14]
-
Monitor the pH of the solution. Continue adding Mg(OH)₂ until the desired pH for the formation of magnesium glycerophosphate is achieved.
-
The reaction is smooth and avoids the strong exothermic effects or gas evolution seen with magnesium oxide or carbonate, respectively.[14]
-
Once the reaction is complete (indicated by stable pH and dissolution of solids), filter the solution to remove any unreacted starting material.
-
The resulting solution of magnesium glycerophosphate can be concentrated and the product isolated by precipitation or spray drying, depending on the desired final form.
-
The process yields a high-purity product suitable for food or pharmaceutical use due to the low impurity profile of the starting Mg(OH)₂.[14]
Protocol 3: Preparation of a Ni/MgO Catalyst from Magnesium Carbonate
This protocol describes the preparation of a nickel-on-magnesium oxide catalyst via impregnation using magnesium carbonate as the support precursor.
Materials:
-
Magnesium Carbonate (MgCO₃)
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Deionized water
-
Beaker, magnetic stirrer, oven, tube furnace
Procedure:
-
Calculate the required amount of nickel nitrate to achieve the desired nickel loading (e.g., 5 wt%) on the final MgO support.
-
Dissolve the calculated amount of nickel(II) nitrate hexahydrate in a minimal amount of deionized water to form a concentrated solution.
-
In a separate beaker, add the magnesium carbonate powder.
-
Slowly add the nickel nitrate solution to the magnesium carbonate powder dropwise while continuously stirring or tumbling to ensure uniform distribution (incipient wetness impregnation).
-
Age the resulting paste-like material for 12 hours at room temperature to allow for even dispersion of the precursor.
-
Dry the impregnated material in an oven at 110°C for 12 hours to remove water.
-
Transfer the dried green powder to a tube furnace.
-
Calcine the material by heating under a flow of air. Ramp the temperature to 500°C at a rate of 5°C/min and hold for 4 hours. During this step, MgCO₃ decomposes to MgO and the nickel nitrate decomposes to nickel oxide (NiO).
-
Cool the furnace to room temperature. The resulting grey-green powder is the NiO/MgO catalyst, which can be reduced under a hydrogen atmosphere before use in catalytic reactions.
Conclusion
Magnesium hydroxide and magnesium carbonate are versatile, cost-effective, and environmentally benign reagents for a wide range of synthetic applications. The choice between them is dictated by the specific requirements of the reaction, particularly the need for strong versus mild basicity and the system's tolerance for CO₂ evolution. Magnesium hydroxide excels as a solid base catalyst and acid scavenger, producing only water as a byproduct. Magnesium carbonate is the reagent of choice for syntheses requiring delicate pH control and serves as a highly stable and inert catalyst support. By understanding their distinct properties and applications, researchers can effectively leverage these compounds to develop efficient, clean, and scalable synthetic processes in academic and industrial settings, including drug development.
References
- 1. Investigating the Organic Synthesis Applications of Magnesium Carbonate [eureka.patsnap.com]
- 2. meixi-mgo.com [meixi-mgo.com]
- 3. Magnesium hydroxide - Wikipedia [en.wikipedia.org]
- 4. Magnesium carbonate - Wikipedia [en.wikipedia.org]
- 5. Magnesium Hydroxide: Applications Across Diverse Industries - Zehui Group [jszehui.com]
- 6. Applications of Magnesium hydroxide_Chemicalbook [chemicalbook.com]
- 7. In which chemical reactions is magnesium hydroxide used? [magnesiumking.com]
- 8. Application of Magnesium Carbonate in Specialty Chemicals [magnesiumking.com]
- 9. meixi-mgo.com [meixi-mgo.com]
- 10. henghaocolor.com [henghaocolor.com]
- 11. Magnesium hydroxide–supported ruthenium as an efficient and stable catalyst for glycerol-selective hydrogenolysis without addition of base and acid additives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Magnesium Carbonate as a Catalyst Support in Chemical Reactions [eureka.patsnap.com]
- 13. Role of Magnesium Carbonate in Chiral Catalyst Synthesis [eureka.patsnap.com]
- 14. meixi-mgo.com [meixi-mgo.com]
Application of Magnesium Oxybate in Animal Models of Sleep Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium oxybate, a key component of the lower-sodium oxybate formulation, is a central nervous system depressant under investigation for its therapeutic potential in sleep disorders such as narcolepsy and idiopathic hypersomnia.[1] The active moiety, oxybate (gamma-hydroxybutyrate or GHB), is a metabolite of GABA and is thought to exert its effects through the GABA-B receptor.[2][3] Animal models are indispensable for elucidating the mechanisms of action, pharmacokinetic profiles, and efficacy of this compound in modulating sleep architecture and alleviating symptoms of sleep disorders.
These application notes provide a comprehensive overview of the use of this compound in preclinical animal models, with detailed protocols for key experiments.
Mechanism of Action
The therapeutic effects of oxybate are primarily mediated through its action as a weak agonist at the GABA-B receptor.[2][4] This interaction is hypothesized to modulate the activity of several neuronal populations involved in sleep-wake regulation. At therapeutic concentrations, oxybate is believed to inhibit noradrenergic and dopaminergic neurons, which may promote sleep.[5] Additionally, it has been shown to inhibit thalamocortical neurons through a GABA-B-dependent mechanism, which may contribute to the consolidation of slow-wave sleep.[6][7]
Data Presentation
Pharmacokinetic Parameters of Oxybate Salts in Rats
A preclinical pharmacokinetic study in rats compared the exposure to oxybate following the administration of different individual cation formulations. The results indicated that the choice of cation influences the bioavailability of oxybate.
| Oxybate Formulation | Relative Oxybate Exposure (AUC) |
| Sodium Oxybate | Greatest |
| This compound | Lowest |
| Mixed-Cation Oxybate | Lowest |
| Data derived from a preclinical pharmacokinetic study in rats.[8][9] |
Effects of Gamma-Hydroxybutyrate (GHB) on Sleep Architecture in a Mouse Model of Narcolepsy
In a study using orexin (B13118510) knockout mice, a model for narcolepsy, the administration of GHB (the active moiety of this compound) demonstrated changes in sleep architecture.
| Treatment Group | NREM Sleep Time (relative to vehicle) | REM Sleep Time (relative to vehicle) | Cataplexy-like Episodes (relative to vehicle) |
| GHB (150 mg/kg) | No significant increase | Decreased | Significantly Reduced |
| Data from a study in orexin knockout mice.[5] |
Experimental Protocols
Protocol 1: Evaluation of this compound on Sleep Architecture in a Mouse Model of Narcolepsy
This protocol describes the methodology to assess the effects of this compound on sleep-wake states using electroencephalography (EEG) and electromyography (EMG) in a murine model of narcolepsy.
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6J)
-
Model: Orexin knockout (Hcrt-/-) mice are a standard model for narcolepsy with cataplexy.[10]
2. Surgical Implantation of EEG/EMG Electrodes:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Implant stainless steel screw electrodes for EEG recording over the frontal and parietal cortices.
-
Insert fine-wire electrodes into the nuchal (neck) muscles for EMG recording.[2][6]
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a recovery period of at least one week post-surgery.[8]
3. Drug Preparation and Administration:
-
This compound is typically prepared as a solution in sterile saline.
-
Administer the solution via intraperitoneal (IP) injection.
-
A common dosing regimen to model clinical use in narcolepsy is twice-nightly, for example, at the beginning of the light period (Zeitgeber Time 2, ZT2) and four hours later (ZT6).[5]
4. EEG/EMG Recording and Analysis:
-
House the mice individually in recording chambers and allow for habituation to the recording cables.
-
Record EEG and EMG signals continuously for 24 hours.
-
Score the recordings in 10-second epochs into three states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep based on the EEG and EMG characteristics.[2]
-
Analyze the data to determine the total time spent in each state, the number and duration of sleep/wake bouts, and sleep latency.
Protocol 2: Pharmacokinetic Study of this compound in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in a rodent model.
1. Animal Model:
-
Species: Rat (e.g., Sprague-Dawley)
2. Drug Administration:
-
Administer a single dose of this compound orally (gavage) or intravenously.
-
Ensure animals are fasted overnight prior to dosing to reduce variability in absorption.[11]
3. Blood Sampling:
-
Collect blood samples at predetermined time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).
-
Blood can be collected via a cannulated vessel (e.g., jugular vein) or from the tail vein.
-
Process the blood to obtain plasma and store at -80°C until analysis.
4. Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of oxybate in plasma.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Conclusion
The use of this compound in animal models of sleep disorders provides valuable insights into its therapeutic potential. The protocols outlined above offer a framework for conducting robust preclinical studies to evaluate its effects on sleep architecture and its pharmacokinetic properties. Further research utilizing these and other relevant animal models will be crucial for the continued development and characterization of this compound as a treatment for sleep disorders.
References
- 1. Calcium, Magnesium, Potassium and Sodium Oxybates (Xywav®) in Sleep Disorders: A Profile of Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous real-time measurement of EEG/EMG and L-glutamate in mice: A biosensor study of neuronal activity during sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sleep and EEG Phenotyping in Mice: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Sleep, Narcolepsy, and Sodium Oxybate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAB Agonism Promotes Sleep and Reduces Cataplexy in Murine Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of a Piezoelectric System as an Alternative to Electroencephalogram/ Electromyogram Recordings in Mouse Sleep Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Extended-release Sodium Oxybate for Narcolepsy · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. Animal Models of Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Controlled-Release Formulations of Magnesium Oxybate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium oxybate, the magnesium salt of gamma-hydroxybutyric acid (GHB), is a central nervous system depressant. It is a key component of Xywav®, a medication approved for the treatment of cataplexy or excessive daytime sleepiness in patients with narcolepsy. The development of controlled-release formulations of this compound is of significant interest to improve patient compliance and therapeutic outcomes by maintaining effective plasma concentrations over a prolonged period, potentially allowing for once-nightly dosing.
These application notes provide a comprehensive guide to the formulation strategies, experimental protocols, and underlying mechanisms relevant to the development of controlled-release this compound dosage forms.
Mechanism of Action
The therapeutic effects of this compound are mediated by the oxybate moiety, which is an agonist at the GABA-B receptor. Activation of GABA-B receptors leads to slow and prolonged inhibitory neurotransmission, which is thought to consolidate sleep and reduce cataplexy.
Signaling Pathway of this compound
The binding of oxybate to the GABA-B receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that modulates the activity of several key neuronal populations involved in sleep-wake regulation and muscle tone.
Formulation Strategies for Controlled-Release this compound
Given that this compound is a highly water-soluble and hygroscopic drug, two primary strategies are well-suited for developing controlled-release formulations:
-
Hydrophilic Matrix Tablets: These systems incorporate the drug within a swellable polymer matrix. Upon contact with gastrointestinal fluids, the polymer swells to form a gel layer that controls the rate of drug release through diffusion and erosion of the matrix.
-
Multiparticulate Systems: These involve the preparation of small, drug-loaded particles (e.g., pellets, granules, or microspheres) that are subsequently coated with a release-controlling polymer. These coated particles can then be filled into capsules or compressed into tablets.
Key Excipients for Controlled-Release Formulations
| Excipient Type | Examples | Function |
| Hydrophilic Matrix Formers | Hydroxypropyl methylcellulose (B11928114) (HPMC), Polyethylene oxide (PEO), Sodium alginate | Form a gel layer to control drug diffusion and matrix erosion. |
| Hydrophobic Matrix Formers | Ethylcellulose, Carnauba wax | Form an inert matrix through which the drug diffuses. |
| Multiparticulate Coating Polymers | Eudragit® polymers (e.g., RL, RS, NE), Ethylcellulose | Form a film around drug particles to control the rate of drug release. |
| Fillers/Diluents | Microcrystalline cellulose, Lactose | Provide bulk to the formulation. |
| Binders | Povidone, Starch | Promote adhesion of particles in the formulation. |
| Lubricants | Magnesium stearate, Stearic acid | Reduce friction during tablet compression. |
Experimental Protocols
In Vitro Dissolution Testing
Objective: To characterize the release profile of the controlled-release this compound formulation in vitro.
Apparatus: USP Apparatus 2 (Paddle Apparatus)
Dissolution Media:
-
Acid Stage: 0.1 N HCl (pH 1.2) for 2 hours.
-
Buffer Stage: pH 6.8 phosphate (B84403) buffer.
Protocol:
-
Prepare the dissolution media and bring to 37 ± 0.5 °C.
-
Place one tablet/capsule in each of the 6 dissolution vessels containing 750 mL of 0.1 N HCl.
-
Begin rotation of the paddles at a specified speed (e.g., 75 RPM).
-
After 2 hours, withdraw a sample from each vessel.
-
Add 250 mL of a pre-warmed phosphate buffer concentrate to each vessel to adjust the pH to 6.8.
-
Continue the dissolution test, withdrawing samples at predetermined time points (e.g., 1, 2, 4, 6, 8, 10, and 12 hours) from the buffer stage.
-
Analyze the samples for oxybate concentration using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculate the cumulative percentage of drug released at each time point.
Example In Vitro Dissolution Profile of a Controlled-Release Sodium Oxybate Formulation
The following table represents a hypothetical dissolution profile for a once-nightly sodium oxybate formulation, which can be used as a target profile for the development of a controlled-release this compound formulation.
| Time (hours) | Cumulative % Drug Released (Mean ± SD) |
| 1 | 35 ± 5 |
| 2 | 55 ± 6 |
| 4 | 75 ± 7 |
| 6 | 88 ± 5 |
| 8 | 95 ± 4 |
| 10 | >98 |
In Vivo Pharmacokinetic Study in a Canine Model
Objective: To determine the pharmacokinetic profile of a controlled-release this compound formulation in a relevant animal model. The dog is a commonly used model for oral drug absorption studies.
Study Design: Single-dose, crossover study.
Animals: Healthy adult beagle dogs (n=6).
Protocol:
-
Fast the dogs overnight prior to dosing.
-
Administer a single oral dose of the controlled-release this compound formulation.
-
Collect blood samples (e.g., 2 mL) from the jugular vein into tubes containing an appropriate anticoagulant at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Analyze the plasma samples for oxybate concentration using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, and half-life).
Workflow for In Vivo Pharmacokinetic Study
Representative Pharmacokinetic Parameters of a Once-Nightly Sodium Oxybate Formulation in Healthy Volunteers
The following data from a study on a once-nightly, extended-release sodium oxybate formulation (FT218) in healthy volunteers can serve as a benchmark for a controlled-release this compound formulation.[1][2]
| Parameter | 4.5 g Dose | 6 g Dose | 7.5 g Dose | 9 g Dose |
| Cmax (µg/mL) | 45.9 | 68.7 | 91.5 | 114.3 |
| Tmax (hr) | 2.0 | 2.0 | 2.0 | 2.0 |
| AUC₀₋ᵢₙf (µg·hr/mL) | 203 | 321 | 453 | 612 |
Bioanalytical Method for Oxybate Quantification in Plasma
Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Protocol Outline:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., deuterated GHB).
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724), followed by vortexing and centrifugation.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase or HILIC column.
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for oxybate and the internal standard.
-
Neural Circuitry of Narcolepsy and Therapeutic Action of this compound
This compound is thought to exert its therapeutic effects in narcolepsy by modulating key neural circuits involved in sleep-wake regulation and the suppression of cataplexy.
By activating GABA-B receptors on these neuronal populations, this compound is believed to:
-
Promote consolidated sleep: through the inhibition of thalamocortical, noradrenergic, and dopaminergic neurons, leading to a reduction in wakefulness and an increase in slow-wave sleep.
-
Reduce cataplexy: by modulating the activity of the amygdala, a brain region involved in emotional processing that is implicated in triggering cataplexy, and its downstream connections to brainstem centers that regulate muscle tone.[3][4]
Conclusion
The development of controlled-release formulations of this compound presents a promising avenue for improving the management of narcolepsy. By employing formulation strategies such as hydrophilic matrix tablets or multiparticulate systems, and utilizing the experimental protocols outlined in these application notes, researchers and drug development professionals can systematically design and evaluate novel dosage forms with optimized therapeutic profiles. A thorough understanding of the underlying mechanism of action and the neural circuitry involved is crucial for the successful development of these advanced drug delivery systems.
References
Application Notes and Protocols for Analytical Method Validation of Multi-Cation Oxybate Formulations
Introduction
Multi-cation oxybate formulations, developed as lower-sodium alternatives to sodium oxybate, present a unique analytical challenge in ensuring the quality, safety, and efficacy of the drug product. These formulations typically contain a combination of calcium, potassium, magnesium, and sodium salts of gamma-hydroxybutyrate (GHB or oxybate).[1] This necessitates the validation of analytical methods for the simultaneous quantification of multiple cations and the separate quantification of the active pharmaceutical ingredient (API), oxybate.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the validation of analytical methods for these complex formulations, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] The protocols described herein are for the assay of the cations by Ion Chromatography (IC) and the assay of oxybate by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Part 1: Simultaneous Quantification of Cations by Ion Chromatography (IC)
1.1. Analytical Method
A robust ion chromatography method with conductivity detection is employed for the simultaneous determination of calcium, magnesium, potassium, and sodium in the oral solution.[3][4]
1.2. Experimental Protocol
Instrumentation:
-
Ion Chromatography (IC) system equipped with a suppressor and conductivity detector.[5][6]
-
Cation-exchange column (e.g., Dionex® IonPac® CS16 or equivalent).[3]
-
Autosampler.
-
Data acquisition and processing software.
Reagents and Standards:
-
Deionized water (18.2 MΩ·cm).
-
Methane Sulfonic Acid (MSA) for eluent preparation.
-
Certified reference standards for Calcium, Magnesium, Potassium, and Sodium.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Dionex® IonPac® CS16 (5 µm, 250 x 4 mm) or equivalent |
| Mobile Phase | 20 mM Methane Sulfonic Acid |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | Suppressed Conductivity |
| Run Time | Approximately 20 minutes |
Sample Preparation:
-
Accurately dilute the multi-cation oxybate oral solution with deionized water to fall within the linear range of the assay. A dilution factor of 1:1000 is a typical starting point.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.[5][7]
1.3. Method Validation
The analytical method is validated according to ICH Q2(R1) guidelines for the following parameters:[8][9]
1.3.1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the four cations from each other and from any potential excipients.
-
Protocol: Analyze a placebo solution (containing all formulation components except the active salts) and individual standard solutions of each cation.
-
Acceptance Criteria: The chromatograms should show no interfering peaks at the retention times of the respective cations. The resolution between adjacent peaks should be greater than 1.5.
1.3.2. Linearity The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five calibration standards for each cation by diluting the certified reference standards. The concentration range should bracket the expected concentration in the diluted sample.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve for each cation should be ≥ 0.999. The y-intercept should be minimal.
1.3.3. Accuracy The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol: Perform recovery studies by spiking the placebo solution with known concentrations of each cation at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean percent recovery for each cation at each level should be within 98.0% to 102.0%.[10][11]
1.3.4. Precision The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision):
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD for the combined data from both days for each cation should be ≤ 2.0%.
-
1.3.5. Range The range of an analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Protocol: The range is confirmed by the linearity, accuracy, and precision data.
-
Acceptance Criteria: The validated range should cover 80% to 120% of the theoretical concentration of each cation in the diluted sample.[2][8]
1.3.6. Robustness The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13][14]
-
Protocol: Introduce small, deliberate variations to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase concentration (± 2%)
-
Column temperature (± 2°C)
-
-
Acceptance Criteria: The system suitability parameters (resolution, retention time, peak asymmetry) should remain within acceptable limits, and the assay results should not be significantly affected.
1.4. Data Presentation
Table 1: Linearity Data for Cation Analysis by IC
| Cation | Range (µg/mL) | Correlation Coefficient (r²) |
|---|---|---|
| Calcium | 1.0 - 25.0 | ≥ 0.999 |
| Magnesium | 1.0 - 15.0 | ≥ 0.999 |
| Potassium | 5.0 - 50.0 | ≥ 0.999 |
| Sodium | 2.0 - 30.0 | ≥ 0.999 |
Table 2: Accuracy and Precision Data for Cation Analysis by IC
| Cation | Accuracy (% Recovery) | Repeatability (%RSD) | Intermediate Precision (%RSD) |
|---|---|---|---|
| Calcium | 98.0 - 102.0 | ≤ 2.0 | ≤ 2.0 |
| Magnesium | 98.0 - 102.0 | ≤ 2.0 | ≤ 2.0 |
| Potassium | 98.0 - 102.0 | ≤ 2.0 | ≤ 2.0 |
| Sodium | 98.0 - 102.0 | ≤ 2.0 | ≤ 2.0 |
Part 2: Quantification of Oxybate by UPLC-MS/MS
2.1. Analytical Method
A sensitive and specific UPLC-MS/MS method is used for the quantification of oxybate (GHB) in the oral solution.[15][16][17][18]
2.2. Experimental Protocol
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., Waters ACQUITY UPLC® BEH C18 or equivalent).
-
Autosampler.
-
Data acquisition and processing software.
Reagents and Standards:
-
Deionized water (18.2 MΩ·cm).
-
Acetonitrile (LC-MS grade).
-
Formic acid.
-
Certified reference standard for Gamma-Hydroxybutyric Acid (GHB).
-
Isotopically labeled internal standard (e.g., GHB-d6).
Chromatographic and MS/MS Conditions:
| Parameter | Condition |
|---|---|
| Column | ACQUITY UPLC® BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Negative |
| MRM Transitions | GHB: Precursor ion > Product ion; GHB-d6: Precursor ion > Product ion |
Sample Preparation:
-
Accurately dilute the multi-cation oxybate oral solution with a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration within the linear range of the assay.
-
Add a fixed concentration of the internal standard (GHB-d6) to all samples, standards, and quality control samples.
-
Vortex and inject into the UPLC-MS/MS system.
2.3. Method Validation
The method is validated for the following parameters as per ICH Q2(R1) guidelines:[8][9]
2.3.1. Specificity
-
Protocol: Analyze a placebo solution and a solution of the drug product. Monitor for any interfering peaks at the retention time and MRM transition of oxybate and the internal standard.
-
Acceptance Criteria: No significant interfering peaks should be observed.
2.3.2. Linearity
-
Protocol: Prepare a calibration curve with at least six non-zero standards of oxybate, each containing the internal standard.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The response should be linear over the intended range.
2.3.3. Accuracy
-
Protocol: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Acceptance Criteria: The mean accuracy at each level should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation).
2.3.4. Precision
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze at least five replicates of the QC samples at low, medium, and high concentrations in a single analytical run.
-
Acceptance Criteria: The %RSD at each concentration level should be ≤ 15% (≤ 20% at the LLOQ).
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the analysis of QC samples on different days.
-
Acceptance Criteria: The %RSD across the runs for each concentration level should be ≤ 15% (≤ 20% at the LLOQ).
-
2.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determined based on the signal-to-noise ratio (S/N).
-
Acceptance Criteria: Typically, S/N of 3:1 for LOD and 10:1 for LOQ. The LOQ should be quantifiable with acceptable precision and accuracy.[11]
2.3.6. Robustness
-
Protocol: Introduce small, deliberate variations to the UPLC-MS/MS parameters, such as:
-
Mobile phase composition (± 2%)
-
Column temperature (± 2°C)
-
Flow rate (± 0.05 mL/min)
-
-
Acceptance Criteria: The assay results of the QC samples should not be significantly affected by the variations.
2.4. Data Presentation
Table 3: Linearity and Sensitivity Data for Oxybate Analysis by UPLC-MS/MS
| Parameter | Acceptance Criteria |
|---|---|
| Linearity Range | 1 - 500 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | Report Value |
| Limit of Quantitation (LOQ) | Report Value (with precision and accuracy data) |
Table 4: Accuracy and Precision Data for Oxybate Analysis by UPLC-MS/MS
| QC Level | Accuracy (% of Nominal) | Repeatability (%RSD) | Intermediate Precision (%RSD) |
|---|---|---|---|
| Low | 85.0 - 115.0 | ≤ 15.0 | ≤ 15.0 |
| Medium | 85.0 - 115.0 | ≤ 15.0 | ≤ 15.0 |
| High | 85.0 - 115.0 | ≤ 15.0 | ≤ 15.0 |
| LLOQ | 80.0 - 120.0 | ≤ 20.0 | ≤ 20.0 |
Mandatory Visualizations
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for cation analysis by IC.
Caption: Experimental workflow for oxybate analysis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. mdpi.com [mdpi.com]
- 4. Determination of sodium, potassium, calcium and magnesium cations in biodiesel by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. ionchromanalytical.com [ionchromanalytical.com]
- 8. scribd.com [scribd.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. Precision, accuracy, and data acceptance criteria in biopharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) for determination of GHB, precursors and metabolites in different specimens: Application to clinical and forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative Analysis of GHB Using SPE & LC-MS/MS | Phenomenex [phenomenex.com]
- 18. waters.com [waters.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Magnesium Oxybate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of magnesium oxybate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main laboratory-scale synthesis routes for this compound:
-
Neutralization Reaction: This method involves the reaction of gamma-hydroxybutyric acid (GHB) with a magnesium source, such as magnesium hydroxide (B78521) (Mg(OH)₂) or magnesium carbonate (MgCO₃), in an aqueous solution.[1]
-
Hydrolysis of Gamma-Butyrolactone (B3396035) (GBL): This route utilizes GBL as a precursor, which is hydrolyzed in the presence of magnesium hydroxide in an aqueous solution to form this compound.[1]
Q2: Which magnesium source is recommended for the neutralization reaction?
A2: Both magnesium hydroxide and magnesium carbonate can be used. Magnesium hydroxide is a common choice; however, its reaction can be slow.[2][3] Magnesium carbonate can also be employed. The choice may depend on factors such as desired reaction rate, purity of the reagent, and downstream processing considerations.
Q3: What are the typical challenges encountered in this compound synthesis?
A3: Researchers may face several challenges, including:
-
Slow Reaction Rate: The reaction of GBL with magnesium hydroxide is known to be considerably slower than with other hydroxides like sodium or potassium hydroxide, especially as the reaction nears completion.[2][3]
-
Low Yield: Incomplete reactions, side reactions, or product loss during workup can lead to lower than expected yields.
-
Impurities: The final product may contain unreacted starting materials (GBL or GHB), residual magnesium salts, or byproducts from side reactions.
-
Product Isolation and Purification: Isolating pure, crystalline this compound from the reaction mixture can be challenging.
Q4: How can the purity of the synthesized this compound be assessed?
A4: Several analytical techniques can be used to determine the purity of this compound and identify any impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing purity and quantifying the active ingredient and any organic impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are valuable for confirming the chemical structure of this compound and identifying organic impurities.[1]
-
Gas Chromatography (GC): GC can be used to analyze for residual volatile solvents or impurities.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to confirm the presence of the correct functional groups in the molecule.[1]
Troubleshooting Guide
Issue 1: Low or Incomplete Product Yield
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Slow Reaction Rate with Magnesium Hydroxide | 1. Increase Reaction Temperature: Gently heat the reaction mixture. For the synthesis of mixed oxybate salts including magnesium, a temperature of 80°C has been used.[2] 2. Increase Reaction Time: Allow the reaction to proceed for a longer duration. For mixed salt synthesis, a reaction time of 6.5 hours has been reported.[2] 3. Ensure Efficient Stirring: Vigorous stirring is crucial to maintain a good suspension of the sparingly soluble magnesium hydroxide. | Increased reaction rate and higher conversion of starting materials to product. |
| Incomplete Hydrolysis of GBL | 1. Optimize pH: The hydrolysis of GBL to GHB is significantly influenced by pH. Under strongly alkaline conditions (e.g., pH 12), the conversion can be completed within minutes.[4] Ensure the reaction mixture remains sufficiently alkaline. 2. Monitor Reaction Progress: Use an appropriate analytical technique, such as TLC or in-process HPLC, to monitor the disappearance of the GBL starting material. | Complete conversion of GBL to the oxybate salt, leading to a higher yield. |
| Product Loss During Workup | 1. Optimize Crystallization/Precipitation: Ensure the solution is sufficiently concentrated before cooling to induce crystallization. If using an anti-solvent, select one in which this compound has low solubility. 2. Control Cooling Rate: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can trap impurities. | Maximized recovery of the solid this compound product. |
Issue 2: Product Impurity
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Unreacted Starting Materials | 1. Ensure Complete Reaction: Refer to the steps for addressing low yield to drive the reaction to completion. 2. Purification: Recrystallization is a common method for purifying the final product and removing unreacted starting materials. | A final product with high purity, free from starting materials. |
| Residual Magnesium Hydroxide | 1. Stoichiometry: Carefully control the molar ratio of reactants to avoid using a large excess of magnesium hydroxide. 2. Filtration: Filter the hot reaction mixture before crystallization to remove any insoluble magnesium hydroxide. | A purer final product free of inorganic impurities. |
Data Presentation: Illustrative Reaction Conditions
While specific, publicly available comparative data for the optimization of pure this compound synthesis is limited, the following table provides an illustrative example of how reaction parameters could be varied to optimize yield and purity. Note: These values are hypothetical and for demonstration purposes.
| Run | GBL:Mg(OH)₂ Molar Ratio | Temperature (°C) | Time (h) | Illustrative Yield (%) | Illustrative Purity (%) |
| 1 | 2:1 | 60 | 4 | 65 | 95 |
| 2 | 2:1 | 80 | 4 | 75 | 96 |
| 3 | 2:1 | 80 | 8 | 85 | 97 |
| 4 | 2:1.1 | 80 | 8 | 90 | 98 |
| 5 | 2:1.1 | 100 | 8 | 92 | 97 |
Experimental Protocols
Protocol 1: Synthesis of this compound from Gamma-Butyrolactone (GBL) and Magnesium Hydroxide
This protocol is adapted from a reported synthesis of magnesium gamma-hydroxybutyrate trihydrate.[5]
Materials:
-
Gamma-Butyrolactone (GBL)
-
Magnesium Hydroxide (Mg(OH)₂)
-
Deionized Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, create a suspension of magnesium hydroxide (1 equivalent) in deionized water.
-
Addition of GBL: While stirring vigorously, slowly add gamma-butyrolactone (2 equivalents) to the magnesium hydroxide suspension.
-
Heating and Reflux: Heat the reaction mixture to reflux and maintain for a specified period (e.g., 4-8 hours). Monitor the reaction for the consumption of GBL.
-
Filtration: Once the reaction is complete, filter the hot solution to remove any unreacted magnesium hydroxide.
-
Crystallization: Allow the filtrate to cool slowly to room temperature.
-
Precipitation: Add acetone to the cooled filtrate to precipitate the this compound. Allow the mixture to stand for approximately 10 minutes for the precipitate to form completely.
-
Isolation and Washing: Decant the solvent. Wash the solid product with additional portions of acetone.
-
Drying: Allow the product to air dry for 48 hours at room temperature to yield this compound, which may be in a hydrated form (e.g., Mg(GHB)₂·3H₂O).[5] A yield of 91% has been reported for this method.[5]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. This compound [benchchem.com]
- 2. US8591922B1 - Gamma-hydroxybutyrate compositions and their use for the treatment of disorders - Google Patents [patents.google.com]
- 3. US9555017B2 - Methods of making a mixture of salts of gamma-hydroxybutyrate - Google Patents [patents.google.com]
- 4. The chemical interconversion of GHB and GBL: forensic issues and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kar.kent.ac.uk [kar.kent.ac.uk]
challenges in magnesium oxybate crystallization and how to overcome them
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with magnesium oxybate crystallization.
Troubleshooting Guide
This guide addresses common issues encountered during this compound crystallization experiments.
Issue 1: No Crystal Formation or Slow Nucleation
| Potential Cause | Troubleshooting Step |
| Low Supersaturation | - Increase the concentration of this compound in the solution. - Reduce the solvent volume through controlled evaporation. |
| Inappropriate Solvent System | - Experiment with different solvent or anti-solvent systems. - Ensure the chosen solvent has a lower solubility for this compound at the desired crystallization temperature. |
| Presence of Impurities Inhibiting Nucleation | - Purify the this compound solution using techniques like activated carbon treatment or filtration. |
| Lack of Nucleation Sites | - Introduce seed crystals of this compound to induce crystallization. - Try scratching the inner surface of the crystallization vessel to create nucleation sites. |
| Suboptimal Temperature | - For cooling crystallization, ensure the solution is cooled to a sufficiently low temperature. - For anti-solvent crystallization, optimize the temperature at which the anti-solvent is added. |
Issue 2: Formation of Amorphous Precipitate or Oil
| Potential Cause | Troubleshooting Step |
| High Supersaturation Leading to Rapid Precipitation | - Decrease the concentration of the this compound solution. - Slow down the rate of cooling or anti-solvent addition. |
| Incorrect Solvent Choice | - Select a solvent system where this compound has moderate, rather than extremely low, solubility. |
| Presence of Impurities | - Ensure all starting materials and solvents are of high purity. |
Issue 3: Poor Crystal Quality (e.g., small, irregular, agglomerated crystals)
| Potential Cause | Troubleshooting Step |
| Rapid Crystal Growth | - Slow down the crystallization process by reducing the cooling rate or the rate of anti-solvent addition. - Maintain a lower level of supersaturation. |
| Inadequate Agitation | - Optimize the stirring rate to ensure homogenous solution concentration and temperature, which can promote uniform crystal growth.[1] |
| Presence of Impurities | - Purify the starting materials to prevent impurities from interfering with crystal lattice formation. |
| Polymorphism | - this compound may exhibit polymorphism, leading to different crystal habits.[2] Characterize the crystal form using techniques like XRD or DSC. - Control crystallization conditions (solvent, temperature, cooling rate) to favor the desired polymorph. |
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in this compound crystallization?
A1: The primary challenges in this compound crystallization often revolve around controlling nucleation and crystal growth to obtain a product with the desired physical properties. Key issues include:
-
Polymorphism: this compound's potential for multiple crystalline forms can impact its stability and dissolution properties.[2]
-
Solvent Selection: Identifying a suitable solvent system that allows for controlled crystallization rather than amorphous precipitation is crucial.
-
Control of Supersaturation: Achieving and maintaining an optimal level of supersaturation is necessary for obtaining crystals of the desired size and shape.
-
Impurity Effects: The presence of even small amounts of impurities can inhibit crystallization or negatively affect crystal quality.
Q2: How can I control the particle size of my this compound crystals?
A2: Controlling particle size is a function of managing the rates of nucleation and crystal growth.
-
To obtain larger crystals: Aim for a lower nucleation rate and a moderate growth rate. This can be achieved by using a slower cooling rate, a lower degree of supersaturation, and gentle agitation.
-
To obtain smaller crystals: A higher nucleation rate is needed. This can be induced by rapid cooling, a higher level of supersaturation, or the addition of a larger quantity of seed crystals.
Q3: What is a recommended starting experimental protocol for this compound crystallization?
A3: A general protocol for cooling crystallization of this compound can be adapted from methods used for other magnesium salts.[3] This protocol should be optimized for your specific requirements.
Experimental Protocol: Cooling Crystallization of this compound
-
Preparation of Supersaturated Solution:
-
Dissolve this compound in a suitable solvent (e.g., a mixture of water and an organic solvent) at an elevated temperature (e.g., 40°C) to achieve a supersaturated solution. The industrial synthesis often involves reacting gamma-butyrolactone (B3396035) (GBL) with an aqueous solution of magnesium hydroxide.[2]
-
Ensure the solution is fully dissolved and homogenous.
-
-
Seeding (Optional but Recommended):
-
Add a small quantity of this compound seed crystals to the solution. This will help control the onset of crystallization and can lead to a more uniform particle size distribution.
-
-
Controlled Cooling:
-
Crystal Maturation:
-
Once the target temperature (e.g., 20°C) is reached, continue stirring for a period (e.g., 2-4 hours) to allow the crystals to grow and the system to reach equilibrium.
-
-
Isolation and Drying:
-
Separate the crystals from the mother liquor by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum at a suitable temperature.
-
Q4: How does the presence of other cations affect this compound crystallization?
A4: this compound is a component of a multi-cation oxybate formulation (Xywav®), which also contains calcium, potassium, and sodium oxybates.[2][4] The presence of these other cations in the crystallization solution can:
-
Influence Solubility: The overall solubility of the oxybate salts will be affected by the common ion effect and the formation of complex salt mixtures.
-
Affect Crystal Lattice Formation: The different ionic radii and hydration energies of the cations can impact the crystal structure and potentially lead to the formation of mixed-crystal systems.
-
Alter Nucleation and Growth Kinetics: The presence of multiple cations can change the supersaturation dynamics and the kinetics of crystal nucleation and growth.
Careful control of the stoichiometry and crystallization conditions is essential when working with mixed-cation systems to ensure the desired product is obtained.
Visual Guides
Caption: Troubleshooting workflow for common crystallization issues.
Caption: A typical experimental workflow for cooling crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [benchchem.com]
- 3. CN112429754A - Large-particle magnesium sulfate cooling crystallization method and system - Google Patents [patents.google.com]
- 4. Calcium, Magnesium, Potassium and Sodium Oxybates (Xywav®) in Sleep Disorders: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting magnesium oxybate degradation in aqueous formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous formulations of magnesium oxybate.
Troubleshooting Guides
Issue 1: Loss of Potency or Appearance of Unknown Peaks in HPLC Analysis
-
Question: My this compound solution is showing a decrease in the main analyte peak and the appearance of a new, earlier eluting peak in my reverse-phase HPLC analysis. What could be the cause?
-
Answer: This is a classic sign of the degradation of gamma-hydroxybutyrate (GHB), the active moiety in this compound, to its lactone form, gamma-butyrolactone (B3396035) (GBL). GBL is less polar than the ionized oxybate and therefore typically elutes earlier in a reverse-phase HPLC system. This conversion is an intramolecular esterification and is the primary degradation pathway for oxybate in aqueous solutions.
Issue 2: Inconsistent Results Between Different Batches of a Formulation
-
Question: I'm observing variability in the stability of different batches of my this compound formulation. What factors should I investigate?
-
Answer: Inconsistencies in stability between batches can often be attributed to minor variations in pH. The equilibrium between oxybate and GBL is highly pH-dependent. Even small shifts in the final pH of your formulation can lead to significant differences in the rate of GBL formation. Ensure your pH measurement and adjustment steps are robust and reproducible. Other factors to consider are the purity of the starting materials and potential microbial contamination.
Issue 3: Precipitation or Cloudiness in the Formulation Upon Storage
-
Question: My this compound solution, which was initially clear, has become cloudy or has formed a precipitate after storage. What could be the reason?
-
Answer: While the primary degradation is to the soluble GBL, precipitation could indicate a few possibilities. One is a significant pH shift leading to the precipitation of magnesium salts, such as magnesium hydroxide (B78521) or carbonate, especially if the solution is exposed to air (carbon dioxide). Another possibility is an interaction with excipients in your formulation. It is also important to consider the solubility limits of the different salts in a multi-cation formulation, as changes in temperature could affect their solubility.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
A1: The primary degradation pathway for this compound in an aqueous solution is the intramolecular cyclization (esterification) of the gamma-hydroxybutyrate (GHB) anion to form gamma-butyrolactone (GBL). This is a reversible equilibrium reaction.
Q2: What are the key factors that influence the stability of this compound in aqueous formulations?
A2: The most critical factors are pH and temperature .
-
pH: The stability of the oxybate form is significantly enhanced at alkaline pH (pH > 7). Under acidic conditions (pH < 4), the equilibrium shifts towards the formation of GBL. The rate of interconversion is slowest in the neutral pH range (around pH 4-7).[1][2]
-
Temperature: Higher temperatures accelerate the rate of conversion to GBL.[2][3] For optimal stability, storage at controlled room temperature or under refrigerated conditions is recommended.
Q3: How can I prevent the degradation of this compound in my aqueous formulation?
A3: To minimize degradation, you should:
-
Maintain an alkaline pH: Formulating the solution at a pH above 7, and ideally between 7.0 and 9.0, will keep the equilibrium shifted towards the stable oxybate salt.[4]
-
Control storage temperature: Store the formulation at controlled room temperature (20-25°C or 68-77°F) or as recommended by stability studies.[2]
-
Use of preservatives: In some cases, preservatives like parabens have been used to inhibit microbial growth and potentially curb the degradation of sodium oxybate, a related compound.[5]
-
Inert atmosphere: To prevent the absorption of atmospheric carbon dioxide, which can lower the pH, consider preparing and storing the formulation under an inert atmosphere (e.g., nitrogen).
Q4: What analytical methods are suitable for monitoring the stability of this compound and detecting its degradation product?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying this compound (as the GHB anion) and its primary degradant, GBL.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for confirmation.[2]
Q5: Are there any specific considerations for formulations containing a mix of different oxybate salts (e.g., calcium, magnesium, potassium, sodium)?
A5: Yes, in mixed-salt formulations, it is important to consider the overall ionic strength and the potential for interactions between the different cations and any excipients. The pH of the final solution remains a critical parameter for the stability of the oxybate moiety.[4] Analytical methods should be capable of quantifying the active moiety in the presence of multiple cations.
Data Presentation
Table 1: Influence of pH on the Equilibrium Between GHB and GBL in Aqueous Solutions
This table summarizes the general relationship between pH and the interconversion of gamma-hydroxybutyrate (GHB) and gamma-butyrolactone (GBL) at ambient temperature, based on available literature.
| pH of Solution | Predominant Species at Equilibrium | Approximate Time to Reach Equilibrium |
| < 4 (Acidic) | GBL | Days to Weeks[1][2] |
| 4 - 7 (Neutral) | Mixture of GHB and GBL (slow conversion) | Months[1][2] |
| > 7 (Alkaline) | GHB (Oxybate salt) | Minutes to Hours[1][2] |
Note: This is a generalized representation. The exact equilibrium and rates will depend on specific buffer systems, ionic strength, and temperature.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and GBL
This protocol provides a general framework for the analysis of this compound and its degradation product, GBL. Method validation and optimization are required for specific formulations.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted to be compatible with the column) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for a good separation of GBL and GHB.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV detection at a low wavelength, typically around 205-215 nm, where both GHB and GBL have some absorbance.
-
-
Standard and Sample Preparation:
-
Standard Preparation: Prepare stock solutions of GHB (from a reference standard) and GBL in the mobile phase or a suitable diluent. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Dilute the this compound formulation with the mobile phase or diluent to a concentration that falls within the calibration range.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standards and the sample solutions.
-
Identify the peaks for GBL and GHB based on their retention times compared to the standards.
-
Quantify the amounts of GBL and GHB in the samples using the calibration curve generated from the standards.
-
-
Forced Degradation Study (for method validation):
-
To demonstrate that the method is stability-indicating, perform forced degradation studies on a sample of the this compound formulation.
-
Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 N HCl) and heat.
-
Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 N NaOH) and heat.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Degradation: Expose the sample to elevated temperatures.
-
Analyze the stressed samples by HPLC to ensure that the degradation products are resolved from the parent peak and from each other.
-
Mandatory Visualizations
Caption: Degradation pathway of this compound in an aqueous solution.
Caption: Experimental workflow for HPLC analysis of this compound.
References
- 1. swgdrug.org [swgdrug.org]
- 2. The chemical interconversion of GHB and GBL: forensic issues and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. swgdrug.org [swgdrug.org]
- 5. WO2014096984A1 - Stable pharmaceutical composition of sodium oxybate - Google Patents [patents.google.com]
improving the yield and purity of magnesium oxybate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of magnesium oxybate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: this compound is typically synthesized via two main routes:
-
From gamma-butyrolactone (B3396035) (GBL): This is a common industrial method where GBL is hydrolyzed by a magnesium base, such as magnesium hydroxide (B78521) (Mg(OH)₂), in an aqueous solution.[1][2] The reaction involves the opening of the lactone ring to form the magnesium salt of gamma-hydroxybutyric acid (GHB).
-
From gamma-hydroxybutyric acid (GHB): In this laboratory-scale approach, GHB is neutralized with a magnesium source like magnesium hydroxide or magnesium carbonate in a suitable solvent, typically water.[1]
Q2: What are the common impurities encountered in this compound synthesis?
A2: Common impurities can include unreacted starting materials such as GBL or GHB, residual magnesium hydroxide, and potential degradation products.[1] If the reaction is not carried out under controlled conditions, side reactions could potentially lead to the formation of other organic species.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and identifying any organic impurities.[1] To determine the magnesium content and check for other inorganic impurities, techniques like Inductively Coupled Plasma (ICP) spectroscopy can be employed.
Q4: How can I improve the filtration of magnesium hydroxide in the reaction mixture?
A4: Magnesium hydroxide has low solubility in water, which can make the reaction sluggish and filtration difficult. Using a fine powder of magnesium hydroxide can increase the surface area for the reaction. Ensuring vigorous stirring throughout the reaction can also help maintain a homogenous suspension.
Q5: Can other magnesium salts be used for the synthesis?
A5: While magnesium hydroxide and magnesium carbonate are commonly used, other magnesium bases could potentially be employed. However, it is important to consider the reactivity and the potential for introducing counter-ion impurities into the final product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to the low solubility of magnesium hydroxide. | - Increase reaction time to allow for complete conversion. - Gently heat the reaction mixture to increase the reaction rate, monitoring for any potential degradation. - Use a micronized form of magnesium hydroxide to increase its reactivity. |
| Product loss during workup and crystallization. | - Ensure the filtrate is sufficiently concentrated before cooling to induce crystallization. - Use a suitable anti-solvent, such as acetone (B3395972), to precipitate the product from the aqueous solution.[2] | |
| Low Purity | Presence of unreacted GBL or GHB. | - Ensure the stoichiometry of the reactants is correct. A slight excess of the magnesium base can help drive the reaction to completion. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to ensure all starting material is consumed. |
| Residual magnesium hydroxide in the final product. | - Filter the reaction mixture while hot to remove any unreacted magnesium hydroxide before crystallization. | |
| Slow Reaction Rate | The reaction with magnesium hydroxide can be slow, especially as the base is consumed.[3] | - Increase the reaction temperature moderately. - Ensure efficient stirring to maximize the contact between reactants. |
| Product is a Hydrate (B1144303) | This compound can form hydrates, which may affect the final product's physical properties. | - Be aware that the final product is likely a hydrated form, as indicated by elemental analysis and FT-IR spectroscopy.[2][4] Drying conditions should be controlled to obtain a consistent hydrate form. |
Experimental Protocols
Synthesis of this compound from Gamma-Butyrolactone (GBL)
This protocol is based on a literature procedure with a reported yield of 91% for the trihydrate form.[2]
Materials:
-
Gamma-Butyrolactone (GBL)
-
Magnesium Hydroxide (Mg(OH)₂)
-
Deionized Water
-
Acetone
Procedure:
-
Suspend magnesium hydroxide (0.25 moles) in deionized water.
-
To this suspension, add gamma-butyrolactone (0.26 moles) in small portions with vigorous stirring.
-
Heat the mixture and reflux for 2-4 hours. The mixture should become a clear or slightly hazy solution.
-
Filter the hot solution through a Büchner funnel to remove any unreacted magnesium hydroxide.
-
Allow the filtrate to cool to room temperature.
-
To the filtrate, add acetone (20 mL) and allow it to stand for 10 minutes to induce precipitation.
-
Decant the solvent. Add another portion of acetone (20 mL), swirl, and decant again. Repeat this washing step one more time.
-
Dry the resulting white solid at room temperature for 48 hours to yield this compound trihydrate.
Data Presentation
Table 1: Example Yield Data for this compound Synthesis
| Starting Material | Magnesium Source | Solvent | Reaction Time (hours) | Yield (%) | Reference |
| Gamma-Butyrolactone | Magnesium Hydroxide | Water/Ethanol | 2 | 91 | [2] |
| Gamma-Hydroxybutyric Acid | Magnesium Hydroxide | Water | Not Specified | Not Specified | [1] |
| Gamma-Butyrolactone | Magnesium Hydroxide | Water | 5.25 | Not Specified | [3] |
Visualizations
Logical Workflow for this compound Synthesis and Purification
Caption: A logical workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram for Low Yield in this compound Synthesis
Caption: A troubleshooting diagram for addressing low yield in this compound synthesis.
References
addressing the slow reaction kinetics of magnesium hydroxide in synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the synthesis of magnesium hydroxide (B78521), with a focus on addressing its characteristically slow reaction kinetics.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of magnesium hydroxide, offering potential causes and solutions to accelerate reaction kinetics and improve product quality.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Precipitation | Low Reaction Temperature: Lower temperatures decrease the rate of nucleation and crystal growth.[1][2] | Increase the reaction temperature. Optimal temperatures are often cited between 40°C and 80°C.[3][4] |
| Inadequate pH: The pH of the reaction mixture is critical for the precipitation of Mg(OH)₂. Precipitation typically begins around pH 10-11.[5] | Ensure the pH of the solution is sufficiently high by using an appropriate amount of alkaline solution (e.g., NaOH, KOH, or ammonia). Monitor the pH throughout the reaction. | |
| Low Reactant Concentration: Insufficient concentration of magnesium salts or the precipitating agent can lead to a slow reaction rate. | Increase the concentration of the magnesium salt solution (e.g., MgCl₂, MgSO₄) or the alkaline solution. However, be aware that very high concentrations can lead to rapid nucleation and smaller particles.[4] | |
| Poor Mixing: Inefficient mixing can result in localized areas of low supersaturation, slowing down the overall reaction.[6][7] | Increase the stirring speed to ensure uniform mixing of reactants. Optimal stirring speeds can range from 300 to 1500 rpm, with a common recommendation around 900 rpm.[3] | |
| Formation of Fine or Gelatinous Precipitate | High Supersaturation: Rapid addition of a highly concentrated alkaline solution can lead to a very high level of supersaturation, favoring rapid nucleation over crystal growth, resulting in very small particles.[1] | Employ a double-feed or semi-batch configuration where reactants are added slowly and simultaneously to control the supersaturation level.[6][8] |
| Inappropriate Precipitating Agent: The choice of base can influence particle characteristics. Sodium hydroxide, for instance, can lead to very fast nucleation.[9] | Consider using a weaker base like ammonia (B1221849) water, which has a lower dissociation constant and can result in lower supersaturation.[9] | |
| Product Agglomeration | High Particle Surface Energy: Nanoparticles have a high surface energy and a natural tendency to agglomerate to reduce this energy. | The use of additives or surfactants can help to prevent agglomeration by modifying the surface of the particles.[10] Additionally, controlling the pH and temperature can influence particle morphology and reduce agglomeration.[1] |
| Extended Reaction Time at High Temperature: While higher temperatures can increase reaction rate, prolonged exposure can sometimes lead to intergrowth of particles.[1] | Optimize the reaction time in conjunction with the temperature to achieve the desired particle size without excessive agglomeration. |
Frequently Asked Questions (FAQs)
1. What is the most common method for synthesizing magnesium hydroxide in a laboratory setting?
The most frequently used method is the precipitation method. This involves adding an alkaline solution (like sodium hydroxide, potassium hydroxide, or ammonia) to a solution of a magnesium salt (such as magnesium chloride, magnesium sulfate, or magnesium nitrate) to precipitate magnesium hydroxide.[10] This method is favored for its simplicity and the use of readily available and inexpensive raw materials.[11]
2. How can I control the particle size and morphology of the synthesized magnesium hydroxide?
The particle size and morphology can be controlled by carefully adjusting several synthesis parameters:
-
Reaction Temperature: Lower temperatures tend to favor the formation of smaller, platelet-shaped particles, while higher temperatures can lead to different morphologies like "sand rose" structures due to enhanced crystal growth.[1]
-
Reactant Concentration: The concentration of both the magnesium salt and the alkaline solution affects the level of supersaturation. Lower concentrations generally favor crystal growth and larger particles, while higher concentrations can lead to rapid nucleation and smaller particles.[4]
-
Stirring Speed: The stirring speed influences the mixing of reactants and can affect both nucleation and agglomeration. An optimal stirring speed, often around 900 rpm, can help achieve smaller particle sizes.[3]
-
Addition Method: A double-feed or semi-batch method, where the reactants are added slowly and simultaneously, allows for better control over supersaturation and can lead to the formation of more uniform and larger hexagonal platelets.[6][8]
-
Additives: The use of additives, such as surfactants or polymers, can influence the crystal growth and prevent agglomeration, thereby controlling the final particle size and morphology.[12]
3. What is the role of pH in the synthesis of magnesium hydroxide?
The pH of the reaction medium is a critical factor that determines the initiation and completion of the precipitation process. The precipitation of magnesium hydroxide typically begins when the pH of the solution reaches approximately 10 to 11.[5] Maintaining a sufficiently high pH is necessary to ensure the complete precipitation of magnesium ions from the solution.
4. Can impurities in the reactants affect the synthesis process?
Yes, impurities can significantly impact the synthesis. For instance, impurities present in seawater or brine, when used as a magnesium source, can co-precipitate with the magnesium hydroxide, affecting its purity.[13] Some impurities can also influence the nucleation and growth rates, potentially leading to a higher nucleation rate and the formation of smaller particles.[14]
5. How can I improve the filtration and washing of the magnesium hydroxide precipitate?
The difficulty in filtering and washing magnesium hydroxide is often due to the formation of very fine particles or a gelatinous precipitate. To improve this:
-
Increase Particle Size: By optimizing the synthesis conditions (e.g., controlling supersaturation, using appropriate temperatures and stirring speeds) to obtain larger particles, the filtration process can be significantly improved.[14]
-
Washing: Washing the precipitate multiple times with deionized water is crucial to remove soluble impurities. The purity of the product increases significantly with the number of washing cycles.[14]
Quantitative Data Summary
The following tables summarize the quantitative effects of key experimental parameters on the synthesis of magnesium hydroxide.
Table 1: Effect of Stirring Speed on Particle Size
| Stirring Speed (rpm) | Average Particle Size | Reference |
| 300 | Larger | [3] |
| 600 | Intermediate | [3] |
| 900 | Smallest | [3] |
| 1200 | Larger | [3] |
| 1500 | Larger | [3] |
Table 2: Effect of NaOH Concentration on Particle Size
| NaOH Concentration (mol/L) | Average Particle Size (µm) | Reference |
| 8.00 | Smaller | [4] |
| 4.00 | 27.96 | [4] |
| 3.00 | Larger | [4] |
Table 3: Effect of Residence Time on Particle Size
| Residence Time (min) | Effect on Particle Size | Reference |
| Increasing | Initially increases, then may decrease with vigorous agitation | [14] |
Experimental Protocols
Protocol 1: Precipitation of Magnesium Hydroxide Nanoparticles
This protocol describes a standard laboratory procedure for the synthesis of magnesium hydroxide via the precipitation method.
Materials:
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Beakers
-
Magnetic stirrer with hotplate
-
pH meter
-
Centrifuge and centrifuge tubes
-
Drying oven
Procedure:
-
Prepare a 0.75 M solution of magnesium chloride by dissolving the appropriate amount of MgCl₂·6H₂O in deionized water.
-
Prepare a 1.5 M solution of sodium hydroxide by dissolving NaOH pellets in deionized water.
-
Place the magnesium chloride solution in a beaker on a magnetic stirrer with a hotplate and begin stirring at a controlled speed (e.g., 900 rpm).
-
Heat the magnesium chloride solution to the desired reaction temperature (e.g., 40°C).[3]
-
Slowly add the sodium hydroxide solution dropwise to the magnesium chloride solution while continuously stirring and monitoring the pH.
-
Continue the reaction for a set period (e.g., 1 hour) after all the NaOH solution has been added.[3]
-
Allow the resulting suspension to age for a specified time (e.g., 24 hours) at room temperature.[1]
-
Separate the magnesium hydroxide precipitate by centrifugation.
-
Wash the precipitate by re-dispersing it in deionized water and centrifuging again. Repeat this washing step at least twice to remove impurities.[1][14]
-
Dry the final product in an oven at a suitable temperature (e.g., 60°C) overnight.[1]
Visualizations
Caption: Experimental workflow for magnesium hydroxide synthesis.
Caption: Troubleshooting slow reaction kinetics.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Preparation Conditions of Nanometer Magnesium Hydroxide [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational Modeling of Magnesium Hydroxide Precipitation and Kinetics Parameters Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Operating Conditions in the Precipitation of Magnesium Hydroxide Hexagonal Platelets Using NaOH Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PL238097B1 - Method for precipitation of magnesium hydroxide - Google Patents [patents.google.com]
- 10. meixi-mgo.com [meixi-mgo.com]
- 11. meixi-mgo.com [meixi-mgo.com]
- 12. tibetmag.com [tibetmag.com]
- 13. garrisonminerals.com [garrisonminerals.com]
- 14. journal.hep.com.cn [journal.hep.com.cn]
Technical Support Center: Managing Abrasiveness of Magnesium-Based Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with abrasive magnesium-based precursors in manufacturing.
Frequently Asked Questions (FAQs)
Q1: Which magnesium-based precursors are considered abrasive and why?
A1: Magnesium oxide is a primary example of an abrasive magnesium-based precursor. Its abrasiveness stems from its hardness and particle morphology. With a Mohs hardness of approximately 5.5, it is harder than many other pharmaceutical excipients and can be as hard as some lower-chromium steels used in tooling. The shape and size of the magnesium oxide particles also contribute to their abrasive nature, with sharper, irregularly shaped particles causing more wear.
In contrast, magnesium stearate (B1226849) is widely used as a lubricant in pharmaceutical manufacturing to reduce friction and prevent material from sticking to equipment. While not abrasive in the same way as magnesium oxide, improper use or excessive amounts can lead to other manufacturing issues.
Q2: What are the common manufacturing problems associated with abrasive magnesium-based precursors?
A2: The most common issues include:
-
Excessive Tooling Wear: Abrasive materials like magnesium oxide can cause rapid wear on punch faces and dies, leading to dimensional changes in tablets and loss of detail in embossing.
-
Sticking and Picking: This occurs when formulation particles adhere to the punch cup (sticking) or get trapped in embossed logos or lettering (picking). This can be exacerbated by the surface roughness created by abrasive wear.
-
Poor Powder Flow: Some magnesium compounds can have poor flow properties, leading to inconsistent die filling and variations in tablet weight and content uniformity.
-
High Ejection Forces: Increased friction between the tablet and the die wall can lead to high ejection forces, potentially causing tablet defects like capping and lamination.
Q3: How can I mitigate tooling wear when working with abrasive magnesium compounds?
A3: Several strategies can be employed:
-
Select Wear-Resistant Tooling: Utilize high-quality tool steels with high chromium content, such as D2, M340, or 440C, which offer greater resistance to abrasive wear. For extremely abrasive formulations, powder metallurgy steels or even tungsten carbide die inserts can be considered.
-
Apply Protective Coatings: Applying specialized coatings to punch tips can significantly extend their service life.
-
Optimize Tablet Design: Designing tablets with minimal embossing and shallower cup depths can reduce the stress on tooling and minimize wear.
-
Control Compression Force: Using the minimum compression force necessary to achieve the desired tablet hardness can reduce the rate of abrasive wear.
Troubleshooting Guides
Issue 1: Excessive Tooling Wear
This guide provides a systematic approach to diagnosing and resolving premature wear of punches and dies when processing magnesium-based precursors.
Symptoms:
-
Loss of sharp edges on punch tips ("J-hook" formation).
-
Degradation of embossing on tablets.
-
Increased tablet flashing (material extruding between the punch and die).
-
Changes in tablet thickness and hardness over a production run.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for excessive tooling wear.
Issue 2: Sticking and Picking
This guide addresses the common problem of formulation adhering to tooling surfaces, a frequent issue with magnesium-based precursors.
Symptoms:
-
Material adhering to the punch face, resulting in dull or rough tablet surfaces.
-
Small particles of the formulation being "picked" out of the tablet surface, especially in embossed areas.
-
Defective tablets with missing letters or logos.
Troubleshooting Steps:
-
Evaluate Lubrication:
-
Concentration: Magnesium stearate is typically used at concentrations between 0.25% and 5.0% w/w. Insufficient lubrication is a primary cause of sticking. Conversely, over-lubrication can decrease tablet hardness.
-
Blending Time: Over-blending with magnesium stearate can form a hydrophobic film around the granules, leading to poor tablet compaction and potential sticking.
-
-
Check for Moisture: Excessive moisture in the formulation or high humidity in the manufacturing suite can significantly increase the tendency for sticking and picking.
-
Inspect Tooling Surface: Scratches or a rough finish on the punch faces can create sites for material to adhere. Polishing the tooling can often resolve this.
-
Optimize Compression Parameters: Insufficient compression force can result in a weak tablet core that is more prone to sticking. Increasing the compression force or dwell time can help create a more robust tablet that ejects cleanly.
-
Modify Tablet Design: For persistent picking issues, consider modifying the tablet design. Increasing the angle of embossed letters and numbers (e.g., from 70° to 90°) can significantly reduce picking.
Data Presentation
Table 1: Hardness of Selected Pharmaceutical Materials
| Material | Mohs Hardness | Notes |
| Magnesium Oxide | ~5.5 | Considered a relatively soft abrasive, but harder than many other excipients. |
| Aluminum Oxide | ~9.0 | A common hard abrasive, for comparison. |
| Silicon Carbide | ~9.0-9.5 | Another common hard abrasive, for comparison. |
| Talc | ~1.0 | A very soft material, often used as a glidant. |
| Steel (Low-Chromium) | ~4.0-5.0 | Some magnesium oxide formulations can be as hard as the tooling steel. |
Table 2: Effect of Magnesium Stearate Concentration on Tablet Properties
| Mg Stearate Conc. (% w/w) | Tablet Hardness | Ejection Force | Disintegration Time |
| Low (~0.25%) | Higher | May be higher | Shorter |
| Moderate (~1.0%) | Optimal | Lower | Moderate |
| High (>2.0%) | Lower | Lowest | Longer |
Note: These are general trends; actual results will vary depending on the specific formulation and processing conditions.
Experimental Protocols
Protocol 1: Assessing Abrasiveness of a Powder Formulation
This protocol outlines a method for evaluating the abrasive wear caused by a powder formulation on a standardized material, adapted from ASTM G65 (Standard Test Method for Measuring Abrasion Using the Dry Sand/Rubber Wheel Apparatus).
Objective: To quantify the abrasive character of a magnesium-based precursor or a full formulation.
Materials & Equipment:
-
Dry Sand/Rubber Wheel Abrasion Tester
-
Test block of a standard tooling steel (e.g., D2 steel)
-
Analytical balance (accurate to 0.1 mg)
-
The powder formulation to be tested
-
Abrasive flow control system
Procedure:
-
Clean the steel test block with a suitable solvent and record its initial weight.
-
Mount the test block in the abrasion tester.
-
Load the powder formulation into the delivery hopper.
-
Set the rotational speed of the rubber wheel and the load to be applied.
-
Begin the test, allowing the powder to be introduced between the rotating wheel and the test block at a controlled rate for a set number of revolutions.
-
After the test is complete, carefully remove the test block, clean off any residual powder, and re-weigh it.
-
The mass loss of the test block is a direct measure of the abrasiveness of the powder.
-
Calculate the volume loss using the density of the test block material for a more standardized result.
Protocol 2: Measuring Punch and Die Wear
This protocol describes a method for quantifying wear on tablet compression tooling during a production run.
Objective: To monitor the rate of wear on punches and dies when compressing an abrasive formulation.
Materials & Equipment:
-
Tablet press
-
Set of new, inspected punches and dies
-
Optical comparator or a specialized tooling condition monitor
-
Micrometer
-
The abrasive formulation
Procedure:
-
Initial Inspection: Before starting the compression run, thoroughly inspect and measure critical dimensions of the new punches and dies. This includes:
-
Working Length: The most critical dimension for tablet weight and hardness consistency.
-
Punch Tip Dimensions: Measure the tip diameter and check for any imperfections.
-
Die Bore: Measure the inner diameter of the die.
-
Cup Profile: Use an optical comparator to capture the initial profile of the punch cup.
-
-
Compression Run: Begin the tablet compression run under standard operating conditions.
-
Periodic Inspection: At set intervals (e.g., after every 50,000 tablets), stop the press and carefully remove a sample set of punches and dies.
-
Re-measurement: Re-measure all the critical dimensions recorded in Step 1. Pay close attention to:
-
Changes in the punch tip edge (looking for "J-hook" formation).
-
Any increase in the die bore diameter, which indicates wear.
-
Changes to the punch cup profile using the optical comparator.
-
-
Data Analysis: Plot the change in dimensions against the number of tablets produced. This will provide a quantitative measure of the wear rate for that specific formulation and tooling combination.
Visualizations
Logical Diagram for Tooling Selection
overcoming challenges in the analytical quantification of magnesium oxybate
Welcome to the technical support center for the analytical quantification of magnesium oxybate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental analysis of this compound, particularly in mixed-cation formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analytical quantification of this compound?
The primary challenges in quantifying the active moiety, gamma-hydroxybutyrate (GHB), from this compound formulations include:
-
Endogenous Presence: GHB is naturally present in the body, which can complicate the determination of exogenous intake. Establishing a reliable baseline and a lower limit of quantification (LLOQ) is crucial.[1]
-
Sample Stability: GHB concentrations can change in vitro after sample collection. Proper sample handling and storage are critical to prevent post-sampling formation or degradation of GHB.[1]
-
Matrix Effects: Biological matrices are complex and can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS methods.[2][3]
-
Cationic Interferences: this compound is often part of a mixed-cation formulation (e.g., with calcium, potassium, and sodium salts). These cations can potentially interfere with the analysis, for example, by forming various adducts with the oxybate molecule during ionization.
-
Chromatographic Resolution: Separating GHB from isomeric compounds is necessary for accurate quantification.[1]
Q2: How should I collect and store blood samples for this compound analysis to ensure analyte stability?
To ensure the stability of oxybate (GHB) in blood samples:
-
Anticoagulant: Use of fluoride/oxalate (FX) preserved tubes is recommended as it has been shown to minimize in vitro GHB production compared to fluoride/citrate preservatives.[1]
-
Storage Temperature: For short-term storage (up to 28 days), refrigeration at 4°C is acceptable, although minimal increases in GHB concentration may be observed.[1] For long-term stability, samples should be stored frozen at -20°C, where no significant change in concentration is expected.[1]
Q3: Can the cations in a mixed-cation formulation (e.g., Xywav®) interfere with the LC-MS/MS analysis of oxybate?
Yes, the presence of multiple cations (Mg²⁺, Ca²⁺, K⁺, Na⁺) can potentially interfere with the LC-MS/MS analysis of oxybate. These cations can form adducts with the oxybate molecule (e.g., [M+Na]⁺, [M+K]⁺) during electrospray ionization (ESI). This can lead to:
-
Signal Splitting: The analyte signal may be distributed among several adduct forms, potentially reducing the signal intensity of the target ion and affecting sensitivity.
-
Inaccurate Quantification: If the formation of different adducts is not consistent between samples and standards, it can lead to inaccuracies in quantification.
To mitigate these effects, it is important to optimize the mobile phase and MS source conditions to promote the formation of a single, stable ion (e.g., the deprotonated molecule [M-H]⁻ in negative ion mode).
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Analyte Signal / Poor Sensitivity | Ion suppression from matrix components. | - Optimize sample preparation to remove interfering substances (e.g., use solid-phase extraction).- Adjust chromatographic conditions to separate the analyte from co-eluting matrix components.[2]- Use a deuterated internal standard (e.g., GHB-d6) to compensate for matrix effects.[4] |
| Inefficient ionization of oxybate. | - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Analyze in negative ion mode to detect the deprotonated molecule [M-H]⁻, which is often more stable and less prone to adduct formation for acidic molecules. | |
| High Signal Variability Between Replicates | Inconsistent adduct formation (e.g., [M+Na]⁺, [M+K]⁺). | - Use high-purity mobile phase additives (e.g., ammonium (B1175870) formate (B1220265) or acetate) to promote the formation of a consistent adduct or the protonated/deprotonated molecule.- Scrutinize the mass spectrum for the presence of multiple adducts and adjust MS parameters to focus on the most stable and abundant ion. |
| Sample instability. | - Ensure consistent sample handling and storage procedures for all samples and standards. Review the FAQ on sample collection and storage.[1] | |
| Peak Tailing or Poor Peak Shape | Secondary interactions with the analytical column. | - Optimize the mobile phase pH. For a reversed-phase column, a mobile phase with a pH well below the pKa of GHB (~4.7) will ensure it is in its neutral form and less likely to interact with residual silanols on the column.- Consider using a column with a different stationary phase (e.g., HILIC).[5] |
| Column contamination or degradation. | - Flush the column with a strong solvent.- If the problem persists, replace the column. | |
| Inaccurate Quantification | Matrix effects leading to ion suppression or enhancement. | - Evaluate matrix effects by comparing the response of the analyte in a standard solution to the response in a post-extraction spiked matrix sample.- Use matrix-matched calibrators for quantification.[6] |
| Endogenous GHB levels interfering with low-concentration samples. | - Determine the limit of detection (LOD) and limit of quantification (LOQ) of the method and establish a cut-off value to differentiate between endogenous and exogenous GHB if necessary.[1] |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of oxybate (GHB) in biological matrices using LC-MS/MS.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Calibration Range (µg/mL) | LLOQ (µg/mL) |
| GHB | Whole Blood | 1.0 - 100 | 1.0 |
| GHB | Whole Blood | 0.005 - 1.0 | 0.005 |
| GHB | Urine | 0.010 - 1.0 | 0.010 |
| GHB | Oral Fluid | 0.010 - 1.0 | 0.010 |
Data adapted from references[1][4].
Table 2: Precision and Accuracy
| Matrix | Concentration (µg/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%Bias) |
| Whole Blood | Low QC | < 15% | < 15% | ± 15% |
| Mid QC | < 15% | < 15% | ± 15% | |
| High QC | < 15% | < 15% | ± 15% |
General acceptance criteria for bioanalytical method validation.
Table 3: Recovery
| Analyte | Matrix | Extraction Method | Mean Recovery (%) |
| GHB | Whole Blood | Protein Precipitation & SPE | ≥ 90% |
Data adapted from reference[1].
Experimental Protocols
General LC-MS/MS Method for Oxybate Quantification in Whole Blood
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and application.
1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)
-
To 500 µL of whole blood sample, calibrator, or QC, add an appropriate amount of deuterated internal standard (GHB-d6).
-
Add 1.5 mL of chilled (~0 °C) 90:10 acetonitrile/methanol while vortexing to precipitate proteins.[5]
-
Centrifuge the samples at 6000 rpm for 5 minutes.[5]
-
Load the supernatant onto a conditioned and equilibrated solid-phase extraction (SPE) cartridge (e.g., a polymeric strong cation exchange sorbent).
-
Wash the SPE cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent.
-
The eluate may be injected directly or evaporated and reconstituted in the mobile phase.[5]
2. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column or a HILIC column can be used. For example, a Luna® 3 µm HILIC 150 x 2.0 mm column.[5]
-
Mobile Phase: A gradient elution with mobile phase A (e.g., aqueous buffer like ammonium formate) and mobile phase B (e.g., acetonitrile). The specific gradient will depend on the column and analyte.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in negative mode is often preferred for acidic molecules like GHB.
-
MRM Transitions: Monitor the precursor to product ion transitions for both GHB and the internal standard (GHB-d6).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| GHB | 103.0 | 58.0 |
| GHB-d6 | 109.0 | 62.0 |
Note: These are example transitions and should be optimized on your instrument.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. Determination of endogenous GHB in ante-mortem whole blood, urine, and oral fluid by LC-MS/MS: The effect of different additives and storage conditions on the stability of GHB in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. nebiolab.com [nebiolab.com]
- 4. Simultaneous determination of γ-Hydroxybutyrate (GHB) and its analogues (GBL, 1.4-BD, GVL) in whole blood and urine by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phenomenex.com [phenomenex.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Mobile Phase for Magnesium Oxybate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for better peak resolution of magnesium oxybate.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, focusing on mobile phase optimization.
Question: Why is my this compound peak broad and poorly resolved?
Answer:
Poor peak resolution for this compound, a polar compound, is a common challenge in reversed-phase HPLC. Several factors related to the mobile phase could be the cause.
-
Inadequate Retention: this compound may have limited retention on traditional C18 columns, causing it to elute near the void volume where resolution is poor.[1]
-
Suboptimal Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of this compound.[2] If the pH is not controlled, the analyte may exist in both ionized and non-ionized forms, leading to peak broadening.
-
Insufficient Buffering: An inadequately buffered mobile phase can lead to pH shifts on the column, causing inconsistent retention times and poor peak shape.
-
Inappropriate Organic Modifier: The choice and concentration of the organic solvent in the mobile phase affect the retention and selectivity of the separation.[3][4]
To address this, consider the following solutions:
| Problem Area | Potential Solution | Rationale |
| Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units below the pKa of gamma-hydroxybutyric acid (approximately 4.7). | Suppressing the ionization of the analyte increases its hydrophobicity and retention on a reversed-phase column, leading to sharper peaks. |
| Buffer Selection | Use a buffer with a pKa close to the desired mobile phase pH. Common choices include phosphate (B84403) or acetate (B1210297) buffers. | A suitable buffer will resist pH changes during the analysis, ensuring reproducible retention and improved peak symmetry.[4] |
| Organic Modifier | Vary the organic solvent (e.g., acetonitrile (B52724) vs. methanol) and its concentration. | Different organic solvents can alter the selectivity of the separation.[4] Decreasing the organic solvent concentration generally increases retention in reversed-phase HPLC.[3] |
| Alternative Chromatography | Consider Hydrophilic Interaction Liquid Chromatography (HILIC). | HILIC is well-suited for highly polar compounds like this compound, providing better retention and peak shape.[1] |
Question: My this compound peak is tailing. What are the likely causes and solutions?
Answer:
Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase. For an acidic compound like this compound, this can be particularly prevalent.
-
Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.
-
Column Contamination: Accumulation of contaminants on the column can lead to active sites that cause peak tailing.
-
Mobile Phase pH near pKa: If the mobile phase pH is too close to the analyte's pKa, it can result in mixed ionization states and lead to tailing.
Here are some troubleshooting steps:
| Potential Cause | Recommended Action |
| Silanol Interactions | Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations or use a base-deactivated column. |
| Column Contamination | Flush the column with a strong solvent or replace the guard column. |
| Mobile Phase pH | Ensure the mobile phase pH is appropriately buffered and at least 2 pH units away from the analyte's pKa. |
Question: I'm observing peak fronting for my this compound standard. What does this indicate?
Answer:
Peak fronting is less common than tailing but can occur under specific circumstances.
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak fronting.[5]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.[6]
To resolve peak fronting:
| Potential Cause | Recommended Action |
| Sample Overload | Dilute the sample or reduce the injection volume.[5][6] |
| Solvent Incompatibility | Dissolve the sample in the mobile phase or a weaker solvent.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis on a C18 column?
A1: A good starting point for reversed-phase HPLC analysis of this compound on a C18 column would be an isocratic mobile phase consisting of a mixture of an acidic aqueous buffer and an organic modifier. For example, a mixture of 20 mM potassium phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile in a 95:5 (v/v) ratio. The low pH ensures that the oxybate is in its non-ionized form, promoting retention.[4]
Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?
A2: Acetonitrile and methanol (B129727) have different polarities and elution strengths, which can impact selectivity.[4] Acetonitrile is generally a stronger solvent in reversed-phase HPLC and can provide sharper peaks due to its lower viscosity.[7] Methanol, being a protic solvent, can offer different selectivity through hydrogen bonding interactions. It is recommended to screen both solvents during method development to determine which provides the best resolution for this compound from any impurities.
Q3: Is gradient elution necessary for this compound analysis?
A3: For analyzing the main component, an isocratic method is often sufficient and more robust.[8] However, if you are analyzing this compound in the presence of impurities with a wide range of polarities, a gradient elution may be necessary to achieve adequate resolution for all components within a reasonable analysis time.[8]
Q4: What are the best practices for preparing the mobile phase?
A4: To ensure reproducible results and prolong column life, follow these best practices:
-
Use HPLC-grade solvents and reagents.[9]
-
Filter the mobile phase through a 0.22 µm or 0.45 µm filter to remove particulates.[9]
-
Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the pump and detector.[9]
-
Prepare fresh aqueous buffer solutions daily to prevent microbial growth.[7]
Experimental Protocols
Protocol: Screening of Mobile Phase for Optimal this compound Peak Resolution
This protocol outlines a systematic approach to screen for the optimal mobile phase composition for the analysis of this compound using reversed-phase HPLC.
1. Objective: To determine the mobile phase conditions (pH, buffer concentration, and organic modifier) that provide the best peak shape and resolution for this compound.
2. Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Potassium phosphate monobasic
-
Phosphoric acid
3. Standard Preparation: a. Prepare a stock solution of this compound at 1 mg/mL in water. b. Dilute the stock solution to a working concentration of 100 µg/mL with the initial mobile phase.
4. Mobile Phase Preparation: a. Buffer A (pH 2.5): Dissolve potassium phosphate monobasic in water to a concentration of 20 mM. Adjust the pH to 2.5 with phosphoric acid. b. Buffer B (pH 3.5): Dissolve potassium phosphate monobasic in water to a concentration of 20 mM. Adjust the pH to 3.5 with phosphoric acid. c. Filter all buffers and organic solvents through a 0.45 µm filter. d. Degas all mobile phases before use.
5. Chromatographic Conditions (Screening):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or as appropriate for oxybate)
6. Screening Procedure: a. Equilibrate the column with the first mobile phase condition for at least 30 minutes. b. Inject the working standard solution and record the chromatogram. c. Repeat for each mobile phase composition listed in the table below. d. For each run, record the retention time, peak asymmetry (tailing factor), and theoretical plates.
Screening Conditions Table:
| Run | Aqueous Phase | Organic Modifier | Composition (Aqueous:Organic) |
| 1 | Buffer A (pH 2.5) | Acetonitrile | 95:5 |
| 2 | Buffer A (pH 2.5) | Acetonitrile | 90:10 |
| 3 | Buffer A (pH 2.5) | Methanol | 95:5 |
| 4 | Buffer A (pH 2.5) | Methanol | 90:10 |
| 5 | Buffer B (pH 3.5) | Acetonitrile | 95:5 |
| 6 | Buffer B (pH 3.5) | Acetonitrile | 90:10 |
| 7 | Buffer B (pH 3.5) | Methanol | 95:5 |
| 8 | Buffer B (pH 3.5) | Methanol | 90:10 |
7. Data Analysis: a. Compare the chromatograms from each run. b. The optimal condition will provide a symmetric peak (tailing factor close to 1.0), sufficient retention (k > 2), and a high number of theoretical plates.
Visualizations
References
- 1. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. welch-us.com [welch-us.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with magnesium salt formulations.
Frequently Asked Questions (FAQs)
Section 1: Gastrointestinal Adverse Effects of Magnesium Supplements
Q1: My magnesium salt formulation is causing gastrointestinal issues like diarrhea and stomach upset. What are the likely causes?
A1: Gastrointestinal side effects from magnesium supplements are common and often related to the type of magnesium salt used and its dosage. The primary causes include:
-
Osmotic Effect: Unabsorbed magnesium salts in the intestine and colon create an osmotic gradient, drawing water into the bowels and leading to diarrhea.[1][2]
-
Poor Solubility and Bioavailability: Inorganic magnesium salts like magnesium oxide have low solubility and are not easily absorbed, leading to higher concentrations of unabsorbed magnesium in the gastrointestinal tract.[3][4][5][6]
-
High Doses: Taking large, single doses of magnesium can overwhelm the absorptive capacity of the intestines.[7][8]
-
Empty Stomach: Ingesting magnesium supplements without food can increase the likelihood of gastric irritation.[7][8]
Q2: Which magnesium salts are less likely to cause gastrointestinal side effects?
A2: Organic magnesium salts are generally better tolerated due to their higher solubility and bioavailability.[3][4][5][6] Consider formulating with:
These forms are more readily absorbed, reducing the amount of unabsorbed magnesium in the gut.[1]
A3: To minimize gastrointestinal upset, consider the following strategies:
-
Start with a Low Dose: Begin with a dose of 100-200mg and gradually increase it as tolerated.[7][9]
-
Administer with Food: Taking magnesium supplements with meals can reduce gastric irritation.[7][8]
-
Ensure Adequate Hydration: Drinking plenty of water can help with absorption and reduce the risk of cramping or diarrhea.[7][9]
-
Divide the Daily Dosage: Splitting the total daily dose into 2-3 smaller doses throughout the day can minimize digestive distress.[7]
-
Use Controlled-Release Formulations: Formulations that release magnesium slowly over time can improve absorption and reduce side effects.[3]
Section 2: Formulation Challenges with Magnesium Stearate (B1226849) in Solid Dosage Forms
Q1: My tablets formulated with magnesium stearate are showing decreased hardness and increased friability. Why is this happening?
A1: Magnesium stearate, a common lubricant, can negatively impact tablet hardness due to its hydrophobic nature. It forms a film around the formulation particles, which can interfere with the inter-particle bonding necessary for strong tablet compaction.[11][12][13] Over-lubrication, resulting from either too high a concentration of magnesium stearate or prolonged mixing times, exacerbates this issue.[11][14][15]
Q2: I'm observing slower tablet disintegration and drug dissolution rates with my magnesium stearate formulation. What is the cause?
A2: The hydrophobic film created by magnesium stearate on the surface of granules can repel water.[11][16] This slows down the penetration of the dissolution medium into the tablet matrix, thereby delaying disintegration and the subsequent dissolution of the active pharmaceutical ingredient (API).[12][14][16] The extent of this delay can be influenced by the amount of magnesium stearate used and the blending time.[16]
Q3: What are some alternative lubricants to magnesium stearate, and what are their properties?
A3: Several alternatives to magnesium stearate are available, each with distinct properties that may be more suitable for specific formulations:
-
Sodium Stearyl Fumarate (SSF): A hydrophilic lubricant that is less likely to impede tablet dissolution and has a minimal impact on tablet hardness.[17][18][19]
-
Glyceryl Behenate: A lipid-based excipient with moderate lubrication properties and lower hydrophobicity compared to magnesium stearate, which can lead to improved dissolution rates.[17][18]
-
Stearic Acid: Can act as both a lubricant and a release agent.[18]
-
Calcium Stearate: Another metallic stearate that can be used when aiming to reduce magnesium content in the formulation.[18][20]
Q4: How can I optimize my formulation process when using magnesium stearate to avoid these issues?
A4: To mitigate the negative effects of magnesium stearate, consider the following process optimizations:
-
Concentration: Use the lowest effective concentration of magnesium stearate, typically between 0.25% and 1.0% by weight.[18][21]
-
Mixing Time: Add magnesium stearate during the final mixing step and keep the blending time short (typically 2-5 minutes) to prevent over-lubrication.[11]
-
External Lubrication: Consider an external lubrication system that applies a minimal amount of lubricant directly to the tablet press tooling, rather than blending it into the powder. This can improve tablet hardness and dissolution time.[22]
Troubleshooting Guides
Troubleshooting Poor Bioavailability of Magnesium Supplements
| Symptom | Potential Cause | Troubleshooting Steps |
| Low serum magnesium levels after administration | Poor Solubility of Magnesium Salt: Inorganic salts like magnesium oxide have low solubility.[3][6] | 1. Switch to an Organic Salt: Reformulate with a more soluble organic salt such as magnesium citrate (B86180) or glycinate.[4][5][6] 2. Improve Dissolution: Ensure the formulation is designed for rapid dissolution in the gastrointestinal tract.[4] |
| Inadequate Dissolution of Formulation: Excipients or manufacturing processes may be hindering the release of magnesium. | 1. Perform Dissolution Testing: Use a USP paddle method to assess the in vitro release rate.[3] 2. Optimize Excipients: Re-evaluate binders and other excipients to ensure they do not impede dissolution. | |
| Interaction with Other Formulation Components: Other ingredients may be interfering with magnesium absorption. | 1. Review Formulation Components: Check for potential interactions between magnesium and other active ingredients or excipients.[23] |
Troubleshooting Tablet Manufacturing Issues with Magnesium Stearate
| Symptom | Potential Cause | Troubleshooting Steps |
| Decreased Tablet Hardness | Over-lubrication: Excessive mixing time or high concentration of magnesium stearate.[11][13] | 1. Reduce Mixing Time: Limit the blending time after adding magnesium stearate to 2-5 minutes.[11] 2. Optimize Concentration: Decrease the magnesium stearate concentration to the lowest effective level (0.25% - 1.0%).[18] |
| Hydrophobic Film Formation: Magnesium stearate coats particles, weakening inter-particle bonds.[11] | 1. Consider Alternative Lubricants: Evaluate hydrophilic lubricants like sodium stearyl fumarate.[17][19] | |
| Slow Dissolution/Disintegration | Hydrophobicity of Magnesium Stearate: The lubricant film repels water, slowing down wetting.[14][16] | 1. Use a Hydrophilic Lubricant: Switch to a lubricant like sodium stearyl fumarate.[17] 2. Optimize Mixing: Reduce blending time to minimize the formation of a continuous hydrophobic film.[12] |
| High Lubricant Concentration: An excessive amount of magnesium stearate exacerbates its hydrophobic effects.[14] | 1. Lower Lubricant Level: Reduce the concentration of magnesium stearate in the formulation.[18] | |
| Sticking and Picking | Inadequate Lubrication: Insufficient lubricant concentration or poor distribution.[11] | 1. Ensure Uniform Mixing: Verify that the lubricant is evenly distributed throughout the powder blend. 2. Slightly Increase Lubricant Concentration: Cautiously increase the amount of magnesium stearate within the recommended range.[18] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of Magnesium Tablets
Objective: To determine the in vitro dissolution rate of magnesium from a tablet formulation, based on USP <711>.[24]
Materials and Apparatus:
-
USP-compliant dissolution apparatus (e.g., USP Apparatus 2, paddle method)
-
Dissolution vessels
-
Paddles
-
Water bath maintained at 37 ± 0.5 °C
-
Dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate (B84403) buffer pH 6.8)[3]
-
Magnesium tablets
-
Syringes and filters for sampling
-
Validated analytical method for magnesium quantification (e.g., ion chromatography, atomic absorption spectrometry)[25][26]
Procedure:
-
Prepare the dissolution medium and equilibrate it to 37 ± 0.5 °C in the dissolution vessels.
-
Set the paddle speed to the specified rate (e.g., 50 or 75 RPM).
-
Carefully place one magnesium tablet into each dissolution vessel.
-
Start the dissolution test and begin timing.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).[24]
-
Immediately filter the samples to stop the dissolution of any remaining solid particles.
-
Dilute the filtered samples as needed to fall within the calibration range of the analytical method.
-
Analyze the magnesium concentration in each sample using a validated analytical method.
-
Calculate the percentage of the labeled amount of magnesium dissolved at each time point and construct a dissolution profile.
Protocol 2: Evaluation of Lubricant Effect on Tablet Hardness
Objective: To assess the impact of different lubricants and mixing times on the hardness of tablets.
Materials and Apparatus:
-
Tablet press
-
Powder blender (e.g., V-blender)
-
Tablet hardness tester
-
Active Pharmaceutical Ingredient (API) and other excipients
-
Lubricants to be tested (e.g., magnesium stearate, sodium stearyl fumarate)
Procedure:
-
Prepare the base powder blend containing the API and all excipients except the lubricant.
-
Divide the base blend into several sub-batches.
-
For each lubricant to be tested: a. Add the lubricant at a specific concentration (e.g., 1.0% w/w) to a sub-batch. b. Blend for a defined period (e.g., 2 minutes). c. Compress a set of tablets using the tablet press under consistent compression force. d. Repeat steps a-c for different mixing times (e.g., 5, 10, and 15 minutes).
-
Measure the hardness of at least 10 tablets from each batch using the tablet hardness tester.
-
Calculate the average hardness and standard deviation for each batch.
-
Compare the results to evaluate the effect of lubricant type and mixing time on tablet hardness.
Visualizations
Caption: Strategies to mitigate gastrointestinal side effects of magnesium supplements.
Caption: Troubleshooting workflow for magnesium stearate-related tablet formulation issues.
References
- 1. naturopathicwellness.com.au [naturopathicwellness.com.au]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. alliedacademies.org [alliedacademies.org]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. unichemgreenhithe.co.nz [unichemgreenhithe.co.nz]
- 9. cymbiotika.com [cymbiotika.com]
- 10. greatlife.eu [greatlife.eu]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Challenges in Detecting Magnesium Stearate Distribution in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EFFECT OF MAGNESIUM STEARATE CONCENTRATION ON DISSOLUTION PROPERTIES OF RANITIDINE HYDROCHLORIDE COATED TABLETS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Impact of Magnesium Stearate Presence and Variability on Drug Apparent Solubility Based on Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alternatives to Magnesium Stearate: when to consider different lubricants in tablet production - www.pharmasources.com [pharmasources.com]
- 18. allanchem.com [allanchem.com]
- 19. Making sure you're not a bot! [bjpharm.org.uk]
- 20. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 21. buildapill.com [buildapill.com]
- 22. Eliminating magnesium stearate in tablets | PDF [slideshare.net]
- 23. Magnesium and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. Development and Validation of Simple Titrimetric Method for the Determination of Magnesium Content in Esomeprazole Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in magnesium oxybate in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in in vitro assays involving magnesium oxybate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cell viability assay (e.g., MTT, WST-1) shows inconsistent results or lower-than-expected viability after treatment with this compound. What could be the cause?
A1: Inconsistent results in cell viability assays can stem from several factors related to both the compound and the assay itself.
-
High Magnesium Concentration: Magnesium is an essential cation, but at high concentrations, it can influence cellular processes independently of the oxybate moiety.[1] It is a cofactor in numerous enzymatic reactions, and an excess can disrupt cellular homeostasis.[1] Consider performing a dose-response curve with magnesium chloride (MgCl₂) to assess the impact of the magnesium ion alone.
-
Assay Interference: Certain colorimetric assays can be sensitive to the chemical properties of the test compound. For instance, the pH of the this compound solution could affect the activity of the reductase enzymes responsible for converting tetrazolium salts (like MTT) into formazan (B1609692).[2] Always check the pH of your final drug solution and ensure it's within the optimal range for your cell culture medium.
-
Reagent Quality and Handling: Ensure that your this compound is properly stored and handled according to the manufacturer's instructions to prevent degradation.[3] Similarly, verify the expiration dates and proper storage of your assay reagents.[2][4]
Q2: I am observing high variability in my GABA-B receptor binding or activation assays. How can I improve consistency?
A2: The therapeutic effects of oxybate are primarily mediated through its agonist activity at the GABA-B receptor.[3][5] Variability in these assays often relates to the complex nature of this receptor and the assay conditions.
-
Receptor Heterogeneity: The GABA-B receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits, both of which are necessary for a functional receptor.[6] The expression levels of these subunits can vary between cell lines and even passage numbers, leading to inconsistent responses. Ensure you are using a well-characterized cell line with stable receptor expression.
-
Allosteric Modulation: The GABA-B receptor can be influenced by allosteric modulators that bind to a site distinct from the agonist binding site.[7] Components in your assay buffer or cell culture medium could be acting as unknown modulators. A simplified, well-defined buffer system is recommended for binding assays.
-
G-Protein Coupling Efficiency: The activation of the GABA-B receptor is dependent on its coupling to G-proteins.[6] The efficiency of this coupling can be affected by the cell's metabolic state and the presence of specific ions. Ensure consistent cell health and assay conditions (e.g., temperature, incubation time) across experiments.
Q3: Why are the pharmacokinetic (PK) results from my in vitro permeability assay (e.g., Caco-2) different for this compound compared to sodium oxybate?
A3: While the active moiety (oxybate) is the same, the associated cation can influence its absorption and transport characteristics in vitro.
-
Cation-Dependent Transport: In vitro studies using Caco-2 cell monolayers have been conducted to determine the effect of different cations on oxybate's carrier-mediated transport.[8] Research indicates that the oral absorption of oxybate is mediated by sodium-dependent monocarboxylate transporters (MCTs).[8]
-
Formulation Effects: Formulations with reduced sodium content, such as those containing magnesium, can result in a reduced rate of oxybate absorption in these models.[8] Preclinical studies in rats showed that plasma exposure to oxybate was greatest for sodium oxybate and least for this compound and mixed-cation formulations.[8][9] This suggests that the cation composition is a critical factor in in vitro transport studies.
Data & Experimental Parameters
For reproducible results, it is crucial to standardize experimental parameters. The tables below summarize key quantitative data for consideration.
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line Example | Typical Concentration Range | Notes |
| Cell Viability | L929, MG-63 | 1 µM - 10 mM | The wide range is to establish a full dose-response curve. High concentrations may induce cytotoxicity due to osmotic stress or high magnesium levels.[10] |
| Receptor Binding | HEK293 (GABA-B) | 10 nM - 100 µM | Concentrations should bracket the expected Kd for the GABA-B receptor. Use radiolabeled ligands or fluorescent probes for detection. |
| Neurotransmitter Release | Primary Neurons | 100 µM - 5 mM | The effect of oxybate on dopamine (B1211576) release is biphasic; lower concentrations can be stimulatory while higher concentrations are inhibitory via GABA-B receptors.[3][11] |
| Permeability Assay | Caco-2 | 1 mM - 50 mM | Used to model intestinal absorption. The cation composition significantly impacts transport rates.[8] |
Table 2: Potential Interfering Substances & Considerations
| Substance/Factor | Assay Type(s) Affected | Potential Effect | Mitigation Strategy |
| Calcium Ions | Receptor Binding, Ion Channel Assays | Can interfere with magnesium-dependent processes and may compete for binding sites on certain proteins.[12] | Use calcium-free buffers where appropriate or maintain a consistent, known concentration of calcium across all experimental conditions. |
| pH variations | All Assays | Can alter drug solubility, protein conformation, and enzyme activity, leading to significant variability.[10] | Buffer your solutions appropriately and measure the final pH of the medium after adding the drug. Ensure it is within the optimal physiological range (e.g., 7.2-7.4). |
| Anticoagulants | Assays using Plasma | Anticoagulants like EDTA or oxalates should not be used as they chelate magnesium, leading to inaccurate measurements.[1] Heparinized plasma is preferred.[1] | Use serum or heparinized plasma for experiments requiring biological matrices.[1] |
| Serum Proteins | All Assays | Oxybate has low plasma protein binding (<1%), but other components in the serum could interfere.[13] | For mechanistic studies like receptor binding, a simplified buffer system is often preferable to serum-containing media. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines a general procedure for assessing the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS). Perform serial dilutions to create a range of working concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of this compound or vehicle control. Include wells with medium only for a blank control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[2] Add 10 µL of this solution to each well (final concentration ~0.45 mg/mL).[4]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[2][4]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2][4]
-
Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[4]
-
Analysis: Subtract the absorbance of the blank wells from all other readings. Express the results as a percentage of the vehicle-treated control cells.
Visualizations
Signaling Pathway
Caption: this compound activates the GABA-B receptor, leading to neuronal inhibition.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for a typical in vitro cell viability assay.
Troubleshooting Flowchart
Caption: A logical guide to troubleshooting common in vitro assay issues.
References
- 1. vitroscient.com [vitroscient.com]
- 2. broadpharm.com [broadpharm.com]
- 3. This compound [benchchem.com]
- 4. physiology.elte.hu [physiology.elte.hu]
- 5. Calcium, Magnesium, Potassium, and Sodium Oxybates Oral Solution: A Lower-Sodium Alternative for Cataplexy or Excessive Daytime Sleepiness Associated with Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation mechanism of the heterodimeric GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Towards Accurate Biocompatibility: Rethinking Cytotoxicity Evaluation for Biodegradable Magnesium Alloys in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 12. The Laboratory and Clinical Perspectives of Magnesium Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium, Magnesium, Potassium and Sodium Oxybates (Xywav®) in Sleep Disorders: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Process Optimization for Industrial Production of Mixed Oxybate Salts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the industrial production of mixed oxybate salts. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and visualizations to aid in process optimization and ensure product quality.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for producing mixed oxybate salts?
A1: The industrial synthesis of mixed oxybate salts is primarily based on the saponification of gamma-butyrolactone (B3396035) (GBL). This reaction involves the ring-opening of the GBL molecule by reacting it with a stoichiometric mixture of metal hydroxides in an aqueous solution. The general reaction is as follows:
Gamma-Butyrolactone + Mixture of Metal Hydroxides (e.g., NaOH, KOH, Mg(OH)₂, Ca(OH)₂) → Mixed Oxybate Salts + H₂O
This process can be performed as a "one-pot" synthesis where GBL is reacted with a combination of bases simultaneously, or by preparing individual salt solutions and then blending them in the desired ratios.[1]
Q2: What is a typical composition of a mixed oxybate salt formulation?
A2: A common formulation for mixed oxybate salts, particularly for pharmaceutical applications, consists of a specific ratio of sodium, potassium, magnesium, and calcium oxybate. The final oral solution typically has a total salt concentration of 0.5 g/mL, which is equivalent to 0.413 g/mL of the active oxybate moiety.[2][3][4][5]
Table 1: Composition of a Mixed Oxybate Salt Oral Solution [2][6]
| Component | Concentration (g/mL) |
| Calcium Oxybate | 0.234 |
| Magnesium Oxybate | 0.096 |
| Potassium Oxybate | 0.130 |
| Sodium Oxybate | 0.040 |
| Total Salts | 0.500 |
| Equivalent Oxybate | 0.413 |
Q3: What are the critical quality attributes (CQAs) to monitor during production?
A3: The critical quality attributes for mixed oxybate salts include:
-
Purity: The final product must have a high level of purity, with strict limits on impurities. A key impurity to monitor is unreacted gamma-butyrolactone (GBL).
-
Assay: The concentration of each individual oxybate salt and the total oxybate content must be within the specified range.
-
Crystal Form (Polymorphism): The crystalline structure of the salt can impact its stability, solubility, and bioavailability. Consistent production of the desired polymorph is crucial.
-
Particle Size Distribution: This affects the dissolution rate and manufacturability of the final product.
-
Residual Solvents: The amount of any organic solvents used during crystallization must be below acceptable limits.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Mixed Oxybate Salts
This protocol is a general guideline for a one-pot synthesis based on patent literature. Optimization of specific parameters is recommended for each scale of production.
Materials:
-
Gamma-Butyrolactone (GBL)
-
Sodium Hydroxide (B78521) (NaOH)
-
Potassium Hydroxide (KOH)
-
Magnesium Hydroxide (Mg(OH)₂)
-
Calcium Hydroxide (Ca(OH)₂)
-
Purified Water
Procedure:
-
Preparation of the Basic Solution: In a temperature-controlled reactor, dissolve the required stoichiometric amounts of sodium hydroxide, potassium hydroxide, magnesium hydroxide, and calcium hydroxide in purified water with continuous agitation.
-
Reaction with GBL: Slowly add gamma-butyrolactone to the basic solution. The reaction is exothermic, and the temperature should be carefully controlled, typically maintained between 50-55°C.[7]
-
Reaction Completion: Continue stirring the mixture at the set temperature for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.
-
In-Process Control: Monitor the reaction progress by analyzing samples for residual GBL content using a suitable analytical method like HPLC.
-
Cooling and Filtration: Once the reaction is complete, cool the solution to room temperature. If any solids are present, they can be filtered. The resulting solution contains the mixed oxybate salts.
Protocol 2: Crystallization of Mixed Oxybate Salts
This is a general procedure for crystallization. The choice of solvent and specific parameters will need to be optimized.
Materials:
-
Mixed Oxybate Salt Solution (from Protocol 1)
-
Suitable anti-solvent (e.g., ethanol, isopropanol)
Procedure:
-
Concentration: If necessary, concentrate the aqueous solution of mixed oxybate salts to achieve supersaturation.
-
Anti-Solvent Addition: Slowly add a suitable anti-solvent to the concentrated aqueous solution with continuous stirring. The rate of addition is a critical parameter to control crystal size and morphology.
-
Cooling: Gradually cool the solution according to a predefined cooling profile to induce crystallization and maximize yield.
-
Seeding (Optional): To control polymorphism and crystal size, seeding with pre-existing crystals of the desired form can be performed at the supersaturated stage.
-
Isolation and Drying: The crystallized mixed oxybate salts are isolated by filtration, washed with a small amount of the anti-solvent, and then dried under vacuum at a controlled temperature to remove residual solvents.
Troubleshooting Guides
Issue 1: Incomplete Reaction or High Levels of Residual GBL
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Time or Temperature | Increase the reaction time or temperature within the validated range. Monitor the reaction kinetics to determine the optimal endpoint. |
| Poor Mixing | Ensure adequate agitation to maintain a homogenous reaction mixture. For scale-up, consider the impact of reactor geometry on mixing efficiency. |
| Incorrect Stoichiometry | Verify the molar ratios of the metal hydroxides to GBL. Inaccurate weighing or assay of raw materials can lead to stoichiometric imbalances. |
Issue 2: Poor Crystal Quality (e.g., agglomeration, fines, undesirable polymorph)
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | Screen different anti-solvents or solvent/anti-solvent mixtures to optimize crystal habit and polymorphism. |
| Suboptimal Cooling/Addition Rate | Optimize the cooling profile or the rate of anti-solvent addition. Slower rates generally favor the growth of larger, more uniform crystals. |
| Lack of Seeding | Implement a seeding strategy with well-characterized seed crystals to control the final crystal form and size distribution. |
| Inadequate Agitation during Crystallization | Adjust the stirring speed. Too high a speed can lead to crystal breakage and the formation of fines, while too low a speed can result in poor heat and mass transfer. |
Issue 3: Low Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Address the causes of incomplete reaction as outlined in "Issue 1". |
| Suboptimal Crystallization Conditions | Optimize the final temperature of crystallization and the amount of anti-solvent used to minimize the solubility of the mixed oxybate salts in the mother liquor. |
| Losses during Filtration and Transfer | Ensure efficient solid-liquid separation and minimize losses during product transfer between unit operations. |
Data Presentation
Table 2: Hypothetical Data on the Effect of Reaction Temperature on Purity and Yield
| Reaction Temperature (°C) | Reaction Time (hours) | Residual GBL (%) | Yield (%) |
| 45 | 4 | 1.2 | 85 |
| 50 | 3 | 0.5 | 90 |
| 55 | 2.5 | 0.2 | 92 |
| 60 | 2 | 0.1 | 91 |
Note: This table is for illustrative purposes and actual data will vary based on specific process conditions.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Mixed Oxybate Salt Synthesis
Caption: Workflow for the synthesis and isolation of mixed oxybate salts.
Diagram 2: Troubleshooting Logic for Low Purity
Caption: A logical workflow for troubleshooting low purity issues in mixed oxybate salt production.
References
- 1. patents.justia.com [patents.justia.com]
- 2. longdom.org [longdom.org]
- 3. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 4. Calcium, Magnesium, Potassium, and Sodium Oxybates Oral Solution: A Lower-Sodium Alternative for Cataplexy or Excessive Daytime Sleepiness Associated with Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium, Magnesium, Potassium and Sodium Oxybates (Xywav®) in Sleep Disorders: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. visimix.com [visimix.com]
addressing pH stability issues in magnesium oxybate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing pH stability issues in magnesium oxybate solutions.
Frequently Asked Questions (FAQs)
Q1: What is the typical pH range for a stable this compound solution?
The optimal pH for a this compound solution is generally near neutral, typically between 6.0 and 8.0, to ensure the stability of the active pharmaceutical ingredient (API).
Q2: Why is maintaining a specific pH crucial for this compound solutions?
Maintaining the correct pH is critical to prevent the degradation of this compound. Deviations from the optimal pH range can lead to the formation of degradation products, reducing the potency and potentially introducing impurities into the formulation.
Q3: What are the common degradation products of this compound at non-optimal pH?
At pH values outside its stable range, this compound can degrade. The specific degradation products can vary depending on the pH and storage conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| pH Drift After Preparation | Insufficient buffering capacity of the solution. | Increase the concentration of the buffering agent or select a buffer with a pKa closer to the target pH. |
| Interaction with container materials. | Ensure the use of inert container materials, such as Type I borosilicate glass or other non-reactive polymers. | |
| Precipitation or Cloudiness | pH shift leading to decreased solubility. | Verify the pH of the solution and adjust as necessary with a suitable buffer. |
| Saturation of the solution at a specific temperature. | Confirm the solubility of this compound at the working temperature and adjust the concentration if needed. | |
| Discoloration of the Solution | Oxidative degradation or reaction with impurities. | Prepare the solution under an inert atmosphere (e.g., nitrogen) and use high-purity starting materials. |
Experimental Protocols
Protocol 1: pH Stability Assessment of a this compound Solution
This protocol outlines the steps to evaluate the pH stability of a this compound formulation.
-
Preparation of Buffered Solutions: Prepare a series of buffer solutions spanning a pH range (e.g., pH 4.0 to 9.0) using appropriate buffer systems (e.g., phosphate, citrate).
-
Formulation Preparation: Dissolve a known concentration of this compound in each buffer solution.
-
Initial Analysis: Immediately after preparation, measure the initial pH and assay the concentration of this compound using a validated analytical method (e.g., HPLC).
-
Stability Storage: Store aliquots of each formulation under controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), withdraw samples and analyze for pH, this compound concentration, and the presence of any degradation products.
-
Data Analysis: Plot the concentration of this compound and the pH as a function of time for each condition to determine the rate of degradation and pH stability.
Caption: Workflow for pH Stability Assessment.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between pH and the degradation of this compound.
Caption: pH Influence on this compound Stability.
refining purification techniques to remove specific impurities
Welcome to the Technical support center for refining purification techniques. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on removing specific impurities during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in affinity chromatography, and how can I troubleshoot this?
A1: Low yield in affinity chromatography can stem from several factors, from suboptimal protein expression to issues with the purification process itself.[1] Key areas to investigate include:
-
Suboptimal Protein Expression: Low initial expression levels will directly impact the final yield.[1] Verify your expression system, including plasmid integrity and induction conditions.[1][2]
-
Inefficient Cell Lysis: If cells are not lysed effectively, the target protein will not be fully released.[1] Ensure your lysis buffer and method are appropriate for your cells and protein.[1]
-
Protein Insolubility: The formation of insoluble aggregates or inclusion bodies can significantly reduce the amount of soluble protein available for purification.[3] Consider optimizing expression conditions to enhance solubility, such as lowering the temperature or using solubility-enhancing tags.[1]
-
Issues with Affinity Tag: The affinity tag may be inaccessible or cleaved. Confirm the presence and integrity of the tag using methods like Western blotting.
-
Incorrect Buffer Conditions: The pH and composition of your binding, wash, and elution buffers are critical.[4] Ensure the pH of the binding buffer is optimal for the interaction between the tag and the resin and that the elution buffer conditions are strong enough to disrupt this interaction without denaturing the protein.[5]
-
Column and Resin Problems: The column may be improperly packed, or the resin's binding capacity may be exceeded.[1] Consider adjusting the amount of resin or the sample volume loaded.[1]
Q2: My protein is precipitating during elution from an ion-exchange column. What can I do to prevent this?
A2: Protein precipitation during elution in ion-exchange chromatography (IEX) is a common challenge. Here are several strategies to mitigate this issue:
-
Optimize Elution Conditions: A steep salt gradient or a rapid change in pH can lead to high local protein concentrations, causing precipitation. Try a shallower, linear gradient for elution.
-
Adjust Buffer Composition: The composition of the elution buffer can be modified to increase protein solubility. Consider adding stabilizing agents such as:
-
Glycerol (up to 20%)
-
Arginine (0.5-1 M)[2]
-
Non-ionic detergents (e.g., 0.2% Tween-20)
-
-
Lower Protein Concentration: High protein concentrations in the elution fractions can lead to aggregation and precipitation. You can decrease the amount of sample loaded onto the column or elute with a linear gradient to reduce the concentration in any single fraction.
-
On-Column Refolding: For proteins prone to aggregation, performing a refolding step while the protein is bound to the column can be beneficial.[2] This is often achieved by gradually changing the buffer conditions to favor proper folding.[2]
Q3: How can I remove host cell proteins (HCPs) that co-elute with my target protein?
A3: Host cell proteins (HCPs) are a major class of process-related impurities that can be challenging to remove.[6] A multi-step purification strategy is often necessary for effective HCP clearance.[6][7][8]
-
Affinity Chromatography Optimization: While highly specific, some HCPs can still co-elute.[8] Optimize the wash steps by increasing the salt concentration or adding detergents to disrupt non-specific interactions.[8] An intermediate wash step with a different pH or buffer composition before elution can also be effective.[8]
-
Ion-Exchange Chromatography (IEX): IEX is a powerful tool for HCP removal.[7][8] Anion exchange chromatography (AEX) in flow-through mode is commonly used, where the target protein flows through while negatively charged HCPs bind to the resin.[7]
-
Mixed-Mode Chromatography: This technique utilizes resins with multiple interaction modes (e.g., ion exchange and hydrophobic interaction) and can provide enhanced separation of HCPs from the target protein.[6][9]
-
Size Exclusion Chromatography (SEC): SEC can be used as a final polishing step to remove any remaining HCPs, as well as protein aggregates.
Q4: What causes peak tailing in size exclusion chromatography (SEC), and how can it be resolved?
A4: Peak tailing in SEC can be caused by several factors, leading to poor resolution.[10]
-
Interactions with the Column Matrix: Non-ideal interactions between the sample and the stationary phase can cause tailing.[11] Ensure the mobile phase composition is optimal to minimize these interactions. This may involve adjusting the salt concentration or pH.
-
Poorly Packed Column: An improperly packed column can lead to uneven flow and band broadening.[10] If you suspect this is the issue, it may be necessary to repack the column.[12]
-
Sample Overloading: Applying too much sample can lead to peak tailing and poor resolution.[11][13] Reduce the sample volume or concentration.[11]
-
Viscous Sample: A highly viscous sample can result in poor separation.[10] Dilute the sample in the mobile phase before loading.[10][12]
Q5: My crystallization attempt resulted in an oil instead of crystals. What should I do?
A5: "Oiling out" during crystallization occurs when the solute separates from the solution as a liquid phase.[14] This often happens when the solution is supersaturated at a temperature above the solute's melting point in that solvent.[14]
-
Increase Solvent Volume: The solution may be too concentrated. Add more hot solvent to dissolve the oil and attempt to recrystallize.[14]
-
Lower the Cooling Rate: Rapid cooling can cause the compound to come out of solution too quickly.[14][15] Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[14]
-
Change the Solvent System: The current solvent may not be ideal. Try a solvent in which your compound is less soluble at higher temperatures, or use a mixed-solvent system.[14]
-
Seeding: Introduce a small seed crystal of the pure compound to encourage proper crystal nucleation.[14][15]
Troubleshooting Guides
Affinity Chromatography: Low Yield
| Possible Cause | Troubleshooting Steps |
| No or low level of tagged protein in starting material | Verify protein expression by SDS-PAGE or Western blot. Optimize expression conditions (e.g., induction time, temperature).[1] |
| Affinity tag is not accessible | Ensure the tag is properly folded and accessible. Consider moving the tag to the other terminus of the protein. |
| Incorrect binding/wash/elution buffer conditions | Check and adjust the pH and ionic strength of all buffers.[4] Ensure chelating agents (for His-tags) or strong reducing agents are absent. Optimize the concentration of the eluting agent (e.g., imidazole (B134444), pH).[1] |
| Column flow rate is too fast | Decrease the flow rate to allow for sufficient binding time. |
| Protein has precipitated on the column | Decrease the amount of sample loaded. Elute with a linear gradient instead of a step elution. Add detergents or change the NaCl concentration to improve solubility. |
| Resin binding capacity exceeded | Use a larger volume of resin or dilute the sample.[1][4] |
Ion-Exchange Chromatography: Poor Resolution
| Possible Cause | Troubleshooting Steps |
| Incorrect buffer pH or ionic strength | Verify the pH and conductivity of your buffers. Ensure the column is fully equilibrated with the starting buffer. |
| Gradient is too steep | Use a shallower elution gradient to better separate proteins with similar charges. |
| Column is overloaded | Reduce the amount of sample loaded onto the column. |
| Column is poorly packed | Check the column's efficiency and repack if necessary. |
| Sample is too viscous | Dilute the sample with the starting buffer. |
| Resin fouling | Clean the resin according to the manufacturer's instructions to remove any bound contaminants.[16][17] |
Crystallization: Impure Crystals
| Possible Cause | Troubleshooting Steps |
| Rapid crystal growth trapping impurities | Slow down the cooling rate to allow for more selective crystal formation.[14] |
| Mother liquor adhering to crystal surface | Wash the crystals with a small amount of ice-cold solvent.[18][19] |
| Co-precipitation of impurities | If impurities have similar solubility, an additional purification step before crystallization may be needed. Consider a different solvent system where the solubility difference between your product and the impurity is greater.[20] |
| Agglomeration of crystals | Lower the degree of supersaturation and control the agitation rate to prevent crystals from sticking together and trapping mother liquor.[21] |
| Surface adsorption of impurities | Perform a slurry wash by suspending the crystals in a saturated, impurity-free solution of the compound to wash the crystal surface.[21][22] |
Experimental Protocols
Protocol 1: Optimizing Elution Conditions in Affinity Chromatography
-
Objective: To determine the optimal concentration of eluting agent (e.g., imidazole for His-tagged proteins) for maximal yield and purity.
-
Materials:
-
Clarified cell lysate containing the tagged protein of interest.
-
Equilibrated affinity chromatography column.
-
Binding buffer.
-
Wash buffer.
-
Elution buffers with a gradient of the eluting agent (e.g., 50, 100, 150, 200, 250, 500 mM imidazole).
-
-
Methodology:
-
Load the clarified lysate onto the equilibrated column.
-
Wash the column with 10-20 column volumes (CVs) of wash buffer to remove unbound proteins.
-
Elute the bound protein using a step gradient of the elution buffers. Collect fractions for each step.
-
Step 1: 5 CVs of elution buffer with 50 mM imidazole.
-
Step 2: 5 CVs of elution buffer with 100 mM imidazole.
-
Continue with increasing concentrations.
-
-
Analyze the collected fractions by SDS-PAGE to determine the purity and yield at each elution concentration.
-
Identify the lowest concentration of the eluting agent that effectively elutes the target protein with minimal contaminants.
-
Protocol 2: Troubleshooting "Oiling Out" in Crystallization
-
Objective: To obtain solid crystals from a compound that has previously "oiled out".
-
Materials:
-
The compound that "oiled out".
-
The solvent system previously used.
-
Additional "good" solvent (in which the compound is soluble).
-
A "poor" solvent (in which the compound is insoluble, but is miscible with the "good" solvent).
-
Seed crystals of the pure compound (if available).
-
-
Methodology:
-
Re-dissolution: Gently heat the "oiled out" sample and add a small amount of the "good" solvent until the oil completely dissolves.
-
Slow Cooling (Attempt 1): Cover the flask and allow it to cool very slowly to room temperature. If crystals form, proceed to isolation. If it oils out again, proceed to the next step.
-
Mixed-Solvent System (Attempt 2): Re-dissolve the oil in a minimal amount of the hot "good" solvent. While still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the turbidity.
-
Seeding and Slow Cooling: If you have seed crystals, add one to the solution from step 3. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the formed crystals by vacuum filtration and wash with a small amount of ice-cold solvent.
-
Visualizations
Caption: Workflow for a typical affinity chromatography experiment with key troubleshooting points.
Caption: Logical relationships for troubleshooting "oiling out" during crystallization.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Effective strategies for host cell protein clearance in downstream processing of monoclonal antibodies and Fc-fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for Host Cell Protein (HCP) Clearance - Creative Proteomics [creative-proteomics.com]
- 8. HCP removal strategy in downstream purification of antibody - Bestchrom [bestchrom.com]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. uhplcs.com [uhplcs.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. Making Size Exclusion Chromatography Easier to Understand for Researchers - Persee [pgeneral.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. What are issues Involved in ION Exchange Resins [netsolwater.com]
- 17. 6 Common Ion Exchange System Problems and Troubleshoot - Lautan Air Indonesia [lautanairindonesia.com]
- 18. science.uct.ac.za [science.uct.ac.za]
- 19. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 20. quora.com [quora.com]
- 21. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Oral Bioavailability of Magnesium Oxybate Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of magnesium oxybate formulations with improved oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The oral bioavailability of this compound can be influenced by several factors, including:
-
Solubility: While gamma-hydroxybutyric acid (GHB), the active moiety, is very soluble in water, the overall solubility of the magnesium salt form can be influenced by the formulation's microenvironment.[1] The solubility of magnesium salts can be pH-dependent.[2]
-
Permeability: The absorption of oxybate is mediated by active transport.[3]
-
Influence of Cations: Preclinical studies in rats have shown that the cation choice affects the pharmacokinetic profile of oxybate, with this compound resulting in lower plasma concentrations compared to sodium oxybate.[3][4]
Q2: What is the rationale for developing this compound formulations?
A2: The primary driver for developing formulations with this compound is to create a lower-sodium alternative to sodium oxybate.[5][6] High sodium intake can be a concern for patients with cardiovascular comorbidities.[3] The mixed-cation product, Xywav®, which includes this compound, was developed to significantly reduce the sodium load compared to sodium oxybate formulations.[5]
Q3: How does food impact the oral bioavailability of this compound formulations?
A3: The presence of food, particularly a high-fat meal, can decrease the oral bioavailability of oxybate formulations. For the mixed-cation formulation containing this compound (LXB/Xywav), administration with a high-fat meal has been shown to reduce the maximum plasma concentration (Cmax) and the total drug exposure (AUC).[7] It is recommended to administer oxybate formulations on an empty stomach, at least two hours after eating.[8]
Q4: Are there established in vitro models to predict the oral absorption of this compound?
A4: Yes, in vitro models such as the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are widely used to predict the intestinal absorption of drug candidates.[9][10] The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with characteristics similar to the intestinal epithelium, including the presence of transporters.[10] PAMPA, on the other hand, is a non-cell-based assay that evaluates passive permeability across an artificial lipid membrane.[11]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of the Formulation
Symptoms:
-
Difficulty dissolving the this compound formulation in aqueous media.
-
Precipitation of the active pharmaceutical ingredient (API) upon dilution or pH change.
-
Inconsistent results in dissolution studies.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Low intrinsic solubility of the formulation components | Consider incorporating solubility enhancers such as organic salts (e.g., citrate, glycinate) which tend to be more soluble than inorganic salts.[2] |
| pH of the dissolution medium | The solubility of magnesium salts can be pH-dependent.[2] Experiment with adjusting the pH of the formulation or the dissolution medium. Acidifying the medium can sometimes improve the solubility of magnesium salts.[2] |
| Presence of excipients that hinder dissolution | Re-evaluate the excipients in your formulation. Some binders or lubricants may impede the disintegration and dissolution of the tablet or capsule. |
| Large particle size of the this compound powder | Reduce the particle size through micronization or milling. This increases the surface area of the powder, which can enhance the dissolution rate.[2] |
| Inadequate agitation during dissolution testing | Ensure that the dissolution apparatus is providing sufficient and consistent agitation as per the validated method. |
Issue 2: Low Permeability in In Vitro Assays (Caco-2 & PAMPA)
Symptoms:
-
Low apparent permeability coefficient (Papp) in the apical-to-basolateral (A-B) direction in a Caco-2 assay.
-
Low effective permeability (Pe) in a PAMPA assay.
-
Poor correlation between in vitro permeability and in vivo absorption data.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Low intrinsic permeability of this compound | While oxybate is known to be actively transported, formulation components could be hindering this process. Ensure the formulation does not contain excipients that may interfere with intestinal transporters. |
| Efflux transporter activity (in Caco-2) | If the basolateral-to-apical (B-A) permeability is significantly higher than the A-B permeability (efflux ratio > 2), it suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[12] Consider co-incubating with a known P-gp inhibitor (e.g., verapamil) to confirm. |
| Poor compound recovery | Low recovery can be due to non-specific binding to labware or metabolism by the Caco-2 cells.[13] For Caco-2 assays, analyze cell lysates for metabolites. To mitigate non-specific binding, consider using low-binding plates or adding a small percentage of a protein like bovine serum albumin (BSA) to the receiver compartment.[14] |
| Compromised cell monolayer integrity (in Caco-2) | Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment. A significant drop in TEER suggests the test compound may be toxic to the cells or that the monolayer was not fully intact.[12] |
| Inappropriate lipid membrane composition (in PAMPA) | The lipid composition of the artificial membrane in PAMPA should be optimized to mimic the gastrointestinal tract.[15] Experiment with different lipid compositions to see if permeability results improve. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Oxybate Formulations in Rats
| Formulation | Mean AUC (µg·h/mL) |
| Sodium Oxybate | 53.4[4] |
| This compound | 24.4[4] |
| Mixed-Cation Oxybate | 24.4[4] |
Table 2: Comparative Pharmacokinetic Parameters of Lower-Sodium Oxybate (LXB) vs. Sodium Oxybate (SXB) in Healthy Adults (Fasted State)
| Parameter | LXB (4.5 g dose) | SXB (4.5 g dose) |
| Cmax (µg/mL) | 94.6 - 101.8[7] | 123.0 - 135.7[7] |
| Tmax (h) | 0.75 - 1.0[7] | 0.5[7] |
| AUC₀-∞ (µg·h/mL) | 236.5 - 243.1[7] | 256.3 - 265.2[7] |
Table 3: Effect of Food on Pharmacokinetic Parameters of LXB and SXB in Healthy Adults
| Formulation | Condition | Cmax (µg/mL) | AUC₀-∞ (µg·h/mL) |
| LXB | Fed | 64.8 - 77.4[7] | 208.6 - 214.8[7] |
| SXB | Fed | 69.7 - 84.3[7] | 209.8 - 229.6[7] |
Experimental Protocols
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active transport of a this compound formulation.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.
-
Transport Experiment:
-
The this compound formulation is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a relevant concentration.
-
For apical-to-basolateral (A-B) transport, the test solution is added to the apical (donor) compartment, and fresh transport buffer is added to the basolateral (receiver) compartment.
-
For basolateral-to-apical (B-A) transport, the test solution is added to the basolateral compartment, and fresh buffer is added to the apical compartment.
-
The plates are incubated at 37°C with gentle shaking.
-
-
Sample Analysis: At predetermined time points, samples are taken from the receiver compartment and analyzed by a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the membrane
-
C₀ is the initial concentration of the drug in the donor compartment
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To evaluate the passive permeability of a this compound formulation.
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Donor and Acceptor Solutions: The this compound formulation is dissolved in a buffer solution at a specific pH to create the donor solution. The acceptor plate wells are filled with a buffer solution, which may contain a solubilizing agent to create "sink" conditions.
-
Permeability Experiment: The donor plate is placed on top of the acceptor plate, creating a "sandwich." The assembly is incubated at room temperature for a defined period, typically several hours.
-
Sample Analysis: After incubation, the concentrations of the this compound in the donor and acceptor wells are determined by a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Calculation: The effective permeability (Pe) is calculated based on the change in concentration in the donor and acceptor wells over time.
Visualizations
Caption: Workflow for oral bioavailability assessment.
Caption: Troubleshooting low in vitro permeability.
References
- 1. 4-Hydroxybutyric Acid | C4H8O3 | CID 10413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound [benchchem.com]
- 6. Calcium, Magnesium, Potassium, and Sodium Oxybates Oral Solution: A Lower-Sodium Alternative for Cataplexy or Excessive Daytime Sleepiness Associated with Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, bioavailability, and bioequivalence of lower‐sodium oxybate in healthy participants in two open‐label, randomized, crossover studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
- 10. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 11. PAMPA | Evotec [evotec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Pharmacokinetic Study: Magnesium Oxybate Formulation vs. Sodium Oxybate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of a mixed-cation oxybate formulation containing magnesium oxybate (referred to as Lower-Sodium Oxybate or LXB) and the well-established sodium oxybate (SXB). The data presented is derived from key clinical studies to support research and development in sleep medicine and related therapeutic areas.
Introduction
Sodium oxybate (SXB), the sodium salt of gamma-hydroxybutyrate (GHB), is a standard treatment for narcolepsy, effectively managing symptoms like cataplexy and excessive daytime sleepiness.[1][2] However, its high sodium content is a significant concern, particularly for patients with or at risk for cardiovascular conditions like hypertension and heart failure.[3][4] This has led to the development of a lower-sodium alternative (LXB), which is a combination of calcium, magnesium, potassium, and sodium oxybates.[5][6][7][8][9] This formulation, which includes this compound, reduces the sodium load by 92% compared to SXB.[4][5][6][7] While the active therapeutic moiety, oxybate, is the same, the different cationic composition leads to distinct pharmacokinetic properties.[7][10][11][12]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic (PK) parameters of Lower-Sodium Oxybate (LXB) compared to Sodium Oxybate (SXB) from single-dose crossover studies in healthy adult volunteers under fasted conditions.[1][13][14] Two separate studies are presented, differing in the total aqueous volume used for administration.
Table 1: Pharmacokinetic Parameters (Study 1 - 240 mL total aqueous volume) [1][13][14]
| Parameter | Lower-Sodium Oxybate (LXB) | Sodium Oxybate (SXB) |
| Cmax (µg/mL) | 101.8 | 135.7 |
| Tmax (h) | 0.75 | 0.5 |
| AUC0-t (µg∙h/mL) | 235.4 | 263.9 |
| AUC0-∞ (µg∙h/mL) | 236.5 | 265.2 |
Table 2: Pharmacokinetic Parameters (Study 2 - 60 mL total aqueous volume) [1][13][14]
| Parameter | Lower-Sodium Oxybate (LXB) | Sodium Oxybate (SXB) |
| Cmax (µg/mL) | 94.6 | 123.0 |
| Tmax (h) | 1.0 | 0.5 |
| AUC0-t (µg∙h/mL) | 241.5 | 254.7 |
| AUC0-∞ (µg∙h/mL) | 243.1 | 256.3 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity.
Key Findings:
-
Lower Peak Concentration (Cmax): Across both studies, LXB exhibited a lower Cmax compared to SXB.[1][13][14]
-
Delayed Time to Peak (Tmax): The time to reach peak plasma concentration was longer for LXB than for SXB.[1][13][14]
-
Similar Overall Exposure (AUC): The total drug exposure, as measured by AUC, was comparable between LXB and SXB, meeting bioequivalence criteria for this parameter.[1][13][14]
-
Bioequivalence: While bioequivalence was met for AUC, it was not for Cmax in these studies.[1][13][14] The pharmacokinetic profiles are not considered bioequivalent.[7][10][11][12]
Experimental Protocols
The presented data is based on two Phase I, open-label, randomized, single-dose crossover pharmacokinetic studies in healthy adults.[1]
Study Design:
-
Participants: Healthy adult volunteers.
-
Design: Open-label, randomized, single-dose, crossover.
-
Treatments: A single 4.5-g oral dose of Lower-Sodium Oxybate (LXB) and Sodium Oxybate (SXB).
-
Conditions: The drugs were administered in either a fasted or fed state. The data presented in the tables above is from the fasted state.
-
Washout Period: A sufficient washout period was implemented between the crossover treatment periods.
Methodology:
-
Drug Administration: A single 4.5-gram oral dose of either LXB or SXB was administered. In one study, the dose was diluted in 240 mL of water, and in the other, it was diluted in 60 mL of water.
-
Blood Sampling: Serial blood samples were collected from participants at predefined time points before and after drug administration to characterize the plasma concentration-time profile of oxybate.
-
Bioanalytical Method: Plasma concentrations of oxybate were determined using a validated bioanalytical method (specific details on the assay are typically found in the full study publications).
-
Pharmacokinetic Analysis: The collected plasma concentration-time data was used to calculate the key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis.
Mandatory Visualizations
Experimental Workflow
Caption: Crossover study design for pharmacokinetic comparison.
Logical Relationship of Cation Composition and Pharmacokinetics
Caption: Impact of cation composition on pharmacokinetic outcomes.
Discussion
The pharmacokinetic differences between the lower-sodium oxybate formulation containing this compound and sodium oxybate are primarily attributed to the significant reduction in sodium content.[7][10] The absorption of oxybate is thought to be mediated by a sodium-dependent active transport mechanism.[7][10] The higher concentration of sodium in the SXB formulation likely facilitates a more rapid and pronounced absorption, leading to a higher Cmax and a shorter Tmax. Conversely, the reduced sodium in the LXB formulation results in a slower absorption rate, which is reflected in its lower Cmax and delayed Tmax.
These pharmacokinetic differences did not allow for the development of LXB through simple bioequivalence studies, necessitating further efficacy trials.[3] The clinical implications of these differing profiles are an area of ongoing interest. For instance, a lower Cmax may be associated with a lower incidence of certain adverse events, such as nausea and vomiting.[1] Despite the differences in absorption rate, the comparable overall exposure (AUC) suggests that the therapeutic efficacy is maintained, which has been confirmed in clinical trials.[3][5]
References
- 1. Pharmacokinetics, bioavailability, and bioequivalence of lower-sodium oxybate in healthy participants in two open-label, randomized, crossover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium oxybate - Wikipedia [en.wikipedia.org]
- 3. sleepreviewmag.com [sleepreviewmag.com]
- 4. drugs.com [drugs.com]
- 5. Efficacy and safety of calcium, magnesium, potassium, and sodium oxybates (lower-sodium oxybate [LXB]; JZP-258) in a placebo-controlled, double-blind, randomized withdrawal study in adults with narcolepsy with cataplexy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium, Magnesium, Potassium and Sodium Oxybates (Xywav®) in Sleep Disorders: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium, Magnesium, Potassium, and Sodium Oxybates Oral Solution: A Lower-Sodium Alternative for Cataplexy or Excessive Daytime Sleepiness Associated with Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xywav vs. Xyrem for Narcolepsy: Important Differences and Potential Risks. [goodrx.com]
- 9. Xywav vs Xyrem | Power [withpower.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Calcium, Magnesium, Potassium, and Sodium Oxybates Oral Solution: A Lower-Sodium Alternative for Cataplexy or Excessive Daytime Sleepiness Associated with Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, bioavailability, and bioequivalence of lower‐sodium oxybate in healthy participants in two open‐label, randomized, crossover studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Receptor Binding Affinity of Oxybate Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro receptor binding affinity of oxybate, the active therapeutic moiety in various oxybate salt formulations. As the therapeutic effects of oxybate are primarily mediated through its interaction with the γ-aminobutyric acid type B (GABAB) receptor, this document focuses on the binding characteristics of oxybate to this principal target.
It is a widely accepted pharmacological principle that the salt form of a drug does not influence its binding affinity to a receptor in an in vitro setting. Once dissolved in a buffered assay solution, the salt dissociates, leaving the active molecule—in this case, the oxybate anion (gamma-hydroxybutyrate or GHB)—free to interact with the receptor. Therefore, this guide will focus on the binding affinity of GHB as the common active component of all oxybate salts, including sodium oxybate, calcium oxybate, magnesium oxybate, and potassium oxybate.
Quantitative Analysis of Oxybate (GHB) Binding Affinity
The following table summarizes the in vitro binding affinity of GHB for the human GABAB receptor as reported in the scientific literature. It is important to note that GHB is considered a weak partial agonist at the GABAB receptor.
| Ligand | Receptor | Assay Type | Measured Affinity | Reference |
| Gamma-hydroxybutyrate (GHB) | GABAB | Radioligand Displacement Assay | IC50: 150-796 µM[1] | [1] |
| Gamma-hydroxybutyrate (GHB) | Recombinant GABABR1/R2 | Functional Assay (electrophysiology) | EC50: ~5 mM[2] | [2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.
Note on In Vitro Assays: Some studies suggest that the displacement of radiolabeled GABAB receptor ligands by GHB in brain membrane preparations could be influenced by the metabolic conversion of GHB to GABA within the preparation. This could potentially lead to an overestimation of GHB's direct binding affinity for the GABAB receptor in such assays.
The Primary Target: GABAB Receptor Signaling
The therapeutic effects of oxybate are primarily attributed to its activity as an agonist at the GABAB receptor.[3][4] The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.
Experimental Protocols
The determination of in vitro receptor binding affinity is typically performed using a competitive radioligand binding assay. Below is a generalized protocol for such an experiment to determine the binding affinity of a test compound like GHB to the GABAB receptor.
Protocol: Competitive Radioligand Binding Assay for GABAB Receptor
1. Membrane Preparation:
-
Rat brain tissue (e.g., cortex or cerebellum) is homogenized in a cold buffer solution (e.g., Tris-HCl).
-
The homogenate is centrifuged at a low speed to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.
-
The final pellet is resuspended in the assay buffer to a specific protein concentration.[5]
2. Assay Setup:
-
The assay is typically performed in triplicate in microcentrifuge tubes or a 96-well plate.
-
Three sets of tubes are prepared:
-
Total Binding: Contains the membrane preparation and a radiolabeled GABAB receptor ligand (e.g., [3H]GABA or [3H]baclofen).[5]
-
Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of an unlabeled GABAB receptor agonist (e.g., unlabeled GABA or baclofen) to saturate the receptors.[6]
-
Competitive Binding: Contains the membrane preparation, the radioligand, and varying concentrations of the test compound (e.g., GHB).[5][6]
-
3. Incubation:
-
The assay tubes are incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 45 minutes) to allow the binding to reach equilibrium.[6]
4. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.[6]
5. Quantification:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity on the filters is measured using a scintillation counter.
6. Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competitive binding tubes are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
A non-linear regression analysis is used to fit the data and determine the IC50 value of the test compound.
-
The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
The in vitro binding affinity of oxybate to its primary therapeutic target, the GABAB receptor, is independent of the salt form used in the drug formulation. Scientific literature indicates that gamma-hydroxybutyrate is a weak partial agonist at the GABAB receptor, with IC50 values reported in the micromolar to millimolar range. The established experimental protocol for determining such binding affinities is the competitive radioligand binding assay, a robust method for characterizing ligand-receptor interactions in drug development.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Gamma-hydroxybutyrate is a weak agonist at recombinant GABA(B) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gamma-hydroxybutyric acid (GHB) and gamma-aminobutyric acidB receptor (GABABR) binding sites are distinctive from one another: molecular evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Preclinical Efficacy of Oxybate Formulations in Narcolepsy Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of oxybate-based therapies for narcolepsy, with a focus on the validation of the oxybate moiety in established animal models. While direct preclinical efficacy data for magnesium oxybate as a standalone agent is limited in publicly available literature, its contribution to the therapeutic effect of the lower-sodium oxybate formulation (LXB), commercially known as Xywav®, is considered equivalent to that of sodium oxybate (SXB), marketed as Xyrem®. This assertion is based on the shared active moiety, gamma-hydroxybutyrate (GHB), and is supported by extensive preclinical and clinical research on sodium oxybate, alongside bridging pharmacokinetic and toxicological studies of the mixed-cation formulation.
Introduction to Oxybate Therapy in Narcolepsy
Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy, and disrupted nighttime sleep. The pathophysiology of narcolepsy type 1 is primarily linked to the loss of orexin (B13118510) (hypocretin) neurons, leading to instability in the sleep-wake cycle. Sodium oxybate has been a cornerstone of treatment for narcolepsy for decades, demonstrating efficacy in alleviating both EDS and cataplexy.[1] The therapeutic effects of oxybate are believed to be mediated through its action as a weak agonist at the GABA-B receptor.[2][3] In response to concerns about the high sodium content of SXB, a lower-sodium formulation containing calcium, magnesium, potassium, and sodium oxybates (LXB) was developed.[4]
Preclinical Animal Models in Narcolepsy Research
The validation of narcolepsy therapeutics heavily relies on well-established animal models that recapitulate key symptoms of the human condition. These include:
-
Orexin/Ataxin-3 (Atax) and Diphtheria Toxin A (DTA) Mice: These genetically engineered mouse models feature progressive or inducible loss of orexin neurons, leading to narcolepsy-like phenotypes such as fragmented sleep-wake patterns and cataplexy-like episodes.[5]
-
Orexin Knockout (KO) Mice: These mice lack the gene for prepro-orexin and exhibit characteristic features of narcolepsy, including behavioral arrests and sleep-wake instability.[6]
-
Canine Models of Narcolepsy: Naturally occurring, inheritable narcolepsy in dogs has been instrumental in understanding the genetics and neurochemistry of the disorder, particularly cataplexy.[7][8]
Comparative Preclinical Efficacy of Oxybate
Preclinical studies have consistently demonstrated the efficacy of the oxybate moiety in mitigating narcoleptic symptoms in various animal models.
Consolidation of Sleep and Wakefulness
In orexin knockout mice, sodium oxybate has been shown to consolidate wakefulness.[6] This effect is crucial for addressing the fragmented sleep patterns characteristic of narcolepsy. The mechanism is thought to involve the modulation of GABAergic transmission, leading to an increase in slow-wave sleep (SWS) and a reduction in nocturnal awakenings, which in turn promotes more consolidated wakefulness during the active period.[2][9]
Reduction of Cataplexy
Cataplexy, the sudden loss of muscle tone triggered by strong emotions, is a hallmark symptom of narcolepsy type 1. Preclinical studies in murine models of narcolepsy have shown that GABA-B receptor agonism can effectively reduce cataplexy.[5] Specifically, administration of GHB (the active component of oxybate salts) has been demonstrated to decrease cataplexy in these models.[5] Studies in narcoleptic canines have also been fundamental in elucidating the neuropharmacology of cataplexy and the therapeutic effects of agents that modulate monoaminergic and cholinergic systems, which are influenced by oxybate.[8][10]
While direct head-to-head preclinical efficacy studies of this compound or the mixed-cation LXB are not extensively detailed in published literature, the development of LXB was predicated on the established efficacy of the oxybate moiety. Bridging studies for LXB focused on demonstrating comparable pharmacokinetics and safety, with the assumption of equivalent efficacy based on the identical active component.[4] Clinical trials have subsequently confirmed the efficacy of LXB in treating cataplexy and EDS in patients with narcolepsy, showing statistically significant improvements compared to placebo.[11][12][13]
Quantitative Preclinical Data Summary
The following table summarizes key findings from preclinical studies on sodium oxybate, which serves as the primary reference for the efficacy of the oxybate moiety found in both SXB and the magnesium-containing LXB.
| Preclinical Model | Compound | Key Efficacy Endpoint | Observed Effect | Citation |
| Orexin Knockout Mice | Sodium Oxybate (GHB) | Wakefulness Consolidation | Increased consolidated wakefulness. | [6] |
| Orexin/Ataxin-3 & DTA Mice | Sodium Oxybate (GHB) | Cataplexy Frequency | Decreased cataplexy episodes. | [5] |
| Murine Narcolepsy Models | GABA-B Agonists (e.g., R-Baclofen) | Cataplexy Frequency | Significant reduction in cataplexy. | [5] |
| Narcoleptic Canines | Agents modulating monoaminergic/cholinergic systems | Cataplexy | Reduction in cataplexy. | [8][10] |
Experimental Protocols
General Methodology for Preclinical Efficacy Testing in Murine Narcolepsy Models
-
Animal Models: Orexin/Ataxin-3 or DTA mice are typically used. These mice undergo a progressive loss of orexin neurons, leading to the development of narcolepsy-like symptoms.[5]
-
Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states and muscle tone.
-
Baseline Recordings: Following a recovery period, baseline sleep-wake patterns and cataplexy frequency are recorded for a set duration (e.g., 24 hours).
-
Drug Administration: Test compounds (e.g., sodium oxybate, GABA-B agonists) or vehicle are administered, often via intraperitoneal injection, at specific times relative to the light-dark cycle (e.g., at the beginning of the light period).[5]
-
Post-Dosing Recordings: EEG/EMG recordings are continued post-administration to assess the effects of the compound on sleep architecture and cataplexy.
-
Data Analysis: Sleep-wake states (wake, NREM sleep, REM sleep) and cataplexy are scored based on the EEG and EMG signals. Key parameters for comparison include total time in each state, bout duration, number of state transitions, and the frequency and duration of cataplexy episodes.[5]
Signaling Pathways and Experimental Workflow
The therapeutic effect of oxybate is primarily attributed to its action on the GABA-B receptor, influencing downstream neuronal activity.
Caption: Mechanism of action of oxybate (GHB) at GABA-B receptors.
Caption: Workflow for preclinical efficacy testing in narcolepsy models.
Conclusion
The preclinical validation of oxybate's efficacy in established animal models of narcolepsy provides a strong foundation for its clinical use. While specific preclinical efficacy data for this compound as an individual agent are not prominent in the literature, its inclusion in the lower-sodium oxybate formulation (LXB) is supported by the extensive evidence base for the oxybate moiety, primarily derived from studies on sodium oxybate. The consistent findings of sleep-wake consolidation and cataplexy reduction in orexin-deficient animal models underscore the therapeutic potential of the oxybate class of compounds. Future preclinical research could further elucidate the potential for subtle pharmacodynamic differences between various oxybate salt formulations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Sodium Oxybate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sodium Oxybate? [synapse.patsnap.com]
- 4. Development of a lower-sodium oxybate formulation for the treatment of patients with narcolepsy and idiopathic hypersomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAB Agonism Promotes Sleep and Reduces Cataplexy in Murine Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of sodium oxybate on hypocretin/orexin and locus coeruleus neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Sleep, Narcolepsy, and Sodium Oxybate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of calcium, magnesium, potassium, and sodium oxybates (lower-sodium oxybate [LXB]; JZP-258) in a placebo-controlled, double-blind, randomized withdrawal study in adults with narcolepsy with cataplexy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of calcium, magnesium, potassium, and sodium oxybates (lower-sodium oxybate [LXB]; JZP-258) in a placebo-controlled, double-blind, randomized withdrawal study in adults with narcolepsy with cataplexy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Jazz Pharmaceuticals Announces Positive Top-line Results from Phase 3 Study of JZP-258 in Adult Narcolepsy Patients with Cataplexy and Excessive Daytime Sleepiness [prnewswire.com]
A Comparative Analysis of the Physicochemical Properties of Oxybate Salts
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape of sleep disorders has been significantly shaped by the use of oxybate salts. Sodium oxybate has been the standard of care for narcolepsy for many years. More recently, a mixed-cation oxybate formulation containing calcium, magnesium, potassium, and sodium oxybates has been introduced, offering a lower sodium load.[1][2][3] This development has brought the individual physicochemical properties of these salts into focus for formulation scientists and drug developers. Understanding these properties is crucial for optimizing drug product performance, ensuring stability, and maintaining therapeutic efficacy.
This guide provides a comparative analysis of the known physicochemical properties of four key oxybate salts: sodium oxybate, calcium oxybate, magnesium oxybate, and potassium oxybate. The information is based on publicly available data and established scientific principles.
Comparative Data on Physicochemical Properties
The following tables summarize the available data on the molecular weight, solubility, and other physical characteristics of the four oxybate salts. It is important to note that direct, side-by-side comparative studies for all these properties are limited in the public domain. Therefore, the data presented has been collated from various sources, and experimental conditions may vary.
| Property | Sodium Oxybate | Calcium Oxybate | This compound | Potassium Oxybate |
| Molecular Formula | C4H7NaO3[4] | C8H14CaO6[5] | C8H14MgO6[6] | C4H7KO3[7] |
| Molecular Weight ( g/mol ) | 126.09[4] | 246.27[5] | 230.50[6] | 142.19[7] |
| Appearance | White to off-white crystalline powder[8] | Data not available | Data not available | Data not available |
| Known Aqueous Solubility | Very soluble/Highly water-soluble[8][9] | Data not available | Predicted: 11.1 mg/mL (moderate) | Precursors are highly soluble in water, suggesting high solubility of the salt.[10] |
| Hygroscopicity | Hygroscopic[9] | Data not available | Data not available | One polymorph (Form II) is described as hygroscopic.[10] |
Note: The solubility of this compound is a predicted value and may differ from experimental results. The high solubility of potassium oxybate is inferred from the solubility of its precursors.
Experimental Protocols
For researchers and drug developers, standardized experimental protocols are essential for generating reliable and comparable data. The following sections detail the methodologies for key experiments to determine the physicochemical properties of oxybate salts.
Solubility Determination: Shake-Flask Method
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[11][12]
Methodology:
-
Preparation of Saturated Solution: An excess amount of the oxybate salt is added to a known volume of purified water in a sealed, inert container (e.g., a glass flask).
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.45 µm PTFE).
-
Quantification: The concentration of the oxybate salt in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable titration method.
-
Reporting: The solubility is reported in units such as mg/mL or g/100 mL at the specified temperature.
Experimental Workflow for Solubility Determination
References
- 1. forced degradation study: Topics by Science.gov [science.gov]
- 2. This compound [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2014096984A1 - Stable pharmaceutical composition of sodium oxybate - Google Patents [patents.google.com]
- 6. ijidd.com [ijidd.com]
- 7. Potassium Oxybate [benchchem.com]
- 8. Calcium Oxybate; this compound; Potassium Oxybate; Sodium Oxybate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ultra-high-performance liquid chromatography tandem mass spectrometry determination of GHB, GHB-glucuronide in plasma and cerebrospinal fluid of narcoleptic patients under sodium oxybate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaceutical sodium oxybate: Topics by Science.gov [science.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Sodium Oxybate | C4H7NaO3 | CID 23663870 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Magnesium and Sodium Oxybate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of magnesium and sodium oxybate in pharmaceutical formulations. In the context of drug development and quality control, ensuring the accuracy, precision, and interchangeability of analytical methods is paramount. Cross-validation of these methods is a critical step to guarantee data integrity, especially when methods are transferred between laboratories or when different techniques are employed during various phases of product development.[1][2] This document outlines the principles of cross-validation and presents a comparative analysis of suitable analytical techniques for magnesium and sodium oxybate, supported by established performance data.
Principles of Analytical Method Cross-Validation
Cross-validation of an analytical method is the process of verifying that a validated method produces consistent and reliable results when performed under different conditions, such as in a different laboratory, by a different analyst, or with different instrumentation.[2] This is crucial for ensuring the long-term consistency and reliability of analytical data. The primary objective of cross-validation is to demonstrate the equivalency of analytical results between two or more methods or laboratories.[1][3]
Key scenarios requiring cross-validation include:
-
Method transfer between laboratories.
-
Comparison of a new analytical method with a reference method.
-
Use of data from different analytical methods in the same study.
Acceptance criteria for cross-validation studies typically involve comparing key validation parameters such as accuracy, precision, and linearity.[1] For instance, the mean accuracy of quality control (QC) samples at each concentration level should generally be within ±15% of the nominal concentration, and the precision (coefficient of variation, CV) should not exceed 15%.[1]
Comparative Analysis of Analytical Methods
The selection of an analytical method for magnesium and sodium oxybate depends on factors such as the required sensitivity, specificity, sample throughput, and the available instrumentation. Sodium oxybate, the sodium salt of gamma-hydroxybutyric acid (GHB), is the active moiety, while magnesium is a counter-ion in mixed-salt formulations.[4][5] The disparate chemical nature of an organic salt and an inorganic cation often necessitates different analytical approaches.[6][7]
The following tables summarize the performance characteristics of common analytical methods for the quantification of sodium oxybate and magnesium.
Table 1: Comparison of Analytical Methods for Sodium Oxybate Quantification
| Parameter | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Spectrofluorimetry | UV-Vis Spectrophotometry |
| Principle | Separation by chromatography followed by mass-based detection of the oxybate anion. | Measurement of fluorescence quenching of a probe upon interaction with sodium oxybate.[8] | Measurement of the absorbance of UV light by the analyte. |
| Linearity (Range) | 0.75 - 192 µg/mL[9] | 50 - 600 ng/mL[8] | 2 - 10 µg/mL[10] |
| Accuracy (% Recovery) | -3.4% to 5.7% (above LLOQ)[9] | Not explicitly stated, but successful for quantification.[8] | Not explicitly stated, but implied to be within acceptable limits.[10] |
| Precision (% RSD) | 0.9% to 4.7% (above LLOQ)[9] | Not explicitly stated, but the method is described as precise.[10] | Low %RSD values reported.[10] |
| Limit of Detection (LOD) | < 0.75 µg/mL | 14.58 ng/mL[8] | 0.11609 µg/mL[10] |
| Limit of Quantitation (LOQ) | 0.75 µg/mL[9] | 44.18 ng/mL[8] | 0.4252 µg/mL[10] |
| Specificity | High | High | Moderate (potential for interference from other UV-absorbing species) |
Table 2: Comparison of Analytical Methods for Magnesium Quantification
| Parameter | Atomic Absorption (AA) Spectroscopy | Complexometric Titration | Spectrophotometry (with o-cresolphthalein (B1221799) complexone) |
| Principle | Measures the absorption of light by free magnesium atoms in a gaseous state.[11] | Titration of magnesium ions with a standard EDTA solution using a color indicator.[11][12] | Formation of a colored complex between Mg(II) and a chromogenic agent, followed by absorbance measurement.[13] |
| Linearity (Range) | Typically in the low mg/L (ppm) range. | N/A | 0 - 20 mg/L[13] |
| Accuracy (% Recovery) | High | 97.0 - 103.0%[12] | High (results in good agreement with FAAS).[13] |
| Precision (% RSD) | < 2.0% | < 3.0%[12] | < 2.0%[13] |
| Limit of Detection (LOD) | Low (µg/L or ppb range) | Moderate (mg/mL range)[12] | 0.24 mg/L[13] |
| Specificity | High | Moderate (potential for interference from other metal ions) | Moderate (masking agents may be required for other ions like calcium).[13] |
Experimental Protocols
This section outlines hypothetical experimental protocols for a cross-validation study comparing two analytical methods for both sodium oxybate and magnesium in a mixed-salt formulation.
Objective: To demonstrate the equivalency of analytical results for sodium oxybate quantification between a reference HPLC-MS/MS method and a new UV-Vis spectrophotometric method.
Materials:
-
Magnesium and Sodium Oxybate mixed-salt reference standard
-
Placebo formulation
-
Quality Control (QC) samples (spiked placebo at low, medium, and high concentrations)
-
HPLC-grade solvents and reagents
-
Validated HPLC-MS/MS system
-
Validated UV-Vis Spectrophotometer
Methodology:
-
Sample Preparation: Prepare three sets of QC samples in triplicate.
-
Analysis:
-
HPLC-MS/MS (Reference Method): Analyze one set of QC samples using the validated HPLC-MS/MS method as described in the literature, which typically involves chromatographic separation followed by mass spectrometric detection.[9]
-
UV-Vis Spectrophotometry (Test Method): Analyze the second set of QC samples using a validated UV-Vis spectrophotometric method. This involves measuring the absorbance at the wavelength of maximum absorbance for sodium oxybate (e.g., 205 nm) and calculating the concentration based on a calibration curve.[10]
-
-
Acceptance Criteria: The mean accuracy of the QC samples at each concentration level for the test method should be within ±15% of the nominal concentration, and the precision should not exceed a CV of 15%. A comparison of the means obtained from both methods should also be performed.
Objective: To demonstrate the equivalency of analytical results for magnesium quantification between a reference AA spectroscopy method and a new complexometric titration method.
Materials:
-
Magnesium and Sodium Oxybate mixed-salt reference standard
-
Placebo formulation
-
QC samples (spiked placebo at low, medium, and high concentrations)
-
0.05 M EDTA solution
-
Ammonia buffer solution (pH 10)
-
Eriochrome Black T indicator
-
Validated Atomic Absorption Spectrometer
Methodology:
-
Sample Preparation: Prepare two sets of QC samples in triplicate.
-
Analysis:
-
AA Spectroscopy (Reference Method): Analyze one set of QC samples using a validated AA spectroscopy method.
-
Complexometric Titration (Test Method): Analyze the second set of QC samples using complexometric titration. This involves dissolving the sample, adding an indicator, and titrating with a standardized EDTA solution until a color change indicates the endpoint.[12]
-
-
Acceptance Criteria: The results from the titration method should be within a predefined percentage (e.g., ±5%) of the results obtained from the AA spectroscopy method. The precision of the titration method should also meet the acceptance criteria (e.g., %RSD < 3.0%).[12]
Visualized Workflows and Relationships
The following diagrams illustrate the workflows and logical connections in the cross-validation of analytical methods for magnesium and sodium oxybate.
Caption: Workflow for the cross-validation of analytical methods for sodium oxybate and magnesium.
Caption: Logical relationship between analytes and the selection of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium, Magnesium, Potassium, and Sodium Oxybates Oral Solution: A Lower-Sodium Alternative for Cataplexy or Excessive Daytime Sleepiness Associated with Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium, Magnesium, Potassium and Sodium Oxybates (Xywav®) in Sleep Disorders: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics, bioavailability, and bioequivalence of lower‐sodium oxybate in healthy participants in two open‐label, randomized, crossover studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijidd.com [ijidd.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Spectrophotometric determination of magnesium in pharmaceutical preparations by cost-effective sequential injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Toxicological Comparison: Magnesium Oxybate and Sodium Oxybate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical toxicology of magnesium oxybate, as a component of a mixed-salt oxybate product, and sodium oxybate. The active moiety for both is oxybate (gamma-hydroxybutyrate or GHB), a central nervous system (CNS) depressant. The primary distinction between the products lies in their cationic composition, with the mixed-salt formulation developed to offer a lower sodium alternative. This comparison is supported by data from regulatory documents and published research.
Executive Summary
Preclinical studies, primarily referencing bridging studies conducted for the lower-sodium mixed-salt oxybate (containing magnesium, calcium, potassium, and sodium oxybates), indicate a toxicological profile that is broadly similar to that of sodium oxybate.[1] The toxicities observed are consistent with the known pharmacological effects of the oxybate moiety.[1] The New Drug Application for the mixed-salt oxybate formulation heavily cross-references the nonclinical pharmacology, pharmacokinetics, and toxicology data of sodium oxybate.[1]
Comparative Toxicology Data
The following tables summarize the available quantitative and qualitative data from preclinical toxicology studies.
Table 1: General Toxicology Study in Dogs (3-Month GLP Bridging Study)
| Parameter | This compound (as part of JZP-258) | Sodium Oxybate (Xyrem®) |
| Study Design | 3-month GLP bridging toxicity study in beagle dogs.[1] | 3-month GLP bridging toxicity study in beagle dogs.[1] |
| Doses Administered | 0, 300, 600, 1000 mg/kg/day (administered as 500 mg/kg BID).[1] | 600 mg/kg/day.[1] |
| No-Observed-Adverse-Effect Level (NOAEL) | 600 mg/kg/day.[1] | 600 mg/kg/day.[1] |
| Key Toxicities Observed | CNS signs (e.g., head shaking), dose-dependent abnormal salivation, altered feces, emesis, glandular atrophy (salivary glands, GI tract).[1] | CNS signs, salivation, altered feces, emesis, glandular atrophy (salivary glands, GI tract).[1] |
| Noted Differences | Atrophy of the submucosal glands of the stomach was of minimal to mild severity and may have been slightly increased in severity compared to sodium oxybate. Minimal mineralization of the ovary was observed in two high-dose females, with unclear toxicological significance.[1] | Atrophy of the submucosal glands of the stomach was of minimal severity.[1] |
Table 2: Overview of Other Preclinical Safety Data
| Toxicological Endpoint | Findings |
| Genotoxicity | Sodium oxybate was reported to be non-mutagenic and non-clastogenic in in vitro and in vivo assays.[2] |
| Carcinogenicity | In a rat carcinogenicity study with oxybate, no compound-related tumors were identified. Gamma Butyrolactone (GBL), a pro-drug of GHB, was classified as a non-carcinogen in rats and an equivocal carcinogen in mice.[2] |
| Reproductive and Developmental Toxicity | For sodium oxybate, administration to rats during pregnancy and lactation resulted in a dose-dependent increase in stillbirths and decreased postnatal viability and growth of offspring.[3] No embryo-fetal toxicity was observed in rats at exposures up to 1.64 times the human exposure.[2] Perinatal mortality was increased and mean pup weight was decreased during the lactation period in high-dose F1 animals.[2] |
| Juvenile Animal Toxicity (Sodium Oxybate) | In a study where sodium oxybate was administered to rats during the juvenile period of development, mortality was observed at the two highest doses tested (300 and 900 mg/kg/day).[4] |
Experimental Protocols
Detailed experimental protocols for the original sodium oxybate toxicology studies are proprietary and contained within the original New Drug Application (NDA 21-196).[1] The following provides a generalized methodology for the key comparative study.
3-Month GLP Bridging Toxicity Study in Dogs
-
Objective: To compare the toxicity profile of the mixed-salt oxybate (JZP-258) with sodium oxybate (Xyrem®).
-
Test Species: Beagle dogs.
-
Groups:
-
Control group (vehicle).
-
JZP-258 low dose (300 mg/kg/day).
-
JZP-258 mid dose (600 mg/kg/day).
-
JZP-258 high dose (1000 mg/kg/day, administered as 500 mg/kg BID).
-
Sodium oxybate group (600 mg/kg/day).
-
-
Route of Administration: Oral gavage.
-
Duration: 91 days.
-
Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and macroscopic and microscopic pathology.
-
Rationale for Cross-Reference: The active moiety, oxybate, is identical for both formulations. The bridging study was designed to demonstrate that the change in cationic composition did not result in a new or worsened toxicity profile.[1]
Visualizations
Signaling and Pharmacological Effects of Oxybate
The therapeutic and toxic effects of oxybate are primarily mediated through its action on GABA-B and GHB receptors in the central nervous system.
General Preclinical Toxicology Workflow
The following diagram illustrates a typical workflow for a preclinical toxicology assessment program for a new drug formulation, such as the bridging study approach used for the mixed-salt oxybate.
Conclusion
The preclinical toxicological assessment of this compound, as a component of a mixed-salt oral solution, indicates a safety profile that is comparable to sodium oxybate.[1] The observed toxicities are consistent with the pharmacology of the oxybate moiety and are primarily related to CNS depression.[1][4] The bridging toxicology study in dogs established the same No-Observed-Adverse-Effect Level (NOAEL) for both the mixed-salt formulation and sodium oxybate.[1] While minor differences in the severity of some histopathological findings were noted, they were not considered to alter the overall toxicological assessment.[1] For comprehensive data on genotoxicity, carcinogenicity, and reproductive toxicity, regulatory bodies have accepted cross-referencing to the extensive preclinical data package of sodium oxybate.[1] Therefore, from a preclinical standpoint, the primary differentiator remains the reduced sodium load of the mixed-salt formulation containing this compound.
References
Cation Composition Influences Oxybate Bioavailability: A Comparative Guide
A detailed comparison of pharmacokinetic profiles for different oxybate salt formulations reveals significant effects of cation choice on drug absorption and peak plasma concentrations. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available experimental data, detailed methodologies, and the underlying mechanisms driving these differences.
The development of alternative oxybate formulations has been driven by the desire to reduce the high sodium load associated with sodium oxybate (SXB), the first approved oxybate medication for narcolepsy, marketed as Xyrem®.[1][2] The high sodium content of SXB can be a concern for patients with or at risk for cardiovascular conditions like hypertension and heart failure.[1][2] This has led to the development of a lower-sodium mixed-cation oxybate (LXB), marketed as Xywav®, which contains calcium, magnesium, potassium, and sodium oxybates.[1][3] This newer formulation reduces the sodium content by 92%.[4][5]
Data Presentation: Pharmacokinetic Comparison of Oxybate Formulations
The bioavailability of oxybate is significantly influenced by the accompanying cation. Preclinical and clinical studies have demonstrated that while the total exposure (AUC) to oxybate remains similar between SXB and LXB, the rate of absorption and the peak plasma concentration (Cmax) are notably different.
A preclinical study in rats evaluated the oral exposure of oxybate from individual-cation formulations (sodium, potassium, calcium, or magnesium oxybate) and a mixed-cation formulation. The results showed that exposure, based on average AUC values, was greatest for sodium oxybate and least for this compound and the mixed-cation formulation.[4]
Clinical studies in healthy adults have consistently shown that at equivalent doses under fasted conditions, LXB exhibits a lower Cmax and a delayed time to maximum concentration (Tmax) compared to SXB.[6][7] However, the total drug exposure, as measured by the area under the plasma concentration-time curve (AUC), is comparable between the two formulations, meeting the criteria for bioequivalence for AUC but not for Cmax.[6][7] The lower Cmax associated with LXB may be linked to a lower incidence of side effects such as nausea and vomiting.[4]
Below is a summary of pharmacokinetic data from a comparative study in healthy adults under fasted conditions.
| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC0-t (µg∙h/mL) | AUC0-∞ (µg∙h/mL) |
| Study 1 (240 mL water) | |||||
| LXB (mixed-cation) | 4.5 g | 101.8 | 0.75 | 235.4 | 236.5 |
| SXB (sodium) | 4.5 g | 135.7 | 0.5 | 263.9 | 265.2 |
| Study 2 (60 mL water) | |||||
| LXB (mixed-cation) | 4.5 g | 94.6 | 1.0 | 241.5 | 243.1 |
| SXB (sodium) | 4.5 g | 123.0 | 0.5 | 254.7 | 256.3 |
Data sourced from a study in healthy participants.[6][7]
The observed differences in pharmacokinetics are likely due to the reduced sodium content in LXB.[4] The oral absorption of oxybate is mediated by sodium-dependent monocarboxylate transporters (MCTs).[4] Therefore, formulations with a lower sodium concentration can lead to a reduced rate of oxybate absorption.[4]
Experimental Protocols
The data presented above was generated from two Phase 1, open-label, randomized, single-dose crossover pharmacokinetic studies in healthy adult volunteers. The primary objectives were to compare the bioavailability and bioequivalence of LXB and SXB in both fasted and fed states.
Study Design: The studies employed a crossover design where participants were randomized to receive single 4.5 g oral doses of LXB and SXB.[6][7] There was a minimum 1-day washout period between each treatment.[4][7]
Participants: Healthy adult volunteers, typically between the ages of 18 and 50, were enrolled in the studies.[4]
Dosing and Administration: Each dose of the oxybate formulation was administered orally. In one study, the drug was administered with 240 mL of water, while in another, it was given with 60 mL of water to assess the effect of water volume on pharmacokinetics.[6] For studies evaluating the food effect, participants were given a high-fat meal before drug administration.[4]
Pharmacokinetic Sampling: Blood samples were collected from participants at multiple time points before dosing and up to several hours post-dose to determine the plasma concentrations of oxybate.[4]
Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC from time zero to infinity (AUC0-∞), were calculated from the plasma concentration-time data.[7] Bioequivalence was assessed by comparing the geometric mean ratios of Cmax and AUC for LXB and SXB.[6]
Signaling Pathways and Experimental Workflows
The following diagram illustrates the typical workflow of a clinical pharmacokinetic study designed to compare different drug formulations.
Caption: Workflow of a Crossover Bioavailability Study.
References
- 1. sleepreviewmag.com [sleepreviewmag.com]
- 2. Xywav vs Xyrem: What's the difference between them? [drugs.com]
- 3. Xywav vs. Xyrem for Narcolepsy: Important Differences and Potential Risks. [goodrx.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Efficacy and safety of calcium, magnesium, potassium, and sodium oxybates (lower-sodium oxybate [LXB]; JZP-258) in a placebo-controlled, double-blind, randomized withdrawal study in adults with narcolepsy with cataplexy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, bioavailability, and bioequivalence of lower‐sodium oxybate in healthy participants in two open‐label, randomized, crossover studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Narcolepsy Treatment: A Comparative Guide to Reduced-Sodium Oxybate Formulations
For Immediate Release
A detailed comparison of mixed-cation oxybate formulations highlights a significant reduction in sodium content, offering a potentially safer cardiovascular profile for patients with narcolepsy and idiopathic hypersomnia. This guide provides an objective analysis of the available clinical data and experimental methodologies for researchers, scientists, and drug development professionals.
The landscape of therapeutic options for narcolepsy has evolved with the introduction of mixed-cation oxybate formulations designed to lessen the substantial sodium burden associated with traditional sodium oxybate treatments. This development is particularly crucial for patients requiring long-term therapy, as high sodium intake is a well-established risk factor for cardiovascular disease. This guide delves into the quantitative differences in sodium content, clinical trial designs, and the underlying rationale for the development of these newer formulations.
Sodium Content: A Quantitative Comparison
The primary distinction between the mixed-cation formulation, Xywav®, and its predecessors, Xyrem® and Lumryz™, lies in the significant reduction of sodium. Xywav achieves this by replacing a large portion of sodium oxybate with calcium, magnesium, and potassium oxybates.[1][2] This results in a 92% lower sodium content compared to traditional sodium oxybate formulations at the maximum recommended dose.[1][2]
| Feature | Xywav® (calcium, magnesium, potassium, and sodium oxybates) | Xyrem® (sodium oxybate) | Lumryz™ (sodium oxybate, extended-release) |
| Active Ingredients | Calcium oxybate, magnesium oxybate, potassium oxybate, sodium oxybate | Sodium oxybate | Sodium oxybate |
| Sodium Content per Max. Dose (9g) | ~131 mg[1][3] | ~1640 mg[1][3] | ~1640 mg[3] |
| Reduction in Sodium vs. Traditional Formulations | ~92%[1][2] | N/A | N/A |
| Indications | Cataplexy or Excessive Daytime Sleepiness (EDS) in narcolepsy (ages 7+); Idiopathic Hypersomnia (adults)[4] | Cataplexy or EDS in narcolepsy (ages 7+) | Cataplexy or EDS in narcolepsy (adults)[2] |
| Dosing Schedule | Twice nightly | Twice nightly | Once nightly |
Table 1: Comparison of Sodium Content and Key Features of Oxybate Formulations.
The American Heart Association recommends an ideal daily sodium intake of no more than 1500 mg for most adults.[1] A maximum dose of traditional sodium oxybate formulations can exceed this limit from the medication alone.[1]
Rationale for Reduced-Sodium Formulations
The development of a lower-sodium oxybate formulation was driven by the long-term cardiovascular risks associated with high sodium intake.[2][5] Chronic high sodium consumption is linked to increased blood pressure, a major risk factor for heart disease and stroke. For patients with narcolepsy, a lifelong condition often requiring continuous treatment, minimizing this risk is a critical consideration in therapeutic selection. The FDA has recognized the reduced sodium burden of Xywav as a clinically meaningful advantage in terms of cardiovascular safety.
dot
References
A Comparative Pharmacokinetic Analysis of Single-Cation and Mixed-Cation Oxybate Formulations
A detailed guide for researchers and drug development professionals on the pharmacokinetic distinctions between sodium oxybate and a mixed-cation oxybate formulation, supported by experimental data.
The therapeutic landscape for narcolepsy and idiopathic hypersomnia has evolved with the introduction of a mixed-cation oxybate formulation (calcium, magnesium, potassium, and sodium oxybates), offering a lower sodium alternative to the traditional single-cation sodium oxybate. Understanding the pharmacokinetic nuances between these formulations is critical for clinical development and therapeutic application. This guide provides a comprehensive comparison of their pharmacokinetic profiles, supported by data from key clinical studies.
Pharmacokinetic Profile Comparison
The active moiety in both single-cation and mixed-cation formulations is oxybate, or gamma-hydroxybutyrate (GHB).[1][2] However, the difference in cation composition leads to notable distinctions in their pharmacokinetic profiles. The mixed-cation formulation, also known as lower-sodium oxybate (LXB), was developed to reduce the high sodium load associated with sodium oxybate (SXB).[3][4][5] LXB contains 92% less sodium than SXB.[3][4][6]
Key pharmacokinetic parameters for single-cation (sodium oxybate) and mixed-cation oxybates from studies in healthy adults are summarized below.
Table 1: Comparison of Pharmacokinetic Parameters of Single-Cation (SXB) and Mixed-Cation (LXB) Oxybates (4.5 g dose, fasted state)
| Parameter | Single-Cation Oxybate (SXB) | Mixed-Cation Oxybate (LXB) | Key Observations |
| Tmax (median, h) | 0.5[6][7][8] | 0.75 - 1.0[6][7][8] | Tmax is delayed for the mixed-cation formulation.[6][7] |
| Cmax (mean, µg/mL) | 123.0 - 135.7[6][7][8] | 94.6 - 101.8[6][7][8] | Cmax is lower for the mixed-cation formulation.[6][7] |
| AUC0-t (mean, µg·h/mL) | 254.7 - 263.9[6][7][8] | 235.4 - 241.5[6][7][8] | Systemic exposure (AUC) is comparable between the two formulations.[6][7] |
| AUC0-∞ (mean, µg·h/mL) | 256.3 - 265.2[6][7][8] | 236.5 - 243.1[6][7][8] | Overall systemic exposure is similar, meeting bioequivalence criteria for AUC.[6][7] |
| Half-life (t1/2, h) | ~0.5 - 1.0[9] | ~0.66[1][4] | Both formulations have a short elimination half-life. |
| Bioavailability | ~88%[10] | Not explicitly stated, but AUC is comparable to SXB.[6] | High oral bioavailability for sodium oxybate. |
Data compiled from two separate studies. Study 1 administered the dose in 240 mL of water, while Study 2 used 60 mL.[6][7][8]
Effect of Food:
Administration with a high-fat meal affects the pharmacokinetics of both formulations by delaying absorption and reducing systemic exposure.[6][11] For both LXB and SXB, Cmax and AUC were lower under fed conditions compared to the fasted state.[6] However, the reduction in Cmax was less pronounced for the mixed-cation formulation (LXB) compared to the single-cation formulation (SXB).[6]
Table 2: Effect of a High-Fat Meal on Pharmacokinetic Parameters (4.5 g dose)
| Formulation | Condition | Tmax (median, h) | Cmax (mean, µg/mL) | AUC0-∞ (mean, µg·h/mL) |
| Single-Cation (SXB) | Fasted | 0.5 | 135.7 | 265.2 |
| Fed | 0.75 | 84.3 | 229.6 | |
| Mixed-Cation (LXB) | Fasted | 0.75 | 101.8 | 236.5 |
| Fed | 0.75 | 77.4 | 214.8 |
Data from a study where the dose was administered in 240 mL of water.[6]
The pharmacokinetic differences, particularly the lower Cmax and delayed Tmax of the mixed-cation formulation, are likely attributable to its lower sodium content.[3][7] The absorption of oxybate is mediated by sodium-dependent monocarboxylate transporters in the intestine.[3]
Experimental Protocols
The data presented above are derived from two Phase I, open-label, randomized, single-dose, crossover studies in healthy adult volunteers.[6]
Study Design:
-
Study 1: This study consisted of two parts. Part 1 evaluated the pharmacokinetics, relative bioavailability, bioequivalence, and food effect of a single 4.5 g dose of mixed-cation oxybate (LXB) compared to sodium oxybate (SXB) under fasted and fed conditions. The drugs were administered with 240 mL of water.[6]
-
Study 2: This study also compared single 4.5 g doses of LXB and SXB in a fasted state but with a smaller volume of water (60 mL) for administration.[6]
Participants: Healthy adults between the ages of 18 and 50 (Study 1) or 18 and 45 (Study 2) with a body mass index (BMI) between 18 and 30 kg/m ² (Study 1) or 20 and 30 kg/m ² (Study 2) were included.[6]
Pharmacokinetic Sampling and Analysis: Blood samples were collected at predetermined time points post-dose to measure plasma concentrations of oxybate.[3] The concentration of oxybate in plasma was determined using a validated analytical method.[6] The linear range for the assay was between 0.75 and 192 µg/mL, with a lower limit of quantitation (LLOQ) of 0.75 µg/mL.[6] The intra-assay accuracy was 1.5% to 12.5% at the LLOQ and -3.4% to 5.7% above the LLOQ, with precision ranging from 6.4% to 13.2% at the LLOQ and 0.9% to 4.7% above.[6] The inter-assay accuracy was 8.5% at the LLOQ and -0.9% to 3.9% above, with precision at 11.5% at the LLOQ and 2.9% to 3.8% above.[6]
Mechanism of Action and Signaling Pathway
The therapeutic effects of oxybate are believed to be mediated through its action on GABA-B receptors.[1][2][12] Oxybate, a metabolite of GABA, acts as an agonist at these receptors, which are found on noradrenergic, dopaminergic, and thalamocortical neurons.[1][2] This interaction is thought to modulate sleep architecture and produce the clinical benefits observed in narcolepsy and idiopathic hypersomnia.[12][13]
Caption: Hypothesized mechanism of action of oxybate.
Experimental Workflow
The workflow for a typical comparative pharmacokinetic study of single-cation versus mixed-cation oxybates is outlined below.
Caption: Workflow of a comparative pharmacokinetic study.
References
- 1. publications.aap.org [publications.aap.org]
- 2. drugs.com [drugs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Calcium, Magnesium, Potassium and Sodium Oxybates (Xywav®) in Sleep Disorders: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Pharmacokinetics, bioavailability, and bioequivalence of lower‐sodium oxybate in healthy participants in two open‐label, randomized, crossover studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, bioavailability, and bioequivalence of lower-sodium oxybate in healthy participants in two open-label, randomized, crossover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Sodium oxybate - Wikipedia [en.wikipedia.org]
- 10. Sodium Oxybate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. What is the mechanism of Sodium Oxybate? [synapse.patsnap.com]
A Comparative Analysis of the Safety and Tolerability of Oxybate Salt Formulations
A detailed guide for researchers and drug development professionals on the comparative safety profiles of sodium oxybate and lower-sodium oxybate formulations, supported by clinical trial data and experimental methodologies.
This guide provides a comprehensive comparison of the safety and tolerability of various oxybate salt formulations, with a primary focus on the high-sodium formulation, sodium oxybate (Xyrem®), and the lower-sodium mixed-salt formulation of calcium, magnesium, potassium, and sodium oxybates (Xywav®). The information presented is intended for researchers, scientists, and professionals involved in drug development and is based on data from pivotal clinical trials in patients with narcolepsy and idiopathic hypersomnia.
Data Presentation: Comparative Safety and Tolerability
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) and discontinuation rates due to TEAEs from key clinical trials of sodium oxybate and lower-sodium oxybate.
Narcolepsy
Table 1: Incidence of Common Treatment-Emergent Adverse Events in Adult Narcolepsy Clinical Trials
| Adverse Event | Sodium Oxybate (SXB-15 Study) | Placebo (SXB-15 Study) | Lower-Sodium Oxybate (Study 1) |
| Participants, n | 186 | 60 | 201 |
| Headache | 7.5% | Not specified | 21% |
| Nausea | 5.9% | Not specified | 13% |
| Dizziness | 7.5% | Not specified | 10% |
| Anxiety | Not specified | Not specified | ≥5% |
| Insomnia | Not specified | Not specified | ≥5% |
| Decreased Appetite | Not specified | Not specified | ≥5% |
| Hyperhidrosis | Not specified | Not specified | ≥5% |
| Vomiting | ≥5% | Not specified | ≥5% |
| Diarrhea | ≥5% | Not specified | ≥5% |
| Dry Mouth | Not specified | Not specified | 2-<5% |
| Parasomnia | Not specified | Not specified | 6% |
| Somnolence | ≥5% | Not specified | 2-<5% |
| Fatigue | Not specified | Not specified | 2-<5% |
| Tremor | Not specified | Not specified | 2-<5% |
| Enuresis | ≥5% | Not specified | 2-<5% |
Data for Sodium Oxybate (SXB-15 Study) reflects the incidence of new or worsened TEAEs at week 1.[1][2] Data for Lower-Sodium Oxybate (Study 1) reflects the overall incidence during the open-label titration and stable dose periods.[3][4]
Table 2: Discontinuation Rates Due to Adverse Events in Adult Narcolepsy Clinical Trials
| Formulation | Discontinuation Rate | Most Common AEs Leading to Discontinuation |
| Sodium Oxybate (SXB-15 Study) | 10.8% | Dizziness (2.2%), Nausea (2.7%) |
| Sodium Oxybate (SXB-22 Study) | 8.9% | Dizziness (3.6%), Nausea (1.8%) |
| Lower-Sodium Oxybate (Study 1) | 4% | Nausea (1.5%), Anxiety, Decreased Appetite, Depressed Mood, Depression, Fatigue, Headache, Irritability, Pain in Extremity, Parasomnia, Somnolence, and Vomiting |
Idiopathic Hypersomnia
Table 3: Incidence of Common Treatment-Emergent Adverse Events in Adult Idiopathic Hypersomnia Clinical Trials
| Adverse Event | Lower-Sodium Oxybate (Phase 3 Study) | Placebo (Phase 3 Study) | Sodium Oxybate (Phase 3 Study) | Placebo (SXB IH Study) |
| Participants, n | 154 | 59 (during randomized withdrawal) | 22 | 23 |
| Nausea | 22% | Not specified | Most frequent | Most frequent |
| Headache | 18% | Not specified | Most frequent | Most frequent |
| Dizziness | 12% | Not specified | Most frequent | Most frequent |
| Anxiety | 11% | Not specified | Not specified | Not specified |
| Vomiting | 11% | Not specified | Not specified | Not specified |
| Dry Mouth | ≥5% | Not specified | Not specified | Not specified |
Data for Lower-Sodium Oxybate reflects the safety population during the entire study period.[6][7][8] Data for Sodium Oxybate reflects treatment-emergent adverse events reported in 77% of patients.[9]
Table 4: Discontinuation Rates Due to Adverse Events in Adult Idiopathic Hypersomnia Clinical Trials
| Formulation | Discontinuation Rate | Most Common AEs Leading to Discontinuation |
| Lower-Sodium Oxybate (Phase 3 Study) | 14.3% (during open-label titration and stable-dose periods) | Anxiety (3.2%), Nausea, Insomnia, Vomiting, Fatigue, Feeling Abnormal, Fall, Decreased Appetite, Dizziness, Paresthesia, Tremor, Parasomnia, Confusional State, Visual Hallucination, and Irritability |
Experimental Protocols
Pivotal Phase 3, Double-Blind, Placebo-Controlled, Randomized-Withdrawal Study of Lower-Sodium Oxybate in Adults with Narcolepsy with Cataplexy (Study 1)
Study Design: This study was a multicenter, double-blind, placebo-controlled, randomized-withdrawal trial. It included an open-label optimized treatment and titration period (OLOTTP), a stable-dose period (SDP), and a double-blind, randomized-withdrawal period (DBRWP).[11]
Participants: The study enrolled 201 adult patients (aged 18-70) with a diagnosis of narcolepsy with cataplexy.[4] Participants included those who were treatment-naïve, those taking sodium oxybate, and those on other anticataplectic medications.
Methodology:
-
Screening and Titration: Following a screening period, all participants entered a 12-week OLOTTP where they were initiated on or transitioned to lower-sodium oxybate. The dose was titrated to an effective and tolerable level (up to 9 g/night ).[3]
-
Stable-Dose Period: Participants who achieved a stable and effective dose entered a 2-week SDP.
-
Randomized Withdrawal: Patients were then randomized in a double-blind manner to either continue their stable dose of lower-sodium oxybate or receive a placebo for 2 weeks.
-
Safety Assessment: Treatment-emergent adverse events were recorded throughout the study. Safety monitoring included physical examinations, vital signs, and clinical laboratory tests.
Phase 3, Double-Blind, Placebo-Controlled, Randomized-Withdrawal Study of Lower-Sodium Oxybate in Adults with Idiopathic Hypersomnia
Study Design: This was a multinational, multicenter, double-blind, placebo-controlled, randomized-withdrawal study.[7] The study consisted of an open-label titration (OLT) period, a stable-dose period (SDP), and a double-blind randomized withdrawal period (DBRWP).[6][10]
Participants: The study enrolled 154 adult patients (aged 19-75) with a diagnosis of idiopathic hypersomnia.[7]
Methodology:
-
Open-Label Titration: Participants underwent a 10- to 14-week OLT period where the dose of lower-sodium oxybate was titrated to an optimal level based on efficacy and tolerability.[6][10] Dosing could be once or twice nightly.
-
Stable-Dose Period: Following the OLT, patients entered a 2-week SDP on their optimized dose.[6][10]
-
Randomized Withdrawal: Patients were then randomized to either continue their stable dose of lower-sodium oxybate or switch to a placebo for a 2-week DBRWP.
-
Safety Assessment: The safety and tolerability were assessed by monitoring treatment-emergent adverse events throughout all phases of the study.
Mandatory Visualizations
Caption: Typical workflow of a Phase 3 randomized withdrawal clinical trial for an oxybate formulation.
Caption: Rationale for the development of a lower-sodium oxybate formulation.
Caption: Simplified proposed signaling pathway for oxybate's mechanism of action.
References
- 1. jcsm.aasm.org [jcsm.aasm.org]
- 2. jcsm.aasm.org [jcsm.aasm.org]
- 3. researchgate.net [researchgate.net]
- 4. XYWAV® Clinical Trials & Efficacy in Narcolepsy | XYWAV HCP [xywavhcp.com]
- 5. Jazz Pharmaceuticals Presents New Data at Psych Congress 2024 Confirming Xywav® (calcium, magnesium, potassium, and sodium oxybates) Oral Solution Treatment Benefits in Narcolepsy and Idiopathic Hypersomnia | Jazz Pharmaceuticals plc [investor.jazzpharma.com]
- 6. tandfonline.com [tandfonline.com]
- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 8. neurology.org [neurology.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Efficacy and Safety of Lower-Sodium Oxybate in an Open-Label Titration Period of a Phase 3 Clinical Study in Adults with Idiopathic Hypersomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to Lower-Sodium Oxybate Formulations in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of lower-sodium oxybate formulations against traditional sodium oxybate and other alternative narcolepsy treatments, with a focus on preclinical efficacy data from animal models. The development of lower-sodium oxybate, such as Xywav® (calcium, magnesium, potassium, and sodium oxybates), was driven by the need to reduce the high sodium load associated with the standard treatment, Xyrem® (sodium oxybate), thereby potentially mitigating long-term cardiovascular risks. While extensive clinical data in humans is available, this guide focuses on the foundational preclinical evidence.
Comparison of Oxybate Formulations and Alternatives
The primary lower-sodium oxybate formulation, known in its investigational phase as JZP-258 and now marketed as Xywav®, contains the same active moiety, oxybate, as the high-sodium formulation, Xyrem®. However, it has a unique composition of cations, resulting in 92% less sodium.[1] Preclinical studies have been instrumental in establishing the foundational pharmacokinetic and pharmacodynamic profile of this lower-sodium alternative.
Alternatives to oxybate therapy for narcolepsy include stimulants like modafinil (B37608) and armodafinil, and the histamine (B1213489) H3 receptor antagonist/inverse agonist, pitolisant (B1243001). These compounds have different mechanisms of action and have also been evaluated in animal models of narcolepsy.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical animal studies comparing these different treatment options. It is important to note that direct, head-to-head preclinical efficacy studies in narcolepsy models comparing lower-sodium oxybate with high-sodium oxybate are not extensively published. The available data for the lower-sodium formulation in animal models is primarily pharmacokinetic in nature.
Table 1: Preclinical Pharmacokinetics of Oxybate Formulations
| Formulation | Animal Model | Key Pharmacokinetic Parameters | Findings |
| Mixed-Cation Oxybate | Dog | Cmax, AUC | Showed bioequivalence to sodium oxybate at equivalent doses.[2] |
| Mixed-Cation Oxybate | Rat | AUC | Exposure to oxybate was less than that of sodium oxybate but greater than magnesium oxybate alone.[2] |
| Sodium Oxybate (SXB) | Dog | Cmax, AUC | Established baseline for comparison with mixed-cation formulation.[2] |
| Sodium Oxybate (SXB) | Rat | AUC | Showed the greatest exposure to oxybate compared to other single-cation and mixed-cation formulations.[2] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 2: Preclinical Efficacy of Narcolepsy Treatments in Animal Models
| Treatment | Animal Model | Efficacy Endpoint | Key Findings |
| Sodium Oxybate (SXB) | Orexin (B13118510) Knockout Mice | Cataplexy, Wakefulness | Chronic administration did not produce anatomical changes similar to opiates, despite some similar effects on narcoleptic symptomatology.[3][4][5] |
| Modafinil | Narcoleptic Dogs | Wakefulness, Cataplexy | Increased wakefulness but did not significantly suppress cataplexy.[6] |
| Armodafinil | Rats with VLPO lesions | Wakefulness | Increased wakefulness through mechanisms that extend beyond inhibition of VLPO neurons.[7] |
| Pitolisant | Animal Models | Wakefulness | Increased histaminergic and noradrenergic neuron activity, leading to increased wakefulness.[8] |
VLPO: Ventrolateral preoptic nucleus.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of narcolepsy treatments.
Food-Elicited Cataplexy Test (FECT) in Canines
The FECT is a standardized method to quantify cataplexy in narcoleptic dogs.
-
Acclimation: Dogs are accustomed to the testing environment.
-
Food Presentation: Twelve pieces of palatable food are placed in a circle on the floor.
-
Observation: The dog is released and observed for the number and duration of cataplectic attacks (sudden loss of muscle tone) while attempting to eat the food.
-
Endpoint: The primary endpoint is the number of cataplectic attacks and the time to consume all food pieces.
Assessment of Excessive Daytime Sleepiness (EDS) in Murine Models
Murine models of narcolepsy, such as orexin knockout mice, are used to study EDS.
-
Surgical Implantation: Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
Recording: Continuous EEG/EMG recordings are taken over a 24-hour period to analyze sleep architecture, including the amount of time spent in wakefulness, non-REM sleep, and REM sleep.
-
Analysis: Sleep-wake fragmentation is a key parameter, measured by the number of transitions between different sleep-wake states.
-
Alternative Method: A non-invasive video-tracking system can be used to assess sleep duration, latency, and fragmentation by monitoring the mouse's movement in its home cage. This method shows a high correlation with EEG/EMG measures.[9]
Visualizations
Oxybate Signaling Pathway
The therapeutic effects of oxybate are hypothesized to be mediated through its action on GABA-B and dedicated GHB receptors, influencing dopaminergic and noradrenergic neuronal activity.
Caption: Proposed signaling pathway of oxybate in the central nervous system.
Experimental Workflow for Preclinical Efficacy Testing
The following workflow outlines the typical steps involved in assessing the efficacy of a new narcolepsy treatment in an animal model.
Caption: Workflow for evaluating narcolepsy treatments in murine models.
References
- 1. Jazz Pharmaceuticals Presents Positive JZP-258 Phase 3 Study Data at World Sleep 2019 | Jazz Pharmaceuticals plc [investor.jazzpharma.com]
- 2. youtube.com [youtube.com]
- 3. Effects of sodium oxybate on hypocretin/orexin and locus coeruleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. teams.semel.ucla.edu [teams.semel.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. Comparative effects of modafinil and amphetamine on daytime sleepiness and cataplexy of narcoleptic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Armodafinil-induced wakefulness in animals with ventrolateral preoptic lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Update on the treatment of narcolepsy: clinical efficacy of pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Magnesium Oxybate and Sodium Oxybate Formulations
A detailed guide for researchers and drug development professionals on the comparative Cmax, Tmax, and AUC of lower-sodium oxybate (containing magnesium oxybate) and sodium oxybate.
This guide provides a comprehensive comparison of the pharmacokinetic profiles of a lower-sodium oxybate (LXB) formulation, which includes calcium, magnesium, potassium, and sodium oxybates, and the traditional sodium oxybate (SXB) formulation. The data presented is compiled from clinical studies in healthy adults and is intended to inform research and drug development in the field of sleep medicine.
Pharmacokinetic Data Summary
The pharmacokinetic parameters—peak plasma concentration (Cmax), time to reach peak plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC)—are critical in understanding the absorption and overall exposure of a drug. Below is a summary of these parameters for LXB and SXB under both fasted and fed conditions, as observed in two separate studies.
Table 1: Pharmacokinetic Parameters of Lower-Sodium Oxybate (LXB) vs. Sodium Oxybate (SXB) Following a Single 4.5 g Dose in Healthy Adults (Study 1, total aqueous volume, 240 mL) [1]
| State | Parameter | Lower-Sodium Oxybate (LXB) | Sodium Oxybate (SXB) |
| Fasted | Cmax (μg/mL) | 101.8 | 135.7 |
| Tmax (h) | 0.75 | 0.5 | |
| AUC0-t (μg・h/mL) | 235.4 | 263.9 | |
| AUC0-∞ (μg・h/mL) | 236.5 | 265.2 | |
| Fed | Cmax (μg/mL) | 77.4 | 84.3 |
| Tmax (h) | 0.75 | 0.75 | |
| AUC0-∞ (μg・h/mL) | 214.8 | 229.6 |
Table 2: Pharmacokinetic Parameters of Lower-Sodium Oxybate (LXB) vs. Sodium Oxybate (SXB) Following a Single 4.5 g Dose in Healthy Adults (Study 2, total aqueous volume, 60 mL) [1]
| State | Parameter | Lower-Sodium Oxybate (LXB) | Sodium Oxybate (SXB) |
| Fasted | Cmax (μg/mL) | 94.6 | 123.0 |
| Tmax (h) | 1.0 | 0.5 | |
| AUC0-t (μg・h/mL) | 241.5 | 254.7 | |
| AUC0-∞ (μg・h/mL) | 243.1 | 256.3 | |
| Fed | Cmax (μg/mL) | 64.8 | 69.7 |
| Tmax (h) | 1.0 | 0.875 | |
| AUC0-∞ (μg・h/mL) | 208.6 | 209.8 |
Under fasted conditions, the lower-sodium oxybate formulation consistently demonstrated a lower Cmax and a delayed Tmax compared to sodium oxybate.[1][2][3] However, the total drug exposure, as indicated by the AUC, was similar between the two formulations, meeting bioequivalence criteria for AUC but not for Cmax.[1] When administered in a fed state, both Cmax and AUC were reduced for both formulations.[1] Notably, the reduction in Cmax with food was less pronounced for LXB compared to SXB.[1]
Experimental Protocols
The data presented above was obtained from two open-label, randomized, single-dose, crossover pharmacokinetic studies in healthy adult participants.[1]
Study Design:
-
Study 1: This study consisted of two parts. Part 1 evaluated the pharmacokinetics, relative bioavailability, bioequivalence, and food effect of a single 4.5 g dose of LXB compared to SXB.[1]
-
Study 2: This study also compared the pharmacokinetics of single 4.5 g doses of LXB and SXB under fasted and fed conditions.[1]
Participants: Healthy adult volunteers were enrolled in the studies. In one of the studies, it was specified that eligible participants were White and not Hispanic or Latino.[1]
Dosing and Administration:
-
In the fasted state, participants received a single 4.5 g oral dose of either LXB or SXB.[1]
-
In the fed state, the dose was administered after a high-fat meal.[4]
-
The drug was diluted in water before ingestion, with total volumes of 240 mL in Study 1 and 60 mL in Study 2.[1]
-
There was a washout period between treatments to allow for drug elimination.[5]
Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected at predose and at multiple time points post-dose, typically up to 8 hours.[1] In one study, blood samples were collected at 10, 20, 30, 45, and 60 minutes, and then at 1.25, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 7, and 8 hours post-dose.[1] Another study protocol involved collecting 5 mL blood samples at 18 time points up to 7 hours after dosing.[6][7]
Analytical Method: Plasma samples were analyzed for oxybate concentration using a validated liquid chromatography/tandem mass spectrometry (LC/MS/MS) method.[6][7]
Pharmacokinetic Analysis: Noncompartmental methods were used to determine the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.[6][7]
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams outline the experimental workflow for the pharmacokinetic studies and the hypothesized signaling pathway for oxybate.
Caption: Experimental workflow for a crossover pharmacokinetic study.
Caption: Hypothesized signaling pathway of oxybate via GABAB receptors.
The therapeutic effects of oxybate, the active moiety in both LXB and SXB, are thought to be mediated through its action on gamma-aminobutyric acid B (GABAB) receptors.[8][9][10][11][12] This interaction is believed to modulate the activity of noradrenergic, dopaminergic, and thalamocortical neurons.[8][9][10][12] The differences in the pharmacokinetic profiles between LXB and SXB are likely attributable to the lower sodium content in the LXB formulation, which may affect the rate of oxybate transport.[1][8][10]
References
- 1. Pharmacokinetics, bioavailability, and bioequivalence of lower‐sodium oxybate in healthy participants in two open‐label, randomized, crossover studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of calcium, magnesium, potassium, and sodium oxybates (lower-sodium oxybate [LXB]; JZP-258) in a placebo-controlled, double-blind, randomized withdrawal study in adults with narcolepsy with cataplexy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Calcium, Magnesium, Potassium and Sodium Oxybates (Xywav®) in Sleep Disorders: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting to https://onderzoekmetmensen.nl/en/trial/43010 [onderzoekmetmensen.nl]
- 6. The pharmacokinetics of sodium oxybate oral solution following acute and chronic administration to narcoleptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Calcium, Magnesium, Potassium, and Sodium Oxybates Oral Solution: A Lower-Sodium Alternative for Cataplexy or Excessive Daytime Sleepiness Associated with Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium, Magnesium, Potassium, and Sodium Oxybates Oral Solution: A Lower-Sodium Alternative for Cataplexy or Excessive Daytime Sleepiness Associated with Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.aap.org [publications.aap.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Oxybate Formulations: Sedative Efficacy of Lower-Sodium Oxybate (Containing Magnesium) Versus Sodium Oxybate
In the landscape of therapies for narcolepsy and idiopathic hypersomnia, oxybate salts are a cornerstone for managing excessive daytime sleepiness (EDS) and cataplexy. While sodium oxybate (SXB) has been the traditional standard of care, a newer formulation, a combination of calcium, magnesium, potassium, and sodium oxybates (LXB), has emerged as a lower-sodium alternative. This guide provides a detailed comparison of the sedative and clinical effects of these two formulations, drawing upon data from clinical trials.
The active therapeutic moiety in both formulations is oxybate (gamma-hydroxybutyrate), which is a central nervous system depressant.[1][2] The primary rationale for the development of the mixed-salt formulation (LXB), which includes magnesium oxybate, was to significantly reduce the chronic sodium load associated with sodium oxybate treatment, a concern for patients with or at risk for cardiovascular conditions.[3][4][5][6] LXB contains 92% less sodium than SXB.[3][4][5][6][7]
Comparative Clinical Efficacy in Narcolepsy
Clinical trials have demonstrated that the lower-sodium oxybate formulation is effective in treating cataplexy and excessive daytime sleepiness in patients with narcolepsy.[2] A pivotal Phase 3, double-blind, placebo-controlled, randomized-withdrawal study provides key insights into the comparable efficacy of LXB to the established effects of SXB.
| Efficacy Endpoint | Lower-Sodium Oxybate (LXB) Group | Placebo Group (after withdrawal from LXB) | p-value |
| Change in Weekly Number of Cataplexy Attacks | Median increase of 0.00 | Median increase of 2.35 | <0.0001 |
| Change in Epworth Sleepiness Scale (ESS) Score | Median increase of 0.5 | Median increase of 2.0 | <0.0001 |
Data from a randomized withdrawal study where patients stable on LXB were randomized to continue LXB or switch to placebo.
These results indicate that patients who continued on the lower-sodium oxybate formulation maintained control of their cataplexy and EDS, while those switched to placebo experienced a significant worsening of symptoms. This demonstrates the sustained efficacy of the mixed-salt oxybate in managing the key symptoms of narcolepsy, which are directly related to its sedative and sleep-regulating properties.
Pharmacokinetic Profile Comparison
While both formulations deliver the same active oxybate molecule, their pharmacokinetic profiles are not bioequivalent.[3][5][7] Understanding these differences is crucial for clinical application.
| Pharmacokinetic Parameter | Lower-Sodium Oxybate (LXB) | Sodium Oxybate (SXB) |
| Maximum Plasma Concentration (Cmax) | Lower | Higher |
| Time to Cmax (Tmax) | Delayed | Faster |
| Area Under the Curve (AUC) | Similar | Similar |
Pharmacokinetic data from studies in healthy volunteers under fasted conditions.[8][9]
The lower Cmax and delayed Tmax of LXB are hypothesized to be due to its reduced sodium content, as oxybate absorption is partially dependent on sodium.[3][7] Despite these differences in the rate of absorption and peak concentration, the overall exposure to oxybate (AUC) is comparable between the two formulations, which likely accounts for their similar clinical efficacy.[8][9]
Experimental Protocols
The clinical efficacy data presented is derived from a multicenter, double-blind, placebo-controlled, randomized-withdrawal study in adults with narcolepsy with cataplexy.
Study Design:
-
Open-Label Titration and Optimization: All participants initiated treatment with the lower-sodium oxybate formulation and the dose was adjusted to an effective and tolerable level over a 12-week period.
-
Stable-Dose Period: Participants who achieved a stable and effective dose continued treatment for 2 weeks.
-
Randomized Withdrawal: Patients were then randomized in a double-blind manner to either continue their stable dose of the lower-sodium oxybate or receive a placebo for 2 weeks.
Primary Efficacy Endpoints:
-
Change in the number of weekly cataplexy attacks.
-
Change in the Epworth Sleepiness Scale (ESS) score, a patient-reported measure of daytime sleepiness.
Mechanism of Action and Experimental Workflow
The therapeutic effects of oxybate are believed to be mediated through its action on GABAB receptors in the brain, leading to the consolidation and deepening of nighttime sleep.[1][5][7] This improved sleep quality is thought to alleviate the symptoms of EDS and cataplexy.
Caption: Development and comparative assessment workflow for lower-sodium and sodium oxybate.
References
- 1. Calcium, Magnesium, Potassium and Sodium Oxybates (Xywav®) in Sleep Disorders: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of calcium, magnesium, potassium, and sodium oxybates (lower-sodium oxybate [LXB]; JZP-258) in a placebo-controlled, double-blind, randomized withdrawal study in adults with narcolepsy with cataplexy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium, Magnesium, Potassium, and Sodium Oxybates Oral Solution: A Lower-Sodium Alternative for Cataplexy or Excessive Daytime Sleepiness Associated with Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmacokinetics, bioavailability, and bioequivalence of lower‐sodium oxybate in healthy participants in two open‐label, randomized, crossover studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Magnesium Oxybate: A Guide for Laboratory Professionals
Magnesium oxybate, a controlled substance with significant potential for abuse, necessitates stringent disposal protocols to ensure safety, regulatory compliance, and environmental protection. For researchers, scientists, and drug development professionals, understanding these procedures is critical for maintaining a safe and compliant laboratory environment. This guide provides a comprehensive overview of the proper disposal procedures for this compound, aligning with the stringent requirements set forth by the U.S. Drug Enforcement Administration (DEA).
Regulatory Framework: The "Non-Retrievable" Standard
The disposal of controlled substances, including this compound, is governed by the DEA.[1][2] The core principle of these regulations is that controlled substances must be rendered "non-retrievable."[1][3][4] A substance is considered non-retrievable when it cannot be transformed back into a usable controlled substance or its analogue.[1] Currently, incineration is the only method the DEA has reviewed that meets this standard.[2][4]
It is crucial to distinguish between two categories of pharmaceutical waste:
-
Inventory: This refers to any stock of this compound that has not been dispensed or administered, including expired or recalled substances.[2][4]
-
Wastage: This is the residual amount of a controlled substance remaining after administration, such as in a syringe or vial.[2][4]
While the DEA does not mandate that wastage be made non-retrievable, it strongly recommends implementing security controls to prevent its diversion.[2]
Disposal Procedures for this compound Inventory
For expired, unused, or unwanted this compound from a laboratory's inventory, two primary disposal methods are compliant with DEA regulations.
1. DEA-Registered Reverse Distributor: The most common and recommended method is to transfer the substance to a DEA-registered reverse distributor.[2][4] This process involves detailed record-keeping by both the laboratory and the reverse distributor. A DEA Form 41 is completed by the reverse distributor to document the destruction of the substance, and a copy is provided to the laboratory for its records.[2]
2. On-Site Destruction: On-site destruction is permissible but must adhere to strict DEA requirements. This process must be witnessed by two authorized employees who must handle the substance throughout the destruction process.[1] A detailed log of the destruction must be maintained and signed by both witnesses.[1] As incineration is the only DEA-recognized method for achieving a non-retrievable state, this option is only feasible for facilities with permitted incinerators.[2][4]
Management of this compound Wastage
The disposal of wastage from this compound is subject to less stringent regulations than inventory, but preventing diversion remains a priority. While not required to be rendered non-retrievable, the wastage must be disposed of in accordance with all applicable federal, state, and local laws.[4] Commercially available drug sequestration pouches or containers can be used to securely contain and deactivate the wastage before it is placed in the appropriate waste stream (hazardous or non-hazardous).[1][4]
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is required to ensure safety and prevent diversion.
Experimental Protocol for Spill Neutralization:
-
Area Isolation and Ventilation: Immediately secure and ventilate the spill area.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including gloves, a lab coat, and eye protection. For larger spills or where dust may be generated, respiratory protection (e.g., an N95 dust mask) is recommended.[5]
-
Containment: Prevent the spread of the spill by carefully containing the material.
-
Collection: For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled, and closed container for disposal.[5]
-
Decontamination: Clean the spill area with soap and water.[5]
-
Disposal: The collected spill material must be disposed of as hazardous waste in a sealed container, following the procedures for controlled substance inventory.
Data Presentation: Regulatory Requirements
| Requirement | Specification | Citation |
| Disposal Standard | Must be rendered "non-retrievable" | [1][3][4] |
| Approved Method | Incineration is the only method reviewed by the DEA to meet the non-retrievable standard. | [2][6] |
| Record Keeping | Destruction logs must be maintained for a minimum of two years. | [1] |
| On-Site Destruction | Requires witnessing by two authorized employees. | [1] |
| Reverse Distribution | Requires transfer to a DEA-registered facility and completion of DEA Form 41. | [2] |
Mandatory Visualizations
Logical Workflow for this compound Disposal
Caption: Decision tree for the compliant disposal of this compound.
Experimental Workflow for Spill Management
Caption: Step-by-step workflow for managing a this compound spill.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 3. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 4. practicegreenhealth.org [practicegreenhealth.org]
- 5. loradchemical.com [loradchemical.com]
- 6. Controlled Substance Waste: Concerns, Controversies, Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Magnesium Oxybate
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential safety protocols, handling procedures, and disposal plans for Magnesium Oxybate, fostering a secure research environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The following personal protective equipment is recommended when handling this compound, particularly in its pure, powdered form.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses | Should be worn at all times in the laboratory to protect against accidental splashes or airborne particles. |
| Goggles | Recommended when there is a higher risk of splash or dust generation. | |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves should be worn to prevent skin contact. Gloves should be inspected before use and changed regularly, especially if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect street clothes from contamination and minor spills. |
| Respiratory Protection | Dust Mask (e.g., N95) | Recommended when handling the powdered form of this compound, especially in areas with inadequate ventilation, to prevent inhalation of airborne particles. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
| Aspect | Procedure |
| General Handling | Handle in a well-ventilated area. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
| Incompatibilities | Keep away from strong acids, strong bases, and oxidizing agents. |
Spill and Emergency Procedures
In the event of a spill or accidental exposure, the following procedures should be followed immediately.
| Situation | Action |
| Skin Contact | Remove contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical attention. |
| Minor Spill (Solid) | Wear appropriate PPE. Gently sweep up the spilled solid material, avoiding dust generation. Place the material into a suitable, labeled container for waste disposal. Clean the spill area with soap and water. |
| Major Spill | Evacuate the area and prevent entry. Ventilate the area. Follow the procedure for a minor spill, using appropriate respiratory protection. If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety department. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as non-hazardous chemical waste through a licensed professional waste disposal service. Do not dispose of down the drain or in the regular trash unless permitted by local regulations. |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a sealed, labeled container and dispose of as chemical waste in accordance with institutional guidelines. |
| Empty Containers | Rinse thoroughly with a suitable solvent. The rinsed container may be recycled or disposed of as regular waste, depending on institutional policies. |
Experimental Protocols Cited
This guide is based on standard laboratory safety practices and information synthesized from safety data sheets for chemically similar substances. Specific experimental protocols involving this compound should be developed and reviewed by the principal investigator and the institution's safety committee, incorporating a thorough risk assessment for the specific procedures being performed.
Visualizing a Spill Response Workflow
The following diagram illustrates a logical workflow for responding to a this compound spill in a laboratory setting.
Caption: Logical workflow for responding to a this compound spill.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
